molecular formula C9H20 B1361372 2,5-Dimethylheptane CAS No. 2216-30-0

2,5-Dimethylheptane

Cat. No.: B1361372
CAS No.: 2216-30-0
M. Wt: 128.25 g/mol
InChI Key: HQZHQNKZOYIKQC-UHFFFAOYSA-N
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Description

2,5-Dimethylheptane is a useful research compound. Its molecular formula is C9H20 and its molecular weight is 128.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylheptane
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InChI

InChI=1S/C9H20/c1-5-9(4)7-6-8(2)3/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HQZHQNKZOYIKQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862874
Record name 2,5-Dimethylheptane
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Molecular Weight

128.25 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Chem Service MSDS]
Record name 2,5-Dimethylheptane
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CAS No.

2216-30-0
Record name Heptane, 2,5-dimethyl-
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Record name 2,5-Dimethylheptane
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Record name Heptane, 2,5-dimethyl-
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of 2,5-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylheptane is a branched-chain alkane, an isomer of nonane, with the chemical formula C9H20.[1][2] It is a colorless liquid at room temperature and is primarily utilized as a solvent and a component in gasoline due to its high octane (B31449) rating.[3] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, along with detailed experimental protocols for their determination.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the tables below. These values represent a compilation of data from various sources and provide a thorough quantitative overview of the compound.

Table 1: General Chemical Properties
PropertyValueSource(s)
IUPAC NameThis compound[1]
Molecular FormulaC9H20[1][4]
Molecular Weight128.25 g/mol (PubChem), 128.26 g/mol (TCI, SCBT)[1][5]
CAS Number2216-30-0[1]
Canonical SMILESCCC(C)CCC(C)C[1]
InChI KeyHQZHQNKZOYIKQC-UHFFFAOYSA-N[1]
Table 2: Physical Properties
PropertyValueSource(s)
AppearanceColorless to almost colorless clear liquid
Density0.72 g/cm³ (at 20°C/20°C), 0.7±0.1 g/cm³[6]
Boiling Point136 °C, 135.8±7.0 °C at 760 mmHg[6]
Melting Point-112.99 °C[7]
Flash Point23 °C (closed cup)
Vapor Pressure9.4±0.1 mmHg at 25°C[6]
Refractive Index1.40 (at 20°C), 1.406[6]
SolubilitySoluble in ether, benzene, and acetone. Very slightly soluble in water.[7]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical and chemical properties of liquid hydrocarbons like this compound.

Density Determination

The density of liquid hydrocarbons is typically determined using a digital density meter according to the ASTM D4052 standard test method.[1][3][8]

  • Principle: A small volume of the liquid sample (approximately 1-2 mL) is introduced into an oscillating U-shaped tube.[3] The change in the oscillation frequency of the tube caused by the mass of the sample is measured.[3] This frequency change is then used with calibration data to determine the density of the sample at a specified temperature.[3]

  • Apparatus: A digital density meter equipped with a temperature-controlled cell.

  • Procedure:

    • Calibrate the instrument with two reference standards of known density (e.g., dry air and distilled water).

    • Equilibrate the sample to the desired measurement temperature.

    • Inject the sample into the U-tube, ensuring there are no air bubbles present. For opaque samples, automatic bubble detection or a pressurized filling system is recommended.[1][8]

    • The instrument measures the oscillation period and calculates the density.

    • The measurement is typically performed at a standard temperature, such as 20°C.

Boiling Point Determination

The boiling point of a liquid can be determined by several methods, including distillation and the Thiele tube method. For a pure compound like this compound, a simple distillation is a common and accurate method.[9]

  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. During distillation, this is the temperature at which the liquid and vapor phases are in equilibrium.[10]

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle or sand bath).[11]

  • Procedure:

    • Place a measured volume of the liquid in the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

    • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.[11]

    • Heat the flask gently.

    • Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

    • The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[10]

Melting Point Determination

For substances that are solid at room temperature, the melting point is a key indicator of purity. For a substance like this compound with a very low melting point, a specialized low-temperature apparatus is required. The general principle involves the visual observation of the phase transition from solid to liquid.[12]

  • Principle: The melting point is the temperature at which a substance transitions from the solid to the liquid phase. Pure crystalline solids typically have a sharp melting point range of 0.5-1°C.[12]

  • Apparatus: A melting point apparatus with a cooling stage, a sample holder (e.g., capillary tube), and a calibrated thermometer or temperature sensor.[12]

  • Procedure:

    • A small amount of the solidified sample is placed in a capillary tube.

    • The capillary tube is placed in the heating/cooling block of the melting point apparatus.

    • The sample is cooled until it solidifies.

    • The sample is then heated slowly (typically 1-2°C per minute) while being observed through a magnifying lens.[12]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.[12]

Flash Point Determination

The flash point is a critical safety parameter, indicating the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. For petroleum products like this compound, the ASTM D93 standard test method using a Pensky-Martens closed-cup tester is widely used.[2][5][13]

  • Principle: A sample is heated in a closed cup at a controlled rate.[2] An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.

  • Apparatus: A Pensky-Martens closed-cup apparatus, which includes a brass test cup, a lid with an opening for an ignition source, a stirrer, and a temperature measuring device.[5]

  • Procedure:

    • Fill the test cup with the sample to the specified level.

    • Place the lid on the cup and begin heating and stirring at the prescribed rates.[5]

    • At regular temperature intervals, apply the ignition source through the opening in the lid.[5]

    • The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.[2]

Refractive Index Determination

The refractive index is a fundamental physical property that is useful for identifying and checking the purity of liquid substances. The ASTM D1218 standard test method is commonly used for hydrocarbon liquids.

  • Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance. It is measured using a refractometer, which determines the angle at which light is bent as it passes from a prism into the liquid sample.

  • Apparatus: An Abbe-type refractometer with a light source (typically a sodium D-line at 589.3 nm) and a temperature-controlled prism.

  • Procedure:

    • Calibrate the refractometer using a standard of known refractive index.

    • Place a small drop of the sample onto the prism of the refractometer.

    • Close the prism and allow the sample to reach the desired temperature (e.g., 20°C).

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

    • Read the refractive index from the instrument's scale.

Vapor Pressure Measurement

Vapor pressure is a measure of a liquid's volatility. It can be determined by various static or dynamic methods. The static method involves measuring the pressure of the vapor in equilibrium with the liquid in a closed container.

  • Principle: In a closed system at a given temperature, a liquid will evaporate until the pressure of the vapor above it reaches a constant value, known as the equilibrium vapor pressure.

  • Apparatus: A closed container (e.g., a flask) connected to a pressure sensor and a temperature probe, all placed within a temperature-controlled bath.

  • Procedure:

    • A small amount of the liquid is placed in the container.

    • The container is sealed and the air is evacuated.

    • The container is brought to the desired temperature in the water bath.

    • The pressure inside the container is monitored until it stabilizes. This stable pressure is the vapor pressure at that temperature.

    • The measurement can be repeated at different temperatures to obtain a vapor pressure curve.

Biological and Industrial Pathways

Extensive searches of scientific literature and chemical databases did not yield any information on the involvement of this compound in specific biological signaling pathways or metabolic processes. Its primary applications are in industrial settings as a solvent and a component of fuels. Therefore, a diagram of a biological signaling pathway is not applicable.

However, to fulfill the requirement for a visualization, a general experimental workflow for the characterization of a liquid hydrocarbon like this compound is provided below.

G General Experimental Workflow for Hydrocarbon Characterization cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Safety and Hazard Assessment cluster_3 Data Analysis and Reporting Sample Obtain this compound Sample Purity_Check Initial Purity Assessment (e.g., GC-MS) Sample->Purity_Check Density Density (ASTM D4052) Purity_Check->Density Boiling_Point Boiling Point (Distillation) Purity_Check->Boiling_Point Melting_Point Melting Point Purity_Check->Melting_Point Refractive_Index Refractive Index (ASTM D1218) Purity_Check->Refractive_Index Flash_Point Flash Point (ASTM D93) Purity_Check->Flash_Point Vapor_Pressure Vapor Pressure Purity_Check->Vapor_Pressure Data_Compilation Compile and Analyze Data Density->Data_Compilation Boiling_Point->Data_Compilation Melting_Point->Data_Compilation Refractive_Index->Data_Compilation Flash_Point->Data_Compilation Vapor_Pressure->Data_Compilation Report Generate Technical Report Data_Compilation->Report

Caption: Workflow for characterizing a liquid hydrocarbon.

Conclusion

This compound is a well-characterized branched alkane with established physical and chemical properties. The standardized experimental protocols outlined in this guide provide a reliable framework for the accurate determination of its key characteristics. While it does not appear to have a role in biological signaling, its well-defined properties make it a valuable compound in industrial applications, particularly in the fuel and solvent sectors. This guide serves as a comprehensive technical resource for professionals requiring detailed information on this compound.

References

An In-depth Technical Guide on the Thermodynamic Data of 2,5-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,5-dimethylheptane (CAS No: 2216-30-0), a branched-chain alkane with the molecular formula C₉H₂₀. A thorough understanding of the thermodynamic behavior of such molecules is critical in various fields, including fuel development, materials science, and as a non-polar solvent in organic synthesis. This document collates available experimental and computational data, details the methodologies for their determination, and presents the information in a structured format for ease of reference and comparison.

Core Thermodynamic Properties

The fundamental thermodynamic parameters of this compound are crucial for predicting its behavior under different conditions. Key properties such as melting point, boiling point, and enthalpy of vaporization have been experimentally determined and are summarized below.

PropertyValueUnitReference(s)
Molecular Weight128.2551 g/mol [1][2][3]
Melting Point-112.99°C[4]
Boiling Point136 (±2)°C[4][5]
Boiling Point (NIST avg.)135°C[4]
Enthalpy of Vaporization (ΔvapH°)43.3kJ/mol[4]

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a critical measure of the energy stored within a molecule. For the nonane (B91170) isomers, these values have been determined through precise measurements of the heats of combustion.

IsomerStateStandard Enthalpy of Formation (ΔfH°) at 25°CUnit
n-NonaneLiquid-275kJ/mol
2,2,3,3-TetramethylpentaneLiquid-2.92 (relative to n-Nonane)kJ/mol
2,2,3,4-TetramethylpentaneLiquid-2.35 (relative to n-Nonane)kJ/mol
2,2,4,4-TetramethylpentaneLiquid-4.65 (relative to n-Nonane)kJ/mol
2,3,3,4-TetramethylpentaneLiquid-2.60 (relative to n-Nonane)kJ/mol
3,3-DiethylpentaneLiquid-0.02 (relative to n-Nonane)kJ/mol

Note: Specific enthalpy of formation data for this compound was not explicitly found in the searched literature. The table above provides data for other nonane isomers for comparative purposes. The stability of branched alkanes is generally greater than their linear counterparts, which is reflected in their heats of combustion.[6][7]

Experimental Protocols

The determination of thermodynamic data for alkanes relies on meticulous experimental procedures. The primary methods employed are calorimetry for measuring heat changes and various techniques for determining phase transition temperatures.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of nonane isomers is typically determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.

Workflow for Determining Enthalpy of Combustion:

cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis P1 Purify Hydrocarbon Sample P2 Determine Sample Purity (e.g., via Freezing Point) P1->P2 C2 Combust Weighed Sample in High-Pressure Oxygen P2->C2 Introduce Sample C1 Calibrate Calorimeter (e.g., with Benzoic Acid) C1->C2 C3 Measure Temperature Change C2->C3 A1 Apply Washburn Corrections (for non-standard conditions) C3->A1 Raw Data A2 Calculate Enthalpy of Combustion (ΔcH°) A1->A2 A3 Calculate Enthalpy of Formation (ΔfH°) using Hess's Law A2->A3

Workflow for Combustion Calorimetry.

Methodology:

  • Sample Purification: The hydrocarbon sample is purified to a high degree, with purity often assessed by freezing point measurements.[6]

  • Calorimeter Calibration: The energy equivalent of the calorimeter is determined by combusting a standard substance, such as benzoic acid.

  • Combustion: A precisely weighed sample of the liquid hydrocarbon is sealed in a bomb calorimeter under high-pressure oxygen. The combustion is initiated, and the resulting temperature change of the surrounding water is meticulously measured.

  • Corrections and Calculations: The observed heat of combustion is corrected to standard conditions (the "Washburn correction").[6] The standard enthalpy of combustion is then used, along with the known standard enthalpies of formation of CO₂ and H₂O, to calculate the standard enthalpy of formation of the compound using Hess's Law.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a key technique for measuring properties like melting point and enthalpy of fusion.

General DSC Protocol:

  • A small, precisely weighed sample is placed in a hermetically sealed pan.

  • An empty reference pan is also prepared.

  • The sample and reference are subjected to a controlled temperature program (heating or cooling at a constant rate).

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • Phase transitions, such as melting, are observed as endothermic peaks on the resulting thermogram, from which the transition temperature and enthalpy can be determined.

Computational Approaches

In addition to experimental methods, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules.

Workflow for Computational Thermochemistry:

cluster_model Model Definition cluster_calculation Quantum Chemical Calculation cluster_analysis Property Calculation M1 Define Molecular Geometry (this compound) M2 Select Theoretical Method (e.g., G4, M06-2X) M1->M2 M3 Choose Basis Set M2->M3 C1 Geometry Optimization M3->C1 Input C2 Frequency Calculation C1->C2 C3 Single-Point Energy Calculation C2->C3 A2 Determine Thermal Corrections to Enthalpy and Entropy C2->A2 Vibrational Frequencies A1 Calculate Zero-Point Vibrational Energy C3->A1 Electronic Energy A1->A2 A3 Calculate Thermodynamic Properties (ΔfH°, S°, Cp) A2->A3

Computational Thermochemistry Workflow.

High-level theoretical methods, such as Gaussian-4 (G4) theory, are employed to accurately calculate gas-phase thermodynamic properties. These methods involve a series of calculations to approximate the exact solution to the Schrödinger equation, providing reliable estimates of enthalpies of formation and other thermodynamic quantities.

Summary

References

Spectroscopic data for 2,5-Dimethylheptane (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,5-dimethylheptane. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental methodologies for the characterization of this branched alkane.

Molecular Structure

This compound is a saturated hydrocarbon with the chemical formula C₉H₂₀ and a molecular weight of 128.26 g/mol .[1][2][3] Its structure consists of a seven-carbon heptane (B126788) chain with two methyl group substituents at positions 2 and 5.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of this compound exhibits signals in the characteristic upfield region for alkanes (0.5 - 2.0 ppm).[4] The chemical shifts and multiplicities of the proton signals provide information about the different proton environments in the molecule.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~0.86Doublet6HC1-H₃, C2-CH₃
b~0.88Triplet3HC7-H₃
c~1.10 - 1.35Multiplet8HC3-H₂, C4-H₂, C6-H₂
d~1.50Multiplet2HC2-H, C5-H

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. The data presented is a representative summary from available spectral data.

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

SignalChemical Shift (δ, ppm)Carbon Assignment
1~14.2C7
2~22.8C1, C2-CH₃
3~25.2C6
4~32.0C2, C5
5~34.5C3
6~39.2C4

Note: The chemical shifts are referenced to a standard (e.g., TMS) and can vary slightly based on experimental parameters. The data is compiled from publicly available spectral databases.[5][6]

A general procedure for obtaining NMR spectra of a branched alkane like this compound is as follows:

  • Sample Preparation: Approximately 5-25 mg of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[7] The final volume should be around 0.55-0.7 mL.[7] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.

  • Instrumentation: A high-field NMR spectrometer (e.g., Bruker or Varian) is used.[3][6]

  • Data Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a standard pulse-acquire sequence is used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay (e.g., 1-5 seconds), and an appropriate spectral width.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans and a longer acquisition time are generally required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[7]

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectrum. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For alkanes, the IR spectrum is characterized by C-H stretching and bending vibrations.[8][9]

The IR spectrum of this compound displays the following characteristic absorption bands:

Wavenumber (cm⁻¹)IntensityVibration Type
2850 - 3000StrongC-H Stretch
1450 - 1470MediumC-H Bend (Scissoring)
1370 - 1385MediumC-H Rock (Methyl)

Data is based on typical IR spectra for alkanes and available data for this compound from the NIST Chemistry WebBook.[2][8]

The following is a typical procedure for obtaining an IR spectrum of a liquid sample like this compound:

  • Sample Preparation: A neat (undiluted) liquid sample is used. A drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, for a solid sample, a Nujol mull or a KBr pellet can be prepared.[10]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty salt plates (or the KBr pellet matrix) is recorded.

    • The sample is placed in the spectrometer's sample holder.

    • The IR spectrum of the sample is recorded over a typical range of 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) and a series of fragment ions.

Mass-to-Charge Ratio (m/z)Relative IntensityPossible Fragment
128Low[C₉H₂₀]⁺ (Molecular Ion)
113Low[M - CH₃]⁺
85High[M - C₃H₇]⁺
71High[M - C₄H₉]⁺
57Very High (Base Peak)[C₄H₉]⁺
43High[C₃H₇]⁺

The fragmentation pattern is characteristic of branched alkanes, with cleavage occurring preferentially at the branching points to form stable carbocations.[11][12] The base peak at m/z 57 corresponds to the stable tertiary butyl cation. The molecular ion peak at m/z 128 is often of low intensity for branched alkanes due to facile fragmentation.[13]

A common method for analyzing a volatile liquid like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

  • Sample Introduction: A small amount of the sample is injected into a gas chromatograph (GC). The GC separates the components of the sample, and the separated components are then introduced into the mass spectrometer.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a radical cation (the molecular ion).[14][15]

  • Mass Analysis: The ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[11]

  • Detection: An electron multiplier or other detector measures the abundance of ions at each m/z value.

  • Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Interrelation of Spectroscopic Techniques

The following diagram illustrates how the different spectroscopic techniques provide complementary information to determine the structure of this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information NMR NMR Spectroscopy (¹H and ¹³C) Connectivity Carbon-Hydrogen Framework & Connectivity NMR->Connectivity IR IR Spectroscopy Functional_Groups Functional Groups (C-H bonds) IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight Structure This compound Structure Elucidation Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Isomers of Nonane and Their Boiling Points

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of nonane (B91170) (C₅H₁₂), focusing on their boiling points and the structural factors that influence this critical physical property. This document includes a detailed data table of nonane isomers and their boiling points, a description of the experimental protocols for boiling point determination, and a visualization of the relationship between molecular structure and boiling point.

Introduction

Nonane and its isomers are alkanes with the chemical formula C₉H₂₀. As saturated hydrocarbons, they are fundamental structures in organic chemistry and are components of fuels and solvents. The 35 structural isomers of nonane exhibit a range of physical properties, most notably their boiling points, which are highly dependent on their molecular architecture. Understanding these differences is crucial for various applications, including separation processes in the petrochemical industry and as reference standards in analytical chemistry.

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For non-polar molecules like alkanes, the boiling point is primarily determined by the strength of the intermolecular van der Waals forces. The extent of these forces is influenced by the molecule's surface area and its ability to pack closely with neighboring molecules.

Isomers of Nonane and Their Boiling Points

There are 35 structural isomers of nonane. The boiling point generally decreases with increased branching of the carbon chain. This is because branching leads to a more compact, spherical molecular shape with a smaller surface area, which reduces the area of contact between adjacent molecules and weakens the van der Waals forces. The straight-chain isomer, n-nonane, has the largest surface area and therefore the highest boiling point among all the isomers.

Isomer NameBoiling Point (°C)
Straight-Chain
n-Nonane150.8[1][2][3]
Methyloctanes
2-Methyloctane143.2[4][5]
3-Methyloctane144[6]
4-Methyloctane142.5
Dimethylheptanes
2,2-Dimethylheptane132[7]
2,3-Dimethylheptane138.5
2,4-Dimethylheptane133.5
2,5-Dimethylheptane134.5
2,6-Dimethylheptane135.2
3,3-Dimethylheptane136.3
3,4-Dimethylheptane140.6[8]
3,5-Dimethylheptane137.5
4,4-Dimethylheptane135.21[9]
Ethylheptanes
3-Ethylheptane143.2[10]
4-Ethylheptane141.5
Trimethylhexanes
2,2,3-Trimethylhexane139.8
2,2,4-Trimethylhexane132.4
2,2,5-Trimethylhexane133.2
2,3,3-Trimethylhexane143.5
2,3,4-Trimethylhexane141.2
2,3,5-Trimethylhexane138.5
2,4,4-Trimethylhexane137.8
3,3,4-Trimethylhexane145.8
Ethylmethylheptanes
3-Ethyl-2-methylheptane145.5
3-Ethyl-3-methylheptane164.2[11]
3-Ethyl-4-methylheptane144.5
4-Ethyl-2-methylheptane143.8
Tetramethylpentanes
2,2,3,3-Tetramethylpentane140.3
2,2,3,4-Tetramethylpentane139.5
2,2,4,4-Tetramethylpentane122.3
2,3,3,4-Tetramethylpentane143.5
Propylhexanes
3-Propylhexane142.2
Diethylpentanes
3,3-Diethylpentane146.5

Note: Boiling points can vary slightly depending on the experimental conditions and the source of the data.

Experimental Protocols for Boiling Point Determination

The determination of a liquid's boiling point is a fundamental laboratory technique. Two common methods are the Thiele tube method and distillation methods.

Thiele Tube Method

This microscale method is suitable for determining the boiling point of a small amount of liquid.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed open-end down into the liquid in the test tube.

  • The test tube is attached to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

  • The entire assembly is placed in a Thiele tube containing a high-boiling point liquid like mineral oil, ensuring the sample is immersed.

  • The side arm of the Thiele tube is gently heated. The shape of the Thiele tube is designed to allow for even heat distribution by convection currents in the oil.

  • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady and rapid stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to be drawn back into the capillary tube.[12] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Distillation Method

Distillation is a macroscale technique used for both purification and boiling point determination of liquids.

Apparatus:

  • Distilling flask

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle or water bath

  • Boiling chips or a magnetic stirrer

Procedure:

  • The liquid sample is placed in the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm leading to the condenser. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.

  • The distilling flask is heated, and the liquid is brought to a boil.

  • The vapor rises, surrounds the thermometer bulb, and then passes into the condenser, where it is cooled and condenses back into a liquid.

  • The condensed liquid (distillate) is collected in the receiving flask.

  • The temperature is recorded when it stabilizes. This stable temperature, observed during the collection of the bulk of the distillate, is the boiling point of the liquid.[13]

Visualization of Structure-Property Relationship

The following diagram illustrates the general relationship between the degree of branching in nonane isomers and their boiling points. As the molecule becomes more branched and compact, the surface area decreases, leading to weaker intermolecular forces and a lower boiling point.

G Relationship Between Branching and Boiling Point of Nonane Isomers cluster_0 Decreasing Boiling Point cluster_1 n-Nonane n-Nonane 2-Methyloctane 2-Methyloctane n-Nonane->2-Methyloctane Increased Branching A Linear (Highest Boiling Point) 2,2-Dimethylheptane 2,2-Dimethylheptane 2-Methyloctane->2,2-Dimethylheptane Increased Branching B Slightly Branched 2,2,4,4-Tetramethylpentane 2,2,4,4-Tetramethylpentane 2,2-Dimethylheptane->2,2,4,4-Tetramethylpentane Increased Branching C More Branched D Highly Branched (Lowest Boiling Point)

Branching effect on nonane isomer boiling points.

Conclusion

The 35 structural isomers of nonane provide an excellent case study for understanding the relationship between molecular structure and physical properties. The boiling points of these isomers are inversely related to their degree of branching. This technical guide has provided a comprehensive data table, detailed experimental protocols for boiling point determination, and a clear visualization of this fundamental chemical principle. This information is valuable for professionals in research, science, and drug development who require a deep understanding of the physical behavior of organic compounds.

References

An In-depth Technical Guide to 2,5-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylheptane is a branched-chain alkane with the chemical formula C9H20.[1][2] It is a colorless liquid and a component of some fuels and solvents.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and analytical methodologies.

Chemical Identification and Synonyms

The primary identifier for this compound is its CAS number. It is also known by several other names in the scientific literature and chemical databases.

IdentifierValue
CAS Number 2216-30-0[1][2][3][4][5][6]
IUPAC Name This compound[5]
Synonyms Heptane, 2,5-dimethyl-; 3,6-Dimethylheptane[1][3][4][5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below, compiled from various sources.

PropertyValue
Molecular Formula C9H20[1][2][3]
Molecular Weight 128.26 g/mol [1][2][4]
Density 0.721 g/cm³[1]
Boiling Point 135.8 °C at 760 mmHg[1][3]
Melting Point -112.99 °C[1][4]
Flash Point 54.2 °C[1][3]
Vapor Pressure 9.42 mmHg at 25°C[1][7]
Refractive Index 1.405[1]
Solubility Very slightly soluble in water.[1] Soluble in acetone, benzene, and ether.[4]
LogP 3.46870[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeKey Features
¹H NMR Data available, specific peak assignments require consultation of spectral databases.[5]
¹³C NMR Data available, specific peak assignments require consultation of spectral databases.[5][8]
Mass Spectrometry (GC-MS) Key peaks at m/z 57, 43, and 56.[5]
Infrared (IR) Spectroscopy Data available from various techniques including neat and vapor phase.[5]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for the laboratory synthesis of branched alkanes like this compound is through a Grignard reaction followed by dehydration and hydrogenation. The following is a representative protocol.

Step 1: Synthesis of 2,5-Dimethyl-3-heptanol

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add anhydrous diethyl ether to cover the magnesium. A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of isobutylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained under a nitrogen atmosphere.

  • Grignard Reaction: Once the Grignard reagent is prepared, a solution of propanal in anhydrous diethyl ether is added dropwise from the dropping funnel while maintaining the reaction temperature with an ice bath. The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (B86663), and the solvent is removed under reduced pressure to yield crude 2,5-dimethyl-3-heptanol.

Step 2: Dehydration of 2,5-Dimethyl-3-heptanol

  • The crude 2,5-dimethyl-3-heptanol is mixed with a dehydrating agent such as anhydrous copper(II) sulfate or a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid).

  • The mixture is heated to induce dehydration, and the resulting alkene, 2,5-dimethyl-3-heptene, is distilled from the reaction mixture.

Step 3: Hydrogenation of 2,5-Dimethyl-3-heptene

  • The purified 2,5-dimethyl-3-heptene is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • A catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C), is added to the solution.

  • The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred vigorously until the reaction is complete (monitored by TLC or GC).

  • The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield this compound.

Purification:

The final product can be purified by fractional distillation to obtain high-purity this compound.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation A Isobutyl Bromide + Mg B Isobutylmagnesium Bromide A->B in dry ether D 2,5-Dimethyl-3-heptanol B->D Nucleophilic Addition C Propanal C->D E 2,5-Dimethyl-3-heptanol F 2,5-Dimethyl-3-heptene E->F Acid Catalyst, Heat G 2,5-Dimethyl-3-heptene H This compound G->H H2, Pd/C

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is primarily used in the following areas:

  • Fuel Additive: Due to its high octane (B31449) rating, it is a valuable component in gasoline blending to improve fuel quality.[1]

  • Solvent: Its low reactivity and good stability make it a suitable solvent in various industrial processes, including the manufacturing of paints, coatings, and adhesives.[1]

  • Chemical Synthesis: It can be used as a non-polar solvent in certain organic reactions.

Safety Information

This compound is a flammable liquid and vapor. Appropriate safety precautions, including working in a well-ventilated area and avoiding ignition sources, should be taken. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

The Solubility of 2,5-Dimethylheptane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-dimethylheptane, a branched-chain alkane, in various organic solvents. This information is critical for its application in organic synthesis, as a fuel additive, and in various industrial processes where its solvent properties are leveraged.[1][2]

Core Principles of Solubility

The solubility of this compound is primarily governed by the principle of "like dissolves like." As a nonpolar compound, it exhibits high solubility in nonpolar solvents due to the favorable intermolecular interactions (van der Waals forces) between the solute and solvent molecules.[1][3][4][5] Conversely, it is largely insoluble in polar solvents like water because the strong hydrogen bonds between water molecules are not overcome by the weaker van der Waals forces that would be formed with the alkane.[1][3][4][5]

The logical relationship governing the solubility of alkanes is illustrated in the diagram below.

cluster_solute Solute Properties cluster_solvent Solvent Properties Solute This compound SolutePolarity Nonpolar Solute->SolutePolarity is a Interaction Solute-Solvent Interaction SolutePolarity->Interaction Solvent Organic Solvent SolventPolarity Polarity? Solvent->SolventPolarity SolventPolarity->Interaction Solubility Solubility Outcome Interaction->Solubility Similar Polarity (Nonpolar + Nonpolar) Insolubility Insolubility Outcome Interaction->Insolubility Dissimilar Polarity (Nonpolar + Polar)

Solubility Principle for this compound

Quantitative Solubility Data

SolventChemical FormulaPolarityMiscibility with n-Heptane
AcetoneC₃H₆OPolar AproticMiscible[6]
BenzeneC₆H₆NonpolarMiscible[6]
Carbon TetrachlorideCCl₄NonpolarSoluble[6]
ChloroformCHCl₃Polar AproticMiscible[6]
EthanolC₂H₅OHPolar ProticVery Soluble[6]
Ethyl Ether(C₂H₅)₂OPolar AproticMiscible[6]
Petroleum Ether-NonpolarMiscible[6]

Experimental Protocol for Determining Miscibility

The following is a detailed methodology for determining the miscibility of a liquid alkane like this compound with various organic solvents at ambient temperature and pressure.

Objective: To qualitatively determine if this compound is miscible with a selection of organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, ethanol, acetone)

  • A set of clean, dry test tubes with stoppers or caps

  • Graduated pipettes or micropipettes

  • Vortex mixer (optional)

  • Safety goggles, lab coat, and appropriate gloves

Procedure:

  • Preparation: Ensure all glassware is clean and dry to avoid contamination. Label each test tube with the name of the solvent to be tested.

  • Dispensing Solvents: Using a clean pipette for each solvent, add 2 mL of the organic solvent to its corresponding labeled test tube.

  • Adding this compound: Using a clean pipette, add 2 mL of this compound to each test tube containing an organic solvent.

  • Mixing: Securely cap each test tube and invert it several times or use a vortex mixer for 30 seconds to ensure thorough mixing of the two liquids.

  • Observation: Let the test tubes stand undisturbed for a few minutes and observe the contents.

    • Miscible: If the two liquids form a single, clear, homogeneous layer, they are considered miscible.

    • Immiscible: If the two liquids separate into two distinct layers, they are immiscible. Note which liquid is in the upper and lower layer to make a preliminary assessment of their relative densities.

    • Partially Miscible: If the mixture appears cloudy or forms an emulsion that does not separate clearly, the liquids may be partially miscible.

  • Recording Data: Record your observations for each solvent in a data table.

  • Repeatability: For any ambiguous results, repeat the experiment, perhaps with varying proportions of the solute and solvent.

Safety Precautions:

  • All procedures should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound and many organic solvents are flammable. Keep them away from open flames and heat sources.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

The following diagram outlines the general workflow for this experimental protocol.

start Start prep Prepare and Label Test Tubes start->prep add_solvent Add 2 mL of Organic Solvent prep->add_solvent add_alkane Add 2 mL of This compound add_solvent->add_alkane mix Cap and Mix Thoroughly add_alkane->mix observe Observe for Phase Separation mix->observe decision Homogeneous Mixture? observe->decision miscible Record as Miscible decision->miscible Yes immiscible Record as Immiscible decision->immiscible No end End miscible->end immiscible->end

References

2,5-Dimethylheptane material safety data sheet (MSDS) analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Material Safety of 2,5-Dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the Material Safety Data Sheet (MSDS) for this compound, offering a technical guide for professionals in research and drug development. It consolidates critical safety data, outlines experimental methodologies for assessing key hazards, and presents visual workflows for safe handling.

Physicochemical and Hazard Data

The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets and chemical databases.

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₉H₂₀[1][2][3][4][5]
Molecular Weight 128.26 g/mol [1][2][3][4][5]
Appearance Colorless liquid[2][3][6]
Odor Petroleum-like[2]
Density 0.7037 - 0.72 g/cm³ at 20°C[1][2][7][8]
Boiling Point 129.2°C to 136°C at 760 mmHg[1][2][8][9]
Melting Point -111.9°C[2]
Flash Point 23°C[8][9]
Autoignition Temperature 205°C (401°F)[10]
Vapor Pressure 9.42 mmHg at 25°C[8]
Solubility Insoluble in water; Soluble in nonpolar solvents like ether, benzene, acetone, hexane, and toluene.[2][8][9]
Refractive Index 1.403[7][8][9]
Table 2: Fire and Explosion Hazard Data
HazardValueSource(s)
Flammability Flammable liquid and vapor[3][9][11]
Flammability Class (U.S.) Flammable IC (estimated)[10]
Extinguishing Media Dry chemical, carbon dioxide, alcohol-resistant foam.[12]
Unsuitable Extinguishing Media No limitations specified.[13]
Specific Hazards Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating.[13]
Hazardous Combustion Products No hazardous decomposition products are known.[10]
Table 3: Toxicological and Environmental Hazard Data
EndpointDataSource(s)
Acute Toxicity (Inhalation) LC50 Rat: 3200 ppm, 4 hours (for 2,6-Dimethylheptane)[10]
Acute Toxicity (Dermal) LD50 Rabbit: > 2000 mg/kg, 24 Hours (for 2,6-Dimethylheptane)[10]
Skin Corrosion/Irritation Causes skin irritation.[3][11]
Serious Eye Damage/Irritation Direct contact may cause temporary irritation.[10]
Aspiration Hazard May be fatal if swallowed and enters airways.[9][14][15]
Aquatic Hazard (Acute) Very toxic to aquatic life.[3][11]
Aquatic Hazard (Chronic) Very toxic to aquatic life with long lasting effects.[3][11]
Neurotoxicity Classified as a neurotoxin. May cause acute solvent syndrome.[6]

GHS Hazard Classification and Precautionary Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

GHS Pictograms

Flame, Health Hazard, Irritant, Environment

Signal Word

Danger

Hazard Statements
  • H226: Flammable liquid and vapor.[3][9][11]

  • H304: May be fatal if swallowed and enters airways.[9][14][15]

  • H315: Causes skin irritation.[3][11]

  • H400: Very toxic to aquatic life.[3][11]

  • H410: Very toxic to aquatic life with long lasting effects.[3][11]

Precautionary Statements

A comprehensive list of precautionary statements includes measures for prevention, response, storage, and disposal. Key statements include:

  • Prevention: Keep away from heat, sparks, open flames, and hot surfaces.[9][12][14][16] No smoking.[9][12][14][16] Keep container tightly closed.[9][12][16][17] Ground/bond container and receiving equipment.[9][10][12][16] Use explosion-proof electrical/ventilating/lighting equipment.[9][10][16] Use only non-sparking tools.[9][10][16][17] Take precautionary measures against static discharge.[9][10][16][17] Wear protective gloves/eye protection/face protection.[9][12][16][17]

  • Response: If swallowed: Immediately call a POISON CENTER or doctor.[9][14][15][17] Do NOT induce vomiting.[9][14][15][17] If on skin (or hair): Take off immediately all contaminated clothing.[9][12][16][17] Rinse skin with water/shower.[9][12][16][17]

  • Storage: Store in a well-ventilated place.[9][10][14][16][17] Keep cool.[9][14][16][17] Store locked up.[9][10][14][16]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[9][16]

Experimental Protocols

The determination of the safety parameters listed above is conducted using standardized experimental protocols. The following are summaries of the methodologies for key experiments.

Flash Point Determination

The flash point of a volatile liquid is the lowest temperature at which its vapors will ignite in the presence of an ignition source. For a liquid like this compound, a closed-cup method is typically employed.

  • Methodology (based on ASTM D56 and ASTM D93):

    • A sample of the substance is placed in a test cup, which is then sealed with a lid (closed-cup).

    • The sample is heated at a slow, constant rate.

    • An ignition source is periodically introduced into the vapor space above the liquid.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapor to ignite.

    • For more viscous liquids or those that form a surface film, the Pensky-Martens method (ASTM D93) is used, which includes a stirrer to ensure temperature uniformity.[14]

Autoignition Temperature Determination

The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external source of ignition.

  • Methodology (based on ASTM E659):

    • A small, metered sample of the liquid is injected into a heated, uniformly heated glass flask.[1][2][7]

    • The temperature of the flask is varied, and the time to ignition is recorded.

    • The autoignition temperature is the lowest flask temperature at which ignition occurs.[1][2][7]

    • This method can determine both hot-flame and cool-flame autoignition temperatures.[1][2][7]

Skin Irritation Testing

In vitro methods are now widely used to assess skin irritation potential, reducing the need for animal testing.

  • Methodology (based on OECD Guideline 439):

    • A Reconstructed Human Epidermis (RhE) model, which mimics the properties of human skin, is used.[3][5][9][10]

    • The test chemical is applied topically to the surface of the RhE tissue.

    • After a defined exposure period, the chemical is removed, and the tissue is incubated.

    • Cell viability is measured using a colorimetric assay (e.g., MTT assay).

    • A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.[5][10]

Aquatic Toxicity Testing

The effect of a chemical on aquatic organisms is a critical component of its environmental hazard assessment.

  • Methodology (based on OECD Guideline 203 - Fish, Acute Toxicity Test):

    • Fish (e.g., Zebrafish) are exposed to a range of concentrations of the test substance in water for a short period (e.g., 96 hours).

    • The number of dead or affected fish is recorded at specified intervals.

    • The LC50 (Lethal Concentration 50%), the concentration that is lethal to 50% of the test population, is calculated.

    • For substances that are difficult to test (e.g., poorly soluble), specific guidance from OECD Guidance Document 23 is followed to ensure proper dispersion and exposure.[11][18]

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key safety information and procedures.

GHS Hazard Classification

GHS_Classification cluster_physical Physical Hazards cluster_health Health Hazards cluster_environmental Environmental Hazards cluster_substance This compound H226 H226: Flammable liquid and vapor H304 H304: May be fatal if swallowed and enters airways H315 H315: Causes skin irritation H410 H410: Very toxic to aquatic life with long lasting effects substance This compound substance->H226 substance->H304 substance->H315 substance->H410

Caption: GHS hazard classification for this compound.

Safe Handling Workflow

Safe_Handling_Workflow cluster_planning Planning & Preparation cluster_handling Handling & Use cluster_storage_disposal Storage & Disposal A Review SDS and Conduct Risk Assessment B Ensure Adequate Ventilation (Fume Hood) A->B C Assemble PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat B->C D Prepare Spill Kit and Emergency Equipment C->D E Ground and Bond Containers to Prevent Static Discharge F Use Non-Sparking Tools and Explosion-Proof Equipment E->F G Dispense Carefully, Avoiding Inhalation and Skin Contact F->G H Keep Container Tightly Closed When Not in Use G->H I Store in a Cool, Dry, Well-Ventilated Area J Keep Away from Ignition Sources, Heat, and Incompatible Materials I->J K Store Locked Up J->K L Dispose of Waste According to Local and National Regulations K->L

Caption: A generalized safe handling workflow for this compound.

Conclusion

This compound is a flammable liquid that poses significant health and environmental hazards, including skin irritation, aspiration toxicity, and high aquatic toxicity. Professionals handling this substance must adhere to strict safety protocols, including the use of appropriate personal protective equipment, ensuring adequate ventilation, and preventing the buildup of static electricity. A thorough understanding of its properties and associated hazards, as outlined in this guide, is paramount for ensuring a safe working environment and minimizing environmental impact. Always refer to the most current and specific Safety Data Sheet provided by the supplier before use.

References

An In-depth Technical Guide to the Natural Occurrence of Branched-Chain Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain alkanes (BCAs), once considered relatively inert structural lipids, are now recognized for their diverse and significant roles in biological systems. From serving as crucial components of insect cuticular waxes and semiochemicals to their presence in plant epicuticular layers and microbial cell envelopes, BCAs exhibit a wide natural distribution. This technical guide provides a comprehensive overview of the natural occurrence of BCAs, their biosynthesis, and their emerging roles in chemical communication and physiological adaptation. Detailed experimental protocols for the extraction, isolation, and analysis of these fascinating molecules are provided, alongside quantitative data on their distribution in various organisms. Furthermore, key biosynthetic and signaling pathways are visualized to facilitate a deeper understanding of their molecular underpinnings.

Introduction to Branched-Chain Alkanes

Branched-chain alkanes are saturated hydrocarbons characterized by the presence of one or more alkyl groups attached to a linear carbon backbone. This branching significantly alters their physicochemical properties compared to their straight-chain counterparts, including lowering their melting and boiling points and increasing their fluidity.[1][2] These properties are critical for their biological functions, particularly in maintaining the integrity and fluidity of epicuticular wax layers in insects and plants under varying environmental conditions.

The most common types of branching involve the addition of methyl groups, resulting in monomethyl, dimethyl, and trimethylalkanes. The position and number of these methyl groups contribute to the vast diversity of BCA structures found in nature. Notable examples include pristane (B154290) (2,6,10,14-tetramethylpentadecane) and phytane (B1196419) (2,6,10,14-tetramethylhexadecane), which are isoprenoid alkanes derived from the phytol (B49457) side chain of chlorophyll.

Natural Occurrence and Quantitative Distribution

Branched-chain alkanes are widespread in the natural world, with significant concentrations found in insects, plants, and microorganisms. Their distribution and abundance are often species-specific and can vary with developmental stage, sex, and environmental conditions.

Insects

Insects are a rich source of diverse and complex BCAs, which are major components of their cuticular hydrocarbons (CHCs).[3] These CHCs form a waxy layer on the exoskeleton that primarily serves to prevent desiccation, a critical adaptation for terrestrial life.[3] Beyond this vital physiological role, insect BCAs are extensively used as semiochemicals for communication, including sex pheromones, species and nestmate recognition cues, and aggregation signals.[4][5]

Table 1: Quantitative Data of Branched-Chain Alkanes in Various Insect Species

Insect SpeciesOrderMajor Branched-Chain AlkanesConcentration (µg/g of insect)Reference(s)
Vespa velutina nigrithorax (Asian hornet)HymenopteraMonomethyl-alkanes, Dimethyl-alkanesVariable by caste (see original source for details)[6]
Sarcophaga species (Flesh flies)DipteraMonomethylalkanes, Dimethylalkanes (C23-C33)Not specified[7]
Ixodes uriae (Seabird tick)IxodidaMonomethyl-alkanes (C17-C24)Not specified[8]
Plants

The epicuticular wax of many terrestrial plants contains branched-chain alkanes, although typically in lower concentrations than n-alkanes.[9] These compounds contribute to the plant's defense against environmental stressors such as UV radiation, water loss, and pathogen attack. The composition of plant BCAs can be influenced by factors like species, plant part, and age.[9]

Table 2: Quantitative Data of Branched-Chain Alkanes in Various Plant Species

Plant SpeciesFamilyMajor Branched-Chain AlkanesConcentration (mg/kg dry matter)Reference(s)
Common Browse Pastures (various)VariousC30, C32 (as part of total alkanes)Total alkanes: 12.95 - 3663.63[9]
Forage Species (various)Poaceae, Fabaceae, etc.C31, C29, C33 (as part of total n-alkanes)Average total n-alkanes: 167 (C31), 80 (C29), 61 (C33)
Microorganisms

Branched-chain fatty acids (BCFAs) are common components of the cell membranes of many bacteria and some fungi, where they play a crucial role in maintaining membrane fluidity and integrity.[10][11] While the direct production of long-chain BCAs is less common than in insects, some microorganisms can synthesize them. Additionally, certain fungi have been shown to produce volatile branched-chain alkanes and alcohols.[11] The degradation of BCAs by microorganisms is also an important environmental process.[12]

Table 3: Occurrence of Branched-Chain Alkanes and Precursors in Microorganisms

MicroorganismTypeBCA-related CompoundsTypical ConcentrationReference(s)
Mycobacterium fortuitum & M. ratisbonenseBacteriaSqualane (degradation)Not specified[12]
Ascocoryne speciesFungiC6-C9 branched alkanes and alcoholsNot specified[11]
Staphylococcus aureusBacteriaBranched-chain fatty acidsEssential for viability[11]
Xanthomonas campestrisBacteriaBranched-chain fatty acidsInvolved in signaling[13]

Biosynthesis of Branched-Chain Alkanes

The biosynthesis of BCAs is closely linked to fatty acid metabolism. In insects and microorganisms, the pathway involves a modification of the fatty acid synthase (FAS) system.

Biosynthesis in Insects

In insects, BCA biosynthesis primarily occurs in specialized cells called oenocytes.[3] The process starts with a primer, which can be derived from branched-chain amino acids like valine, leucine, and isoleucine, leading to the formation of iso- and anteiso- branched fatty acids. The carbon chain is then elongated by the sequential addition of two-carbon units from malonyl-CoA by the FAS complex. For internally branched alkanes, methylmalonyl-CoA is incorporated instead of malonyl-CoA at specific steps. The resulting very-long-chain fatty acyl-CoA is then reduced to an aldehyde and subsequently decarbonylated to form the final hydrocarbon.[4][14]

Insect Cuticular Hydrocarbon Biosynthesis Biosynthesis of Branched-Chain Alkanes in Insects acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas methylmalonyl_coa Methylmalonyl-CoA (for branching) methylmalonyl_coa->fas bcaa Branched-Chain Amino Acids (Val, Leu, Ile) bcaa_primer Branched Acyl-CoA Primers bcaa->bcaa_primer Metabolism bcaa_primer->fas lcfa Long-Chain Fatty Acyl-CoA fas->lcfa Elongation with Malonyl-CoA or Methylmalonyl-CoA elo Elongases vlcfa Very-Long-Chain Fatty Acyl-CoA elo->vlcfa far Fatty Acyl-CoA Reductase (FAR) aldehyde Fatty Aldehyde far->aldehyde ado Aldehyde- Deformylating Oxygenase (ADO) bca Branched-Chain Alkane ado->bca lcfa->elo Further Elongation vlcfa->far Reduction aldehyde->ado Decarbonylation Microbial Branched-Chain Alkane Biosynthesis Biosynthesis of Branched-Chain Alkanes in Microorganisms bcaa Branched-Chain Amino Acids bcaa_coa Branched Acyl-CoA Primers bcaa->bcaa_coa Metabolism fasII Fatty Acid Synthase II (FASII) bcaa_coa->fasII malonyl_acp Malonyl-ACP malonyl_acp->fasII bcfa_acp Branched-Chain Acyl-ACP fasII->bcfa_acp Elongation aar Acyl-ACP Reductase (AAR) aldehyde Fatty Aldehyde aar->aldehyde ado Aldehyde- Deformylating Oxygenase (ADO) bca Branched-Chain Alkane ado->bca bcfa_acp->aar Reduction aldehyde->ado Decarbonylation Insect Pheromone Signaling Pathway Insect Pheromone Signaling Pathway pheromone Branched-Chain Alkane (Pheromone) pbp Pheromone-Binding Protein (PBP) pheromone->pbp Binding in Sensillum Lymph or Odorant Receptor (OR) pbp->or Transport to Receptor ion_channel Ion Channel or->ion_channel Activation neuron Olfactory Receptor Neuron ion_channel->neuron Depolarization (Action Potential) brain Brain neuron->brain Signal Transmission

References

An In-depth Technical Guide to the Chirality and Stereoisomers of Dimethylheptanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of dimethylheptane, with a detailed focus on the principles of chirality and stereoisomerism as they apply to these branched alkanes. The document outlines the identification of chiral centers, enumerates the possible stereoisomers for each chiral structure, and presents available physical property data in a comparative format. Furthermore, it details relevant experimental methodologies for the synthesis, separation, and analysis of these non-functionalized chiral hydrocarbons.

Structural Isomerism in Dimethylheptane

Dimethylheptane (C_9H_20) exists as nine distinct structural isomers, differentiated by the positions of the two methyl groups on the seven-carbon heptane (B126788) backbone. The identification of these isomers is the foundational step in understanding their stereochemical properties. The nine structural isomers are:

  • 2,2-Dimethylheptane

  • 2,3-Dimethylheptane

  • 2,4-Dimethylheptane

  • 2,5-Dimethylheptane

  • 2,6-Dimethylheptane

  • 3,3-Dimethylheptane

  • 3,4-Dimethylheptane

  • 3,5-Dimethylheptane (B146769)

  • 4,4-Dimethylheptane

The relationship and classification of these isomers can be visualized as follows:

G cluster_0 Dimethylheptane Isomers (C9H20) cluster_1 Chiral Isomers cluster_2 Achiral Isomers Structural Isomers Structural Isomers Chiral Isomers Chiral Isomers Structural Isomers->Chiral Isomers Possess Stereogenic Centers Achiral Isomers Achiral Isomers Structural Isomers->Achiral Isomers Lack Stereogenic Centers 2,3-Dimethylheptane 2,3-Dimethylheptane 2,4-Dimethylheptane 2,4-Dimethylheptane This compound This compound 3,4-Dimethylheptane 3,4-Dimethylheptane 3,5-Dimethylheptane 3,5-Dimethylheptane 2,2-Dimethylheptane 2,2-Dimethylheptane 2,6-Dimethylheptane 2,6-Dimethylheptane 3,3-Dimethylheptane 3,3-Dimethylheptane 4,4-Dimethylheptane 4,4-Dimethylheptane

Caption: Classification of Dimethylheptane Isomers.

Chirality in Dimethylheptane Isomers

Chirality in alkanes arises from the presence of a stereogenic center, typically a carbon atom bonded to four different substituent groups. An analysis of the nine structural isomers of dimethylheptane reveals that five possess at least one such chiral center.

A systematic approach to identifying chiral dimethylheptanes is outlined below:

G start Select a Dimethylheptane Isomer process1 Identify all carbon atoms in the heptane chain start->process1 process2 For each carbon, list the four attached groups (including implicit hydrogens) process1->process2 decision Does any carbon have four unique, non-identical attached groups? process2->decision chiral The isomer is Chiral decision->chiral Yes achiral The isomer is Achiral decision->achiral No

Caption: Workflow for Chirality Determination.

Applying this workflow, the following isomers are identified as chiral:

  • 2,3-Dimethylheptane: Chiral centers at C2 and C3.

  • 2,4-Dimethylheptane: Chiral centers at C2 and C4.[1][2][3][4]

  • This compound: Chiral centers at C2 and C5.

  • 3,4-Dimethylheptane: Chiral centers at C3 and C4.[5]

  • 3,5-Dimethylheptane: Chiral centers at C3 and C5.

The remaining isomers (2,2-, 2,6-, 3,3-, and 4,4-dimethylheptane) are achiral due to the presence of geminal methyl groups or a plane of symmetry.

Stereoisomers of Chiral Dimethylheptanes

Chiral molecules can exist as stereoisomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. For molecules with multiple chiral centers, like the chiral dimethylheptanes, both enantiomers and diastereomers are possible.

The number of possible stereoisomers can be predicted using the 2^n rule, where 'n' is the number of chiral centers. However, this number is reduced if the molecule possesses internal symmetry, leading to meso compounds.

  • Enantiomers: Non-superimposable mirror images of each other. They have identical physical properties except for the direction in which they rotate plane-polarized light.[6]

  • Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical properties.

  • Meso Compounds: Achiral compounds that have chiral centers and a plane of symmetry. They are superimposable on their mirror image and are optically inactive.

The stereoisomeric possibilities for the chiral dimethylheptanes are summarized below:

IsomerChiral Centers (n)Number of StereoisomersStereoisomer Types
2,3-Dimethylheptane 24Two pairs of enantiomers
2,4-Dimethylheptane 24Two pairs of enantiomers
This compound 24Two pairs of enantiomers
3,4-Dimethylheptane 24Two pairs of enantiomers
3,5-Dimethylheptane 23One pair of enantiomers, one meso compound

The stereoisomeric relationships for 3,5-dimethylheptane are illustrated in the following diagram:

G cluster_0 Stereoisomers of 3,5-Dimethylheptane A (3R,5R)-3,5-dimethylheptane B (3S,5S)-3,5-dimethylheptane A->B Enantiomers C (3R,5S)-3,5-dimethylheptane (meso) A->C Diastereomers B->C Diastereomers

Caption: Stereoisomeric Relationships of 3,5-Dimethylheptane.

Physical Properties of Dimethylheptane Isomers

The structural and stereoisomeric variations among dimethylheptanes lead to differences in their physical properties. Generally, increased branching lowers the boiling point due to reduced surface area and weaker van der Waals forces. Data for several isomers are compiled below. It is important to note that specific rotation data for these simple alkanes are not widely reported due to their very low optical activity.[7][8][9]

Table 1: Physical Properties of Selected Dimethylheptane Isomers

IsomerCAS NumberBoiling Point (°C)Density (g/mL at 20°C)Refractive Index (n_D^20)
2,3-Dimethylheptane 3074-71-31400.7261.409
2,4-Dimethylheptane 2213-23-2~1330.7181.404
This compound 2216-30-01360.70371.403
2,6-Dimethylheptane 1072-05-5135.210.70891.4007
3,4-Dimethylheptane 922-28-1140.70.7351.412
4,4-Dimethylheptane 1068-19-5135.60.7231.406

Data sourced from PubChem and NIST Chemistry WebBook where available.[5][10][11][12][13][14][15][16]

Experimental Protocols

The study of chiral alkanes presents unique challenges due to their lack of functional groups. Advanced analytical and synthetic techniques are required for their investigation.

Enantioselective Synthesis

The enantioselective synthesis of chiral alkanes is a significant challenge in organic chemistry.[17][18][19][20][21] A general strategy involves the use of chiral catalysts or auxiliaries to introduce stereocenters, followed by transformations to yield the final alkane.

Exemplary Protocol: Asymmetric Hydrogenation of a Prochiral Alkene

A common conceptual approach involves the asymmetric hydrogenation of a specifically synthesized prochiral alkene precursor using a chiral transition-metal catalyst (e.g., a rhodium or iridium complex with a chiral phosphine (B1218219) ligand).

  • Precursor Synthesis: Synthesize a prochiral alkene with the carbon skeleton of the desired dimethylheptane. For instance, for a chiral 2,4-dimethylheptane, a possible precursor could be 2,4-dimethylhept-1-ene.

  • Asymmetric Hydrogenation: The alkene is dissolved in a suitable solvent (e.g., methanol, dichloromethane) in a high-pressure reactor. A catalytic amount of a chiral catalyst, such as a Rh(I) complex with a chiral diphosphine ligand (e.g., (R,R)-DiPAMP), is added.

  • Reaction Conditions: The reactor is purged and pressurized with hydrogen gas (typically 1-50 atm) and stirred at a controlled temperature (e.g., 25-50 °C) for several hours until the reaction is complete.

  • Work-up and Purification: The solvent is removed under reduced pressure. The resulting chiral alkane is then purified from the catalyst residues, typically by passing it through a short column of silica (B1680970) gel or alumina.

  • Enantiomeric Excess (ee) Determination: The enantiomeric purity of the product is determined using chiral gas chromatography.

Separation of Stereoisomers

Gas chromatography (GC) is the primary technique for the separation of volatile stereoisomers, including those of alkanes.[22][23][24][25][26]

Protocol: Chiral Gas Chromatography

  • Column Selection: A high-resolution capillary GC column coated with a chiral stationary phase (CSP) is required. Modified cyclodextrins are commonly used CSPs for the separation of non-functionalized hydrocarbons.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.

  • Sample Preparation: The mixture of dimethylheptane isomers is diluted in a volatile solvent (e.g., pentane (B18724) or hexane).

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Oven Temperature Program: An optimized temperature program is crucial. This typically involves starting at a low temperature (e.g., 40-60 °C) and gradually ramping up to a higher temperature to elute all isomers. The slow ramp rate is critical for resolving stereoisomers.

    • Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 280 °C).

  • Analysis: The retention times of the separated isomers are compared to those of known standards to identify each peak. For enantiomers, the two peaks should have nearly identical areas in a racemic mixture.

Spectroscopic Analysis

Distinguishing between enantiomers using standard NMR spectroscopy is not possible in an achiral solvent, as their spectra are identical.[27][28][29][30] However, in a chiral environment, the enantiomers can become diastereotopically related, leading to distinguishable NMR signals.

Protocol: NMR Spectroscopy in a Chiral Liquid Crystal Solvent

  • Sample Preparation: A solution of the chiral alkane (e.g., a specific enantiomer or a racemic mixture) is prepared in a chiral liquid crystal solvent, such as poly-γ-benzyl-L-glutamate (PBLG) dissolved in a suitable organic solvent (e.g., chloroform).

  • NMR Acquisition: Natural abundance deuterium (B1214612) (NAD) 2D-NMR experiments, such as Q-COSY, are particularly sensitive to the small differences in the orientation of enantiomers within the chiral liquid crystal matrix.

  • Spectral Analysis: The differential orientation of the R and S enantiomers in the chiral solvent leads to small but measurable differences in the quadrupolar splittings of the deuterium signals. This allows for the discrimination and, in some cases, quantification of the enantiomers present.[31]

This advanced technique leverages the shape recognition between the chiral alkane and the helical structure of the polypeptide solvent to achieve enantiomeric differentiation.

References

The Discovery and Synthesis of 2,5-Dimethylheptane: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a detailed technical overview of the discovery and historical context of 2,5-dimethylheptane, a branched-chain alkane. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive look at the early synthesis and characterization of this compound.

Introduction: The Age of Hydrocarbon Exploration

The early 20th century marked a pivotal era in organic chemistry. Following the elucidation of the tetrahedral nature of carbon and the development of structural theory, chemists embarked on a systematic exploration of hydrocarbons, the fundamental building blocks of organic molecules. A key area of investigation was the synthesis and characterization of isomeric alkanes to understand the influence of molecular structure on physical properties. It was within this scientific landscape that this compound, a nonane (B91170) isomer with the chemical formula C₉H₂₀, was first synthesized and identified.

The First Synthesis: Clarke and Beggs (1912)

The first documented synthesis of this compound was reported in 1912 by Latham Clarke and Sydney A. Beggs of Harvard University in the Journal of the American Chemical Society. Their work provided the first concrete evidence of this branched-chain alkane's existence and offered a method for its preparation, contributing to the growing body of knowledge on hydrocarbon chemistry.

Experimental Protocol

Plausible Reconstructed Methodology:

  • Reactants: Isoamyl bromide (1-bromo-3-methylbutane) and sec-butyl bromide (2-bromobutane).

  • Reagent: Sodium metal.

  • Solvent: Anhydrous ether was a common solvent for the Wurtz reaction to prevent the highly reactive sodium from reacting with water.

  • Procedure:

    • A reaction vessel, likely a flask equipped with a reflux condenser to manage the heat generated, would be charged with sodium metal, likely cut into small pieces to increase the surface area, and suspended in anhydrous ether.

    • A mixture of isoamyl bromide and sec-butyl bromide would be slowly added to the reaction vessel. The reaction is exothermic, and the rate of addition would have been controlled to maintain a manageable reaction temperature.

    • The reaction mixture would be stirred or agitated to ensure efficient contact between the reactants.

    • Following the addition of the alkyl halides, the mixture would likely be refluxed for a period to drive the reaction to completion.

    • After the reaction, the mixture would be cooled, and the excess sodium would be carefully quenched, for example, by the slow addition of ethanol.

    • The resulting mixture would then be washed with water to remove the sodium bromide salt and any other water-soluble byproducts.

    • The ethereal layer containing the hydrocarbon products would be separated and dried over a suitable drying agent, such as anhydrous calcium chloride.

    • The final and most critical step would be the fractional distillation of the crude product to separate the desired this compound from other side products. The Wurtz reaction, when used with two different alkyl halides, is known to produce a mixture of products (R-R, R'-R', and R-R'), making efficient distillation crucial for isolating the target compound.

Characterization Data

Clarke and Beggs would have characterized the synthesized this compound based on its physical properties, which were the primary means of identification at the time.

PropertyReported Value (Clarke and Beggs, 1912)Modern Accepted Value
Boiling Point135.2 - 135.5 °C (at 763 mm)135.2 °C (at 760 mmHg)
Specific Gravity at 20°C0.71880.719 g/cm³
Refractive Index at 20°C1.40351.404

The close agreement between the data reported in 1912 and modern accepted values is a testament to the careful experimental work of Clarke and Beggs.

Historical Context: The Wurtz Reaction and Early Hydrocarbon Synthesis

The choice of the Wurtz reaction by Clarke and Beggs was a logical one for the era. Discovered in 1855, it was a well-established, albeit often low-yielding, method for creating carbon-carbon bonds and synthesizing higher alkanes from simpler alkyl halides. The reaction proceeds through a mechanism that is still debated but is thought to involve the formation of a highly reactive organosodium intermediate or free radicals.

The primary challenge of the Wurtz reaction, particularly in the synthesis of unsymmetrical alkanes like this compound, is the formation of a mixture of products. This necessitated meticulous purification techniques, with fractional distillation being the cornerstone of separating compounds with different boiling points. The development of more efficient distillation columns was a critical technological advancement that enabled the isolation of pure hydrocarbon isomers.

The early 20th century was a period of intense activity in the synthesis of organic compounds. The work of chemists like Victor Grignard, who introduced organomagnesium halides (Grignard reagents) in 1900, provided more versatile and higher-yielding methods for forming carbon-carbon bonds. However, the Wurtz reaction remained a valuable tool in the organic chemist's arsenal, especially for the synthesis of symmetrical alkanes.

Visualizing the Synthesis

The following diagrams illustrate the key chemical transformation and a plausible experimental workflow for the original synthesis of this compound.

G cluster_reactants Reactants cluster_reagents Reagent cluster_products Products r1 Isoamyl Bromide (1-bromo-3-methylbutane) p1 This compound r1->p1 p2 Side Products (e.g., octane, 3,4-dimethylhexane) r1->p2 r2 sec-Butyl Bromide (2-bromobutane) r2->p1 r2->p2 reagent Sodium (Na) reagent->p1 + reagent->p2 + p3 Sodium Bromide (NaBr) reagent->p3 G start Start: Prepare Reactants (Alkyl Halides, Sodium, Anhydrous Ether) reaction Wurtz Reaction: Slowly add alkyl halides to sodium suspension in ether. Reflux the mixture. start->reaction workup Workup: Quench excess sodium. Wash with water to remove salts. reaction->workup separation Separation: Separate ethereal layer. workup->separation drying Drying: Dry the ethereal layer over an anhydrous salt. separation->drying distillation Purification: Fractional distillation of the crude product. drying->distillation product Final Product: Pure this compound distillation->product

Methodological & Application

Application Notes and Protocols for the Gas Chromatography Analysis of 2,5-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylheptane (C9H20, CAS No: 2216-30-0) is a branched-chain alkane that may be present in various complex hydrocarbon mixtures, such as gasoline and other fuels. Its analysis is crucial for fuel characterization, environmental monitoring, and as a potential volatile organic compound (VOC) biomarker. Gas chromatography (GC) is the premier analytical technique for the separation and quantification of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both confident identification and precise quantification.

These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound. The methodologies described are intended to serve as a robust starting point for method development and validation in research and quality control laboratories.

Challenges in Branched Alkane Analysis

The gas chromatographic analysis of branched alkanes can present certain challenges. Isomers of a particular alkane often have very similar boiling points, making their complete separation difficult. For instance, achieving baseline separation of all C9 alkane isomers requires a high-resolution capillary column and an optimized temperature program. In mass spectrometry, branched alkanes often exhibit extensive fragmentation, with the molecular ion peak sometimes being of low abundance or absent. However, the characteristic fragmentation patterns, resulting from cleavage at the branching points to form stable carbocations, can be effectively used for structural elucidation and confirmation.

Analytical Approach

The recommended analytical approach for the determination of this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This technique offers high sensitivity and selectivity, enabling the separation of the analyte from a complex sample matrix and providing structural confirmation through its mass spectrum. For routine quantitative analysis where the sample matrix is well-defined and interferences are minimal, a Gas Chromatograph with a Flame Ionization Detector (GC-FID) can also be employed, offering excellent quantitative performance.

Data Presentation

Quantitative Data Summary

The following table summarizes the typical performance characteristics that can be expected from a validated GC-MS method for the quantitative analysis of this compound. These values are based on performance data from validated methods for similar volatile hydrocarbons and alkanes.[1][2][3]

ParameterTypical ValueDescription
Linearity (r²) ≥ 0.995The correlation coefficient of the calibration curve, indicating the linearity of the response over the concentration range.
Limit of Detection (LOD) 0.1 - 1 ng/mLThe lowest concentration of the analyte that can be reliably detected above the background noise (typically at a signal-to-noise ratio of 3:1).
Limit of Quantitation (LOQ) 0.5 - 5 ng/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy (typically at a signal-to-noise ratio of 10:1).
Precision (%RSD) < 15%The relative standard deviation of replicate measurements, indicating the repeatability and intermediate precision of the method.
Accuracy/Recovery (%) 85 - 115%The percentage of the true concentration of the analyte that is measured, determined by analyzing spiked samples.
Kovats Retention Index

The Kovats retention index is a dimensionless unit that helps in the identification of compounds in gas chromatography by normalizing retention times to those of adjacent n-alkanes. For this compound on a standard non-polar column (e.g., DB-1, HP-5MS), the reported Kovats retention indices are in the range of 830-845.[4][5] This information is crucial for the tentative identification of the compound in a complex chromatogram.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is highly dependent on the sample matrix. For volatile compounds like this compound, methods that efficiently extract and concentrate the analyte from the matrix are preferred.[4][6][7]

a) Liquid Samples (e.g., water, biological fluids)

  • Headspace Analysis (Static or Dynamic): This is a highly effective technique for the analysis of volatile compounds in liquid or solid samples.[4][6]

    • Place a known volume of the liquid sample into a sealed headspace vial.

    • If necessary, add a salting-out agent (e.g., sodium chloride) to increase the volatility of the analyte.

    • Equilibrate the vial at a specific temperature (e.g., 80°C) for a set time to allow the volatile compounds to partition into the headspace.

    • A sample of the headspace gas is then automatically injected into the GC.

  • Solid-Phase Microextraction (SPME): SPME is a fast, solvent-free extraction method.[7]

    • Expose an SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane (B3030410) - PDMS) to the headspace of the sample or directly immerse it in the liquid sample.

    • The analytes adsorb onto the fiber.

    • The fiber is then retracted and inserted into the hot injector of the GC, where the analytes are thermally desorbed onto the column.

  • Liquid-Liquid Extraction (LLE):

    • To a known volume of the liquid sample, add a small volume of an immiscible organic solvent (e.g., hexane, pentane).

    • Vortex the mixture to facilitate the extraction of this compound into the organic phase.

    • Carefully collect the organic layer for GC-MS analysis.

b) Solid Samples (e.g., soil, tissue)

  • Dynamic Headspace (Purge and Trap): This technique is suitable for trace-level analysis of VOCs in solid matrices.

    • An inert gas is bubbled through a sample suspension or passed over the solid sample.

    • The gas strips the volatile compounds from the sample and carries them to an adsorbent trap.

    • The trap is then rapidly heated to desorb the analytes onto the GC column.

c) Gaseous Samples (e.g., air)

  • Adsorbent Tube Sampling:

    • Draw a known volume of air through a tube packed with a suitable adsorbent material (e.g., Tenax®, activated charcoal).

    • The volatile organic compounds are trapped on the adsorbent.

    • The tube is then connected to a thermal desorber, which heats the tube and sweeps the desorbed analytes into the GC.

GC-MS Instrumentation and Conditions

The following instrumental parameters are provided as a starting point and may require optimization for specific instruments and applications.

ParameterRecommended Condition
Gas Chromatograph Agilent 8890 GC System, Shimadzu GC-2030, or equivalent
Mass Spectrometer Agilent 5977B MSD, Shimadzu QP2020 NX, or equivalent
Injector Split/Splitless Inlet
Injector Temperature 250°C
Injection Mode Split (e.g., 50:1) for concentrated samples; Splitless for trace analysis
Injection Volume 1 µL
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 - 1.5 mL/min (Constant Flow Mode)
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column
Oven Temperature Program Initial: 40°C, hold for 2 minutesRamp: 5°C/min to 150°CRamp: 20°C/min to 250°C, hold for 5 minutes
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 35 - 350
Solvent Delay 3 minutes (or appropriate for the solvent used)
Data Acquisition and Processing
  • Qualitative Analysis: Identification of this compound is achieved by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum should exhibit characteristic fragment ions for branched alkanes, such as m/z 43, 57, 71, and 85. A library search (e.g., NIST) can further support the identification.

  • Quantitative Analysis: For quantification, an internal standard method is recommended for the highest accuracy and precision.[1] A suitable internal standard would be a deuterated alkane or an alkane that is not present in the sample and is well-resolved from other components (e.g., n-Octane-d18). A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Mandatory Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Concentration (Headspace, SPME, LLE) Sample->Extraction Injection Sample Injection Extraction->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Qualitative Qualitative Analysis (Retention Time, Mass Spectrum) DataAcquisition->Qualitative Quantitative Quantitative Analysis (Calibration Curve) DataAcquisition->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Workflow for the GC-MS analysis of this compound.

Logical Relationship of Key Validation Parameters

Validation_Parameters Method Analytical Method (GC-MS) Linearity Linearity (r² ≥ 0.995) Method->Linearity LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantitation (LOQ) Method->LOQ Accuracy Accuracy (85-115% Recovery) Method->Accuracy Precision Precision (%RSD < 15%) Method->Precision ReliableResults Reliable Quantitative Results Linearity->ReliableResults LOD->LOQ informs LOQ->ReliableResults Accuracy->ReliableResults Precision->ReliableResults

Caption: Interdependence of analytical method validation parameters.

References

Application Notes and Protocols for the Use of 2,5-Dimethylheptane as a Gas Chromatography Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,5-dimethylheptane as an internal standard in gas chromatography (GC) for the quantitative analysis of volatile organic compounds (VOCs). The protocols outlined below are intended for an audience with a foundational understanding of GC principles.

Introduction

This compound (C9H20, CAS No. 2216-30-0) is a branched-chain alkane suitable for use as an internal standard in gas chromatography, particularly for the analysis of hydrocarbons and other volatile organic compounds.[1][2] Its chemical inertness, volatility, and ability to be well-resolved from many analytes of interest make it a reliable choice for correcting variations in injection volume, sample preparation, and instrument response.[3] This document provides detailed protocols for its use as an internal standard in GC-Mass Spectrometry (GC-MS) analysis.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of an internal standard is crucial for its effective application.

PropertyValueReference
Molecular Formula C9H20[4]
Molecular Weight 128.26 g/mol [4]
Boiling Point 135-136 °C[4]
Density 0.723 g/cm³ at 20 °C[4]
Solubility Insoluble in water; Soluble in nonpolar organic solvents like hexane (B92381) and toluene.[4]
Kovats Retention Index ~830 - 850 on a standard non-polar (e.g., DB-1, HP-5ms) column.[4]

Experimental Protocols

Preparation of Stock and Working Standard Solutions

Accurate preparation of standard solutions is fundamental to achieving reliable quantitative results.

Materials:

  • This compound (≥98% purity)

  • High-purity solvent (e.g., hexane, methanol, dichloromethane (B109758) - choice depends on analyte solubility)

  • Class A volumetric flasks and pipettes

  • Analytical balance

Protocol:

  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve the this compound in the chosen solvent and fill to the mark.

    • Calculate the precise concentration in µg/mL.

  • Internal Standard (IS) Working Solution (e.g., 50 µg/mL):

    • Pipette the required volume of the primary stock solution into a new volumetric flask.

    • Dilute with the solvent to the final desired volume. For example, to prepare a 50 µg/mL solution in a 10 mL flask, pipette 0.5 mL of the 1000 µg/mL primary stock solution and dilute to 10 mL.

  • Calibration Standards:

    • Prepare a series of calibration standards containing the analyte(s) of interest at different concentrations.

    • Spike each calibration standard with the same constant concentration of the this compound internal standard working solution. For instance, add 100 µL of the 50 µg/mL IS working solution to each 1 mL of the calibration standards.

Sample Preparation

The following is a generalized protocol for the preparation of a liquid sample. The specific extraction and cleanup steps will vary depending on the sample matrix.

Materials:

  • Sample containing the analyte(s) of interest

  • Internal Standard (IS) working solution (from section 3.1)

  • Extraction solvent (e.g., hexane, dichloromethane)

  • Vortex mixer

  • Centrifuge

  • GC vials with septa

Protocol:

  • Accurately measure a known volume or weight of the sample into a suitable container.

  • Spike the sample with a known volume of the this compound internal standard working solution. The amount should be chosen to produce a GC peak with an area that is comparable to the analyte peaks.

  • Perform the necessary sample extraction and cleanup procedures (e.g., liquid-liquid extraction, solid-phase extraction).

  • Transfer the final extract into a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of volatile organic compounds. These should be optimized for the specific instrument and application.

ParameterRecommended Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature: 40 °C (hold for 2 min), Ramp to 250 °C at 10 °C/min (hold for 5 min)
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Quantification Ion (m/z) for this compound 43, 57, 71, 128 (to be confirmed from the mass spectrum)

Data Presentation and Analysis

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Example Calibration Data:

Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
150,0001,000,0000.050
5255,0001,020,0000.250
10510,0001,015,0000.502
201,030,0001,025,0001.005
502,540,0001,010,0002.515
Quantification

The concentration of the analyte in the unknown sample is determined using the equation of the line obtained from the linear regression of the calibration curve.

Equation:

(Analyte Peak Area / IS Peak Area) = m * [Analyte Concentration] + c

Where:

  • m = slope of the calibration curve

  • c = y-intercept of the calibration curve

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for quantitative analysis using an internal standard.

experimental_workflow prep_standards Prepare Analyte and Internal Standard Stock Solutions create_cal_curve Create Calibration Curve (Varying Analyte, Constant IS) prep_standards->create_cal_curve gc_ms_analysis GC-MS Analysis create_cal_curve->gc_ms_analysis prep_sample Prepare Sample with Known Amount of Internal Standard prep_sample->gc_ms_analysis data_processing Data Processing and Peak Integration gc_ms_analysis->data_processing quantification Quantification using Calibration Curve data_processing->quantification

Caption: General workflow for GC analysis with an internal standard.

Logic of Internal Standard Calibration

This diagram shows the logical relationship in internal standard calibration.

internal_standard_logic cluster_standards Calibration Standards cluster_sample Unknown Sample cluster_analysis GC-MS Analysis cluster_quant Quantification S1 Std 1 [Analyte] = C1 [IS] = C_IS A1 Area Ratio 1 (A_C1 / A_IS) S1->A1 S2 Std 2 [Analyte] = C2 [IS] = C_IS A2 Area Ratio 2 (A_C2 / A_IS) S2->A2 Sn Std n [Analyte] = Cn [IS] = C_IS An Area Ratio n (A_Cn / A_IS) Sn->An U Sample [Analyte] = ? [IS] = C_IS AU Area Ratio U (A_U / A_IS) U->AU CalCurve Plot Area Ratios vs. [Analyte] to generate Calibration Curve A1->CalCurve A2->CalCurve An->CalCurve Result Determine Unknown [Analyte] from its Area Ratio AU->Result CalCurve->Result

Caption: Logic of internal standard calibration for quantification.

References

Application Notes and Protocols for the Determination of Kovats Retention Index of 2,5-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kovats retention index (RI) is a crucial parameter in gas chromatography (GC) for standardizing retention times, enabling the comparison of data across different instruments and laboratories.[1] It converts retention times into system-independent constants by relating the retention time of an analyte to those of n-alkanes, which are used as reference standards.[2] This application note provides a detailed overview of the Kovats retention index of 2,5-dimethylheptane on various GC columns, a comprehensive experimental protocol for its determination, and an exploration of the factors influencing its value.

Data Presentation: Kovats Retention Index of this compound

The Kovats retention index of a compound is highly dependent on the stationary phase of the GC column.[3] Non-polar columns primarily separate compounds based on their boiling points, while polar columns exhibit additional interactions, such as dipole-dipole or hydrogen bonding, which can significantly alter the elution order.[4][5] The following table summarizes the reported Kovats retention indices for this compound on different GC columns.

GC Column TypeStationary PhasePolarityKovats Retention Index (RI)
Standard Non-Polar100% Dimethylpolysiloxane (e.g., DB-1, HP-1, OV-101)Non-Polar833 - 847[6]
Semi-Standard Non-Polar5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5MS)Low Polarity835.5 - 837.8[6]

Note: The range of RI values reflects experimental variations across different studies and conditions.

Experimental Protocol: Determination of Kovats Retention Index

This protocol outlines the steps for determining the Kovats retention index of this compound.

1. Materials and Reagents:

  • This compound: High purity standard.

  • n-Alkane Standard Mixture: A certified mixture of homologous n-alkanes (e.g., C8-C20 or a wider range) dissolved in a suitable solvent like hexane (B92381) or isooctane.[7]

  • Solvent: High-purity solvent compatible with the sample and GC system (e.g., hexane).

  • GC Vials and Caps: Appropriate for the autosampler.

2. Instrumentation:

  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • GC Column: Select the column of interest (e.g., DB-1, DB-5, DB-Wax).

  • Data Acquisition and Processing Software: Capable of measuring retention times and calculating Kovats indices.

3. GC Conditions:

The following are general starting conditions and should be optimized for the specific column and instrument.

ParameterRecommended Setting
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Isothermal: 80 °C (for a narrow boiling point range) or Temperature Program: 50 °C (hold for 2 min) to 250 °C at 10 °C/min (hold for 5 min)
Detector Temperature 280 °C (FID)

4. Experimental Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Prepare the n-alkane standard mixture at a concentration that gives a good detector response.

  • GC Analysis:

    • Inject the n-alkane standard mixture into the GC system under the defined conditions.

    • Inject the this compound sample under the exact same GC conditions.

    • For co-injection, a mixture of the n-alkane standard and the this compound sample can be prepared and injected.

  • Data Analysis:

    • Identify the retention times of the n-alkanes in the chromatogram.

    • Identify the retention time of this compound.

    • Determine the two n-alkanes that elute immediately before and after this compound.

5. Kovats Retention Index Calculation:

The formula for calculating the Kovats retention index depends on whether the analysis is isothermal or temperature-programmed.[8]

  • For Isothermal Analysis:

    • The calculation is based on the logarithm of the adjusted retention times.[1]

    • Formula: I = 100 * [n + (log(t'_r(analyte)) - log(t'_r(n))) / (log(t'_r(N)) - log(t'_r(n)))]

      • I = Kovats Retention Index

      • n = carbon number of the n-alkane eluting before the analyte

      • N = carbon number of the n-alkane eluting after the analyte

      • t'_r = adjusted retention time (retention time of the peak minus the retention time of an unretained compound like methane)

  • For Temperature-Programmed Analysis (Linear Retention Index):

    • This is a more common scenario and uses a linear interpolation of retention times.[8]

    • Formula: I = 100 * [n + (t_r(analyte) - t_r(n)) / (t_r(N) - t_r(n))]

      • I = Kovats Retention Index

      • n = carbon number of the n-alkane eluting before the analyte

      • N = carbon number of the n-alkane eluting after the analyte

      • t_r = retention time

Mandatory Visualizations

Experimental Workflow for Kovats Retention Index Determination

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis cluster_calc Calculation prep_analyte Prepare this compound Solution inject_analyte Inject this compound (under identical conditions) prep_analyte->inject_analyte prep_alkane Prepare n-Alkane Standard Mixture inject_alkane Inject n-Alkane Standard prep_alkane->inject_alkane get_rt Obtain Retention Times (RT) inject_alkane->get_rt inject_analyte->get_rt identify_bracketing_alkanes Identify Bracketing n-Alkanes get_rt->identify_bracketing_alkanes calc_ri Calculate Kovats Retention Index (RI) identify_bracketing_alkanes->calc_ri result Final RI Value calc_ri->result

Caption: Workflow for determining the Kovats retention index.

Logical Relationship between GC Column Polarity and Analyte Retention

G nonpolar Non-Polar (e.g., 100% Dimethylpolysiloxane) interaction Primary Interaction nonpolar->interaction Dispersive Forces (Van der Waals) polar Polar (e.g., Polyethylene Glycol - PEG) polar->interaction Dispersive, Dipole-Dipole, Hydrogen Bonding analyte_nonpolar Non-Polar Analyte (e.g., this compound) retention Relative Retention analyte_nonpolar->retention analyte_polar Polar Analyte (e.g., Alcohol, Ketone) analyte_polar->retention interaction->retention

Caption: Influence of column polarity on analyte retention mechanisms.

References

Application Notes and Protocols for 2,5-Dimethylheptane in Non-Polar Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylheptane is a branched-chain alkane that serves as a non-polar, aprotic solvent.[1][2] Its chemical inertness, low polarity, and specific physical properties make it a viable alternative to other hydrocarbon solvents like hexane (B92381) and heptane (B126788) in various non-polar reactions.[3][4] These application notes provide a comprehensive overview of the physicochemical properties of this compound, its potential applications in common non-polar reactions, and detailed, representative experimental protocols.

Physicochemical Properties of this compound

This compound is a colorless liquid with a petroleum-like odor.[1] Its branched structure influences its physical properties compared to its straight-chain isomer, nonane.[1] A summary of its key properties is presented in the table below, alongside those of n-heptane and toluene (B28343) for comparison.

PropertyThis compoundn-HeptaneToluene
Molecular Formula C₉H₂₀[2][5][6]C₇H₁₆C₇H₈
Molecular Weight 128.26 g/mol [1][5]100.21 g/mol 92.14 g/mol
Density 0.7037 g/cm³[1]0.684 g/cm³0.867 g/cm³
Boiling Point 129.2 °C[1]98.4 °C110.6 °C
Melting Point -111.9 °C[1]-90.6 °C-95 °C
Flash Point ~54 °C-4 °C4 °C
Solubility in Water Insoluble[1][2]InsolubleInsoluble
Solubility in Organic Solvents Soluble in hexane, toluene, ether, benzene, and acetone[1][3]Soluble in ethanol, ether, chloroformMiscible with most organic solvents
Dielectric Constant ~21.92.4

Applications in Non-Polar Reactions

Due to its non-polar and aprotic nature, this compound is a suitable solvent for a range of organic reactions that involve non-polar reagents and intermediates. Its higher boiling point compared to hexane can be advantageous for reactions requiring elevated temperatures.

General Considerations for Use:
  • Inert Atmosphere: For moisture-sensitive reactions, such as Grignard reactions, it is crucial to use anhydrous this compound and maintain an inert atmosphere (e.g., nitrogen or argon).

  • Solubility: While it is an excellent solvent for non-polar compounds, the solubility of more polar reagents or catalysts should be considered.[1]

  • Safety: this compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Experimental Protocols (Representative Examples)

The following protocols are representative examples of how this compound could be used as a solvent in common non-polar reactions. These are based on general procedures for these reaction types, adapted for the specific properties of this solvent.

Grignard Reaction: Synthesis of 2-Phenyl-2-propanol

This protocol describes the reaction of a Grignard reagent with a ketone. The use of an etheral solvent is common for Grignard reactions to stabilize the Grignard reagent, however, hydrocarbon solvents can also be employed, particularly in industrial settings.

Reaction Scheme:

Materials:

  • Magnesium turnings

  • Bromomethane (B36050)

  • Acetophenone (B1666503)

  • Anhydrous this compound

  • Anhydrous Diethyl Ether (for initiation, if necessary)

  • Iodine crystal (for initiation)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add anhydrous this compound to the flask.

    • In the dropping funnel, place a solution of bromomethane in anhydrous this compound.

    • Add a small portion of the bromomethane solution to the magnesium. If the reaction does not start (indicated by bubbling and disappearance of the iodine color), a small amount of anhydrous diethyl ether can be added to initiate the reaction.

    • Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Dissolve acetophenone in anhydrous this compound and add it to the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the acetophenone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M hydrochloric acid.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by distillation or chromatography.

Grignard_Workflow reagent_prep Grignard Reagent Preparation reaction Reaction with Ketone reagent_prep->reaction CH3MgBr in This compound workup Aqueous Work-up reaction->workup Reaction Mixture purification Purification workup->purification Crude Product

Grignard Reaction Workflow

Wittig Reaction: Synthesis of 1-Phenyl-1-propene

This protocol outlines the synthesis of an alkene from an aldehyde and a phosphonium (B103445) ylide. Non-polar solvents are suitable for the Wittig reaction, especially when using non-stabilized ylides.

Reaction Scheme:

Wittig Reaction Workflow

Logical Relationship of Solvent Properties to Application

The suitability of this compound for non-polar reactions is a direct consequence of its molecular structure and resulting physicochemical properties.

Solvent_Properties_Logic cluster_properties Physicochemical Properties cluster_applications Applications in Non-Polar Reactions A Branched Alkane Structure B Non-Polar (Low Dielectric Constant) A->B F Dissolves Non-Polar Reactants & Intermediates B->F C Aprotic (No H-bond donors) G Does not interfere with Ionic/Strongly Basic Reagents C->G D High Boiling Point (Relative to Hexane) H Suitable for Reactions Requiring Heat D->H E Chemically Inert I Minimizes Side Reactions E->I

Solvent Properties and Applications

Conclusion

This compound presents itself as a useful, non-polar, aprotic solvent for organic synthesis. Its properties make it a suitable medium for reactions involving non-polar species, and its higher boiling point offers an advantage over more volatile alkanes. While specific documented uses in the provided reaction examples are not widespread in academic literature, its characteristics strongly suggest its applicability. The provided protocols serve as a foundational guide for researchers looking to employ this compound as a solvent in their synthetic endeavors. As with any solvent, empirical validation of its performance in a specific reaction is recommended.

References

Application Note: Isolating 2,5-Dimethylheptane from Isomeric Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The separation of alkane isomers, such as 2,5-Dimethylheptane from a mixture of its structural isomers, presents a significant challenge due to their nearly identical chemical properties and close boiling points. This document provides detailed protocols for two primary methods for this separation: high-efficiency fractional distillation and preparative gas chromatography. Additionally, it outlines the principles of adsorptive separation as an alternative technique. Methodologies are designed to provide researchers with the necessary framework to achieve high-purity isolation of the target compound.

Introduction

This compound is one of 35 structural isomers of nonane (B91170) (C9H20).[1] The separation of these isomers is crucial in various fields, including fuel analysis, chemical synthesis, and as reference standards in analytical chemistry. The primary difficulty in separation arises from the small differences in the physical properties of the isomers, particularly their boiling points. Increased branching in alkanes tends to lower the boiling point compared to their straight-chain counterparts.[2][3] This application note details effective laboratory-scale protocols for the purification of this compound.

Physical Properties of Dimethylheptane Isomers

A summary of the boiling points of this compound and several of its isomers is presented in Table 1. The proximity of these values underscores the challenge of separation via distillation.

Table 1: Physical Properties of Selected Nonane (C9H20) Isomers

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)
n-Nonane111-84-2128.26150.8
This compound 2216-30-0 128.26 135.2 - 136.0 [4][5][6]
2,2-Dimethylheptane1071-26-7128.26132.0
2,6-Dimethylheptane1072-05-5128.26135.2[7]
3,3-Dimethylheptane4032-86-4128.26137.1[8]
3,4-Dimethylheptane922-28-1128.26140.7

Separation Protocols

Protocol 1: High-Efficiency Fractional Distillation

Fractional distillation separates liquids based on differences in their boiling points.[4] For isomers with very close boiling points, a column with a high number of theoretical plates is mandatory to achieve effective separation.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a vacuum-jacketed fractionating column packed with a high-efficiency packing material (e.g., metal sponge or structured packing), a distillation head with a condenser, and receiving flasks.

    • Ensure all glass joints are properly sealed.

    • Place a calibrated thermometer in the distillation head to accurately measure the vapor temperature.

  • Procedure:

    • Charge the round-bottom flask with the isomeric mixture. Do not fill the flask more than two-thirds of its volume.

    • Heat the flask gently using a heating mantle.

    • As the mixture begins to boil, vapors will rise into the fractionating column.

    • Carefully control the heating rate to establish a slow and steady distillation rate. A high reflux ratio (the ratio of condensate returned to the column to the condensate collected) is essential. A ratio of 20:1 or higher is recommended.

    • Monitor the temperature at the distillation head. Initially, the vapor temperature will correspond to the boiling point of the lowest-boiling isomer.

    • Collect the initial fraction (forerun), which will be enriched in the lower-boiling isomers.

    • As the distillation progresses, the temperature at the head will begin to rise. Collect intermediate fractions between the boiling points of the distinct isomers.

    • Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (~135-136°C).

    • Analyze all collected fractions using Gas Chromatography (see Protocol 2) to determine their composition and purity.

G cluster_setup Apparatus Setup cluster_process Distillation Process cluster_collection Fraction Collection Flask Charge Mixture into Round-Bottom Flask Column Assemble High-Efficiency Fractionating Column Flask->Column Condenser Attach Condenser and Receiving Flasks Column->Condenser Heat Gentle Heating Reflux Establish High Reflux Ratio Heat->Reflux Monitor Monitor Head Temperature Reflux->Monitor Collect_Forerun Collect Low-Boiling Isomers (Forerun) Monitor->Collect_Forerun Collect_Target Collect this compound Fraction (~135-136°C) Collect_Forerun->Collect_Target Collect_Final Collect High-Boiling Residue Collect_Target->Collect_Final Analysis GC Analysis of Fractions Collect_Target->Analysis

Caption: General workflow for purification by preparative GC.

Protocol 3: Adsorptive Separation (Conceptual Overview)

Adsorptive separation techniques utilize materials with specific pore structures to separate isomers based on their size and shape. This method is particularly effective for separating linear from branched alkanes.

  • Zeolites: Molecular sieves like Zeolite 5A can be used to trap linear alkanes, allowing branched isomers to pass through. While not ideal for separating among branched isomers, specific zeolite structures can offer some selectivity.

  • Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with tunable pore sizes and surface chemistry. They can be engineered to selectively adsorb molecules with specific shapes, offering a promising avenue for separating complex isomer mixtures like dimethylheptanes.

This method typically involves passing the mixture (in liquid or vapor phase) through a column packed with the adsorbent material and collecting the eluent, which will be enriched in the less-adsorbed isomer.

Conclusion

The separation of this compound from its isomers is a non-trivial task that requires specialized equipment and carefully optimized protocols. For achieving high purity, Preparative Gas Chromatography with a shape-selective liquid crystal stationary phase is the most recommended method. For separating larger quantities where absolute purity is less critical, High-Efficiency Fractional Distillation can be employed, though it requires a column with a very high number of theoretical plates and precise control. Adsorptive separation using materials like MOFs represents a developing field with significant potential for future applications in isomer purification. The choice of method will ultimately depend on the required purity, the available equipment, and the scale of the separation.

References

Quantitative Analysis of 2,5-Dimethylheptane in Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylheptane (C₉H₂₀) is a branched-chain alkane that can be present in the environment due to its use in fuels and industrial applications. As a volatile organic compound (VOC), its presence in air, water, and soil is of interest for environmental monitoring and human health risk assessment. Accurate and sensitive quantitative analysis is crucial for determining the extent of contamination and for regulatory compliance. This document provides detailed application notes and protocols for the quantitative analysis of this compound in various environmental matrices.

Data Presentation

The following table summarizes quantitative data for this compound found in various environmental samples. Due to the limited availability of specific quantitative data for this compound in publicly available literature, this table serves as a template and will be populated as more data becomes available.

Environmental MatrixSample TypeLocationConcentration RangeAnalytical MethodReference
Air IndoorResidentialNot ReportedTD-GC-MSGeneral Method
OutdoorUrbanNot ReportedTD-GC-MSGeneral Method
Water GroundwaterIndustrial AreaNot ReportedPurge and Trap GC-MSGeneral Method
Surface WaterRiverNot ReportedPurge and Trap GC-MSGeneral Method
Soil Contaminated SiteIndustrialNot ReportedHeadspace GC-MSGeneral Method
SedimentUrban PondNot ReportedHeadspace GC-MSGeneral Method

TD-GC-MS: Thermal Desorption - Gas Chromatography-Mass Spectrometry GC-MS: Gas Chromatography-Mass Spectrometry

Experimental Protocols

Detailed methodologies for the quantitative analysis of this compound in air, water, and soil samples are provided below. These protocols are based on established methods for VOC analysis.

Analysis of this compound in Air Samples

Method: Thermal Desorption coupled with Gas Chromatography-Mass Spectrometry (TD-GC-MS)

This method is suitable for the analysis of volatile organic compounds (VOCs) in both indoor and outdoor air.[1][2][3][4]

1.1. Sample Collection

  • Apparatus: Sorbent tubes packed with a suitable adsorbent material (e.g., Tenax®, Carbotrap, or a combination).

  • Procedure:

    • Connect the sorbent tube to a calibrated personal sampling pump.

    • Draw a known volume of air through the sorbent tube at a controlled flow rate (e.g., 50-200 mL/min). The total volume will depend on the expected concentration of this compound.

    • After sampling, cap the sorbent tubes securely and store them at 4°C until analysis.

    • Prepare field blanks by handling and capping sorbent tubes in the same manner as the samples, but without drawing air through them.

1.2. Sample Preparation and Analysis

  • Instrumentation: Thermal desorber coupled to a GC-MS system.

  • Thermal Desorption Parameters:

    • Primary (Tube) Desorption: Heat the sorbent tube to desorb the trapped analytes (e.g., 250-300°C for 5-10 minutes) with a flow of inert carrier gas (e.g., helium).

    • Cryofocusing (Cold Trap): The desorbed analytes are focused at a low temperature (e.g., -10°C to -30°C) on a secondary trap to ensure sharp chromatographic peaks.

    • Secondary (Trap) Desorption: Rapidly heat the cold trap (e.g., to 280-320°C) to inject the analytes into the GC column.

  • GC-MS Parameters:

    • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full scan (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.

      • SIM Ions for this compound: Target ion (e.g., m/z 43, 57, 71) and qualifier ions.

1.3. Calibration and Quantification

  • Prepare calibration standards by spiking known amounts of this compound (in a suitable solvent like methanol) onto clean sorbent tubes and analyzing them under the same conditions as the samples.

  • Generate a calibration curve by plotting the peak area of the target ion against the concentration of this compound.

  • Quantify this compound in the air samples by comparing their peak areas to the calibration curve. The concentration is typically reported in µg/m³ or ppbv.

Analysis of this compound in Water Samples

Method: Purge and Trap coupled with Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

This is a highly sensitive method for the determination of volatile organic compounds in aqueous matrices.[5][6][7][8]

2.1. Sample Collection

  • Apparatus: 40 mL amber glass vials with PTFE-lined septa.

  • Procedure:

    • Collect water samples in the vials, ensuring no headspace (air bubbles) is present.

    • If residual chlorine is present, add a quenching agent (e.g., ascorbic acid).

    • For preservation, acidify the sample to pH < 2 with hydrochloric acid.

    • Store the samples at 4°C until analysis.

2.2. Sample Preparation and Analysis

  • Instrumentation: Purge and trap concentrator coupled to a GC-MS system.

  • Purge and Trap Parameters:

    • Sample Volume: 5-25 mL.

    • Purge Gas: Inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes.

    • Purge Temperature: Ambient or slightly elevated (e.g., 40°C).

    • Trap Material: A multi-sorbent trap (e.g., Tenax®/silica gel/carbon molecular sieve).

    • Desorption Temperature: 250°C for 2 minutes.

    • Bake Temperature: 270°C for 8 minutes.

  • GC-MS Parameters:

    • GC Column: A column suitable for volatile organics, such as a Vocol or DB-624 (e.g., 60 m x 0.25 mm ID x 1.4 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 35°C, hold for 5 minutes.

      • Ramp: 8°C/min to 220°C.

      • Hold: 5 minutes at 220°C.

    • Mass Spectrometer: Same as for air analysis (EI, Full Scan/SIM).

2.3. Calibration and Quantification

  • Prepare aqueous calibration standards by diluting a stock solution of this compound in methanol (B129727) with organic-free water.

  • Analyze the standards using the P&T-GC-MS method.

  • Construct a calibration curve and quantify this compound in the water samples. The concentration is typically reported in µg/L.

Analysis of this compound in Soil and Sediment Samples

Method: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is effective for the analysis of volatile compounds in solid matrices like soil and sediment.[9][10][11]

3.1. Sample Collection

  • Apparatus: Wide-mouth glass jars with PTFE-lined lids.

  • Procedure:

    • Collect soil or sediment samples and place them in the jars, minimizing headspace.

    • Store the samples at 4°C to minimize volatilization losses.

3.2. Sample Preparation and Analysis

  • Instrumentation: Headspace autosampler coupled to a GC-MS system.

  • Headspace Parameters:

    • Sample Amount: 5-10 g of soil in a 20 mL headspace vial.

    • Matrix Modifier: Addition of a saturated salt solution (e.g., sodium chloride) can improve the partitioning of analytes into the headspace.

    • Equilibration Temperature: 80-90°C.

    • Equilibration Time: 30-45 minutes.

    • Injection Volume: 1 mL of the headspace gas.

  • GC-MS Parameters:

    • GC Column: Same as for air and water analysis.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Similar to the program for water analysis, may require adjustment based on the complexity of the sample matrix.

    • Mass Spectrometer: Same as for air and water analysis (EI, Full Scan/SIM).

3.3. Calibration and Quantification

  • Prepare soil calibration standards by spiking clean, analyte-free soil with known amounts of this compound.

  • Treat the standards and samples identically.

  • Generate a calibration curve and determine the concentration of this compound in the soil samples. The concentration is typically reported in µg/kg on a dry weight basis.

Mandatory Visualization

experimental_workflow cluster_air Air Sample Analysis cluster_water Water Sample Analysis cluster_soil Soil/Sediment Sample Analysis Air_Sample Air Sample Collection (Sorbent Tube) TD Thermal Desorption Air_Sample->TD Air_GCMS GC-MS Analysis TD->Air_GCMS Air_Data Data Analysis & Quantification Air_GCMS->Air_Data Water_Sample Water Sample Collection (40 mL Vial) PT Purge and Trap Water_Sample->PT Water_GCMS GC-MS Analysis PT->Water_GCMS Water_Data Data Analysis & Quantification Water_GCMS->Water_Data Soil_Sample Soil/Sediment Sample Collection (Glass Jar) HS Headspace Extraction Soil_Sample->HS Soil_GCMS GC-MS Analysis HS->Soil_GCMS Soil_Data Data Analysis & Quantification Soil_GCMS->Soil_Data

Caption: Experimental workflow for the quantitative analysis of this compound.

Quality Assurance/Quality Control (QA/QC)

To ensure the reliability of the analytical data, the following QA/QC procedures should be implemented:

  • Method Blanks: Analyze a blank sample (e.g., organic-free water or clean sorbent) with each batch of samples to check for contamination.

  • Spike Blanks: A blank sample spiked with a known concentration of this compound to assess the accuracy of the analytical method.

  • Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Aliquots of a sample are spiked with a known concentration of this compound and analyzed to evaluate the effect of the sample matrix on the analytical method.

  • Internal Standards: An isotopically labeled analog of this compound or a compound with similar chemical properties should be added to all samples and standards to correct for variations in instrument response and sample preparation.

  • Calibration Verification: A calibration standard should be analyzed periodically to verify the stability of the calibration curve.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the quantitative analysis of this compound in various environmental matrices. The choice of method will depend on the specific sample type and the required detection limits. Adherence to the described methodologies and rigorous QA/QC practices will ensure the generation of high-quality, defensible data for environmental monitoring and research purposes.

References

Application Notes and Protocols for 2,5-Dimethylheptane in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) present in biological samples, such as breath, urine, and blood, are increasingly recognized as valuable biomarkers for diagnosing and monitoring various diseases. These compounds are often intermediates or byproducts of metabolic processes, and their profiles can change in response to pathological conditions. While direct metabolomic studies on 2,5-dimethylheptane are limited, its structural analogs, such as other branched-chain alkanes, have been identified as potential biomarkers in cancer research. For instance, 2,4-dimethylheptane (B1204451) has been investigated as a potential biomarker in bladder cancer. This document provides detailed application notes and protocols for the analysis of this compound in metabolomics research, drawing upon established methods for VOC analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing robust analytical methods.

PropertyValueReference
Molecular FormulaC₉H₂₀[1]
Molecular Weight128.26 g/mol [1]
Boiling Point136 °C[2]
CAS Number2216-30-0[1]
Kovats Retention Index (non-polar column)~835 - 847[3][4]

Potential Applications in Metabolomics

Based on the identification of structurally similar branched alkanes as disease biomarkers, the analysis of this compound could be relevant in the following research areas:

  • Oncology: Investigating its presence and concentration changes in different cancer types.

  • Inborn Errors of Metabolism: Exploring its potential as a biomarker for specific metabolic disorders.

  • Toxicology: Assessing exposure to environmental toxins or monitoring the metabolism of certain drugs.

Data Presentation: Hypothetical Quantitative Data

Due to the absence of specific quantitative data for this compound in published metabolomics studies, the following table presents a hypothetical scenario based on data for a similar compound, 2,4-dimethylheptane, which was identified as a potential biomarker for bladder cancer. This table is for illustrative purposes to demonstrate how such data could be presented.

AnalyteSample TypePatient GroupConcentration (ng/L) (Mean ± SD)p-value
This compound (Hypothetical)UrineBladder Cancer150 ± 45< 0.05
Healthy Controls75 ± 20

Experimental Protocols

The following are detailed protocols for the analysis of this compound in various biological matrices. These are generalized protocols and should be optimized for specific instrumentation and research questions.

Protocol 1: Analysis of this compound in Exhaled Breath

1. Sample Collection:

  • Subjects should be in a resting state for at least 10 minutes before sampling.
  • Collect a single, slow exhalation (tidal volume) into an inert collection bag (e.g., Tedlar® bag) or a specialized breath collection device.
  • Collect a sample of ambient air as a background control.

2. Sample Pre-concentration (Solid-Phase Microextraction - SPME):

  • Insert a conditioned SPME fiber (e.g., 75 µm Carboxen/PDMS) into the sampling port of the breath collection bag.
  • Expose the fiber to the breath sample for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40 °C).
  • Retract the fiber into the needle and immediately proceed to GC-MS analysis.

3. GC-MS Analysis:

  • Injector: Splitless mode, 250 °C.
  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 2 minutes.
  • Ramp to 150 °C at 5 °C/min.
  • Ramp to 250 °C at 10 °C/min, hold for 5 minutes.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Mode: Full scan (m/z 35-350) for initial screening and identification.
  • Selected Ion Monitoring (SIM) mode for targeted quantification. Key ions for this compound include m/z 43, 57, 71, and 85.[5]

Protocol 2: Analysis of this compound in Urine

1. Sample Collection and Storage:

  • Collect mid-stream urine in a sterile container.
  • Add a preservative (e.g., sodium azide) if not analyzing immediately.
  • Store samples at -80 °C until analysis.

2. Sample Preparation (Headspace SPME):

  • Thaw urine samples at room temperature.
  • Centrifuge at 3000 x g for 10 minutes to remove particulate matter.
  • Transfer a fixed volume of supernatant (e.g., 5 mL) to a headspace vial.
  • Add a salt (e.g., NaCl) to increase the volatility of the analytes.
  • Seal the vial and place it in a heating block or autosampler at a controlled temperature (e.g., 60 °C) for a defined equilibration time (e.g., 15 minutes).
  • Expose a conditioned SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes).

3. GC-MS Analysis:

  • Follow the GC-MS parameters outlined in Protocol 1.

Protocol 3: Analysis of this compound in Blood (Plasma/Serum)

1. Sample Collection and Processing:

  • Collect whole blood in appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum).
  • Process the blood to obtain plasma or serum according to standard laboratory procedures.
  • Store plasma/serum at -80 °C until analysis.

2. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • Thaw plasma/serum samples on ice.
  • To 1 mL of plasma/serum, add an internal standard (e.g., a deuterated analog of a similar alkane).
  • Add 2 mL of a non-polar solvent (e.g., hexane (B92381) or pentane).
  • Vortex for 2 minutes to ensure thorough mixing.
  • Centrifuge at 3000 x g for 10 minutes to separate the layers.
  • Carefully transfer the upper organic layer to a clean tube.
  • Concentrate the extract under a gentle stream of nitrogen to a final volume of 100 µL.

3. GC-MS Analysis:

  • Injector: Splitless mode, 250 °C.
  • Column, Carrier Gas, and Oven Program: As described in Protocol 1.
  • Mass Spectrometer: As described in Protocol 1.

Mandatory Visualizations

experimental_workflow_breath cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Breath_Sample Exhaled Breath SPME SPME Pre-concentration Breath_Sample->SPME Ambient_Air Ambient Air (Control) Ambient_Air->SPME GCMS GC-MS Analysis SPME->GCMS Data_Analysis Data Analysis GCMS->Data_Analysis

Caption: Workflow for this compound Analysis in Breath.

experimental_workflow_urine cluster_collection Sample Collection & Storage cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample Urine Collection Storage Storage at -80°C Urine_Sample->Storage Thaw_Centrifuge Thaw & Centrifuge Storage->Thaw_Centrifuge Headspace_SPME Headspace SPME Thaw_Centrifuge->Headspace_SPME GCMS GC-MS Analysis Headspace_SPME->GCMS Data_Analysis Data Analysis GCMS->Data_Analysis

Caption: Workflow for this compound Analysis in Urine.

experimental_workflow_blood cluster_collection Sample Collection & Processing cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Blood_Sample Blood Collection Plasma_Serum Plasma/Serum Isolation Blood_Sample->Plasma_Serum Storage Storage at -80°C Plasma_Serum->Storage Thaw Thaw Sample Storage->Thaw LLE Liquid-Liquid Extraction Thaw->LLE Concentrate Concentrate Extract LLE->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data_Analysis Data Analysis GCMS->Data_Analysis

Caption: Workflow for this compound Analysis in Blood.

References

Application Notes and Protocols for the Study of 2,5-Dimethylheptane Combustion Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylheptane is a branched-chain alkane and a component of various fuels. Understanding its combustion characteristics is crucial for the development of advanced engine technologies, fuel formulation, and for assessing the environmental impact of its combustion byproducts. These application notes provide a detailed overview of the key combustion parameters of this compound and its isomers, along with protocols for their experimental determination. While specific experimental data for this compound is limited in publicly available literature, extensive research on its close isomer, 2,5-dimethylhexane (B165582), provides valuable insights into its expected combustion behavior. This document leverages data from these isomers to present a comprehensive guide.

Core Combustion Characteristics

The combustion of this compound, like other alkanes, is a complex process involving thousands of elementary reactions. Key macroscopic properties that characterize its combustion behavior include ignition delay time, laminar flame speed, and the evolution of chemical species during oxidation.

Ignition Delay Time (IDT)

Ignition delay time is the period between the attainment of a high temperature and pressure in a fuel-air mixture and the onset of ignition. It is a critical parameter for engine design, particularly for advanced combustion concepts like Homogeneous Charge Compression Ignition (HCCI).

Data Presentation: Ignition Delay Times of Dimethyl-Branched Alkane Isomers

The following table summarizes ignition delay time data for 2,5-dimethylhexane and 2,6-dimethylheptane, which are expected to exhibit similar trends to this compound. These experiments are typically conducted in shock tubes and rapid compression machines.

FuelPressure (atm)Equivalence Ratio (Φ)Temperature Range (K)Ignition Delay Time (μs)Experimental Facility
2,5-Dimethylhexane50.5, 1.0, 2.01100-1500Varies with T and ΦShock Tube
2,5-Dimethylhexane100.5, 1.0, 2.01100-1500Varies with T and ΦShock Tube
2,6-Dimethylheptane10-210.5-1.0600-900Varies with T, P, and ΦRapid Compression Machine
Laminar Flame Speed

Laminar flame speed is the velocity at which a laminar flame front propagates relative to the unburned gas mixture. It is a fundamental property of a combustible mixture and is essential for validating chemical kinetic models and designing combustion systems.

Data Presentation: Laminar Flame Speed of 2,5-Dimethylhexane

Experimental data for the laminar flame speed of 2,5-dimethylhexane has been reported. It has been observed that di-methylalkanes, like 2,5-dimethylhexane, tend to have lower laminar flame speeds compared to their mono-methylated and normal alkane isomers, indicating lower reactivity.[1]

FuelPressure (atm)Equivalence Ratio (Φ)Initial Temperature (K)Laminar Flame Speed (cm/s)
2,5-Dimethylhexane1~0.6 - 1.5353~15 - 40

Note: The laminar flame speed is a function of the equivalence ratio, with the maximum speed typically occurring slightly rich of stoichiometric conditions.

Species Concentration Profiles in a Jet-Stirred Reactor (JSR)

A jet-stirred reactor is an ideal reactor used to study the oxidation of fuels at various temperatures and pressures. By analyzing the concentration of different chemical species at the reactor outlet, researchers can gain insights into the reaction pathways and develop detailed chemical kinetic models.

Data Presentation: Key Species in the Oxidation of 2,5-Dimethylhexane

Studies on 2,5-dimethylhexane oxidation in a JSR have identified key intermediate and final products.

Temperature Range (K)Key Observed Species
Low Temperature (550-750)Aldehydes, Ketones, Cyclic Ethers
Intermediate Temperature (750-900)Olefins (e.g., propene, isobutene)
High Temperature (>900)CO, CO2, H2O, smaller hydrocarbons

Experimental Protocols

Detailed and precise experimental protocols are critical for obtaining high-quality data on combustion characteristics. The following sections outline the methodologies for the key experiments mentioned above.

Protocol 1: Ignition Delay Time Measurement in a Shock Tube

Objective: To measure the ignition delay time of a fuel-oxidizer mixture under high-temperature and high-pressure conditions.

Apparatus:

  • High-pressure shock tube

  • Diaphragm section

  • Driver and driven sections

  • Vacuum pumps

  • Gas mixing system

  • Pressure transducers

  • Optical detectors (e.g., for OH* or CH* chemiluminescence)

  • Data acquisition system

Procedure:

  • Mixture Preparation: Prepare a homogenous mixture of the fuel (e.g., this compound vapor), oxidizer (e.g., air or a synthetic air mixture), and a diluent (e.g., Argon) in a mixing tank. The composition is determined by partial pressures.

  • Shock Tube Preparation: Evacuate the driver and driven sections of the shock tube to a high vacuum.

  • Filling: Fill the driven section with the prepared fuel-oxidizer mixture to a specific initial pressure. Fill the driver section with a high-pressure driver gas (e.g., Helium).

  • Initiation: A diaphragm separating the driver and driven sections is ruptured, generating a shock wave that propagates through the driven section, compressing and heating the test gas.

  • Measurement: The shock wave reflects off the end wall of the driven section, further heating and compressing the gas. Pressure transducers and optical detectors placed near the end wall record the pressure and light emission profiles.

  • Data Analysis: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the sharp increase in pressure or light emission, indicating the onset of ignition.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_mixture Prepare Fuel-Oxidizer Mixture evacuate Evacuate Shock Tube prep_mixture->evacuate fill_driven Fill Driven Section evacuate->fill_driven fill_driver Fill Driver Section fill_driven->fill_driver rupture Rupture Diaphragm fill_driver->rupture shock Shock Wave Propagation & Reflection rupture->shock record Record Pressure & Emission shock->record analyze Determine Ignition Delay Time record->analyze

Caption: Workflow for Ignition Delay Time Measurement in a Shock Tube.

Protocol 2: Ignition Delay Time Measurement in a Rapid Compression Machine (RCM)

Objective: To measure ignition delay times at conditions closer to those in internal combustion engines, particularly in the low to intermediate temperature range.

Apparatus:

  • Rapid Compression Machine

  • Piston assembly

  • Reaction chamber

  • Gas handling and mixing system

  • Pressure transducer

  • Data acquisition system

Procedure:

  • Mixture Preparation: A homogenous fuel-air mixture is prepared in a dedicated mixing vessel.

  • Chamber Preparation: The reaction chamber is heated to a desired initial temperature and evacuated.

  • Filling: The prepared mixture is introduced into the reaction chamber at a specific initial pressure.

  • Compression: The piston is rapidly driven to compress the gas mixture to a high pressure and temperature. The compression time is typically on the order of milliseconds.

  • Measurement: A pressure transducer records the pressure inside the reaction chamber as a function of time.

  • Data Analysis: The ignition delay time is determined from the pressure trace as the time from the end of compression to the point of maximum rate of pressure rise due to combustion.[2]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_mixture Prepare Fuel-Air Mixture heat_chamber Heat & Evacuate Chamber prep_mixture->heat_chamber fill_chamber Fill Reaction Chamber heat_chamber->fill_chamber compress Rapid Piston Compression fill_chamber->compress record_pressure Record Pressure Trace compress->record_pressure analyze_idt Determine Ignition Delay Time record_pressure->analyze_idt

Caption: Workflow for Ignition Delay Time Measurement in a Rapid Compression Machine.

Protocol 3: Species Speciation in a Jet-Stirred Reactor (JSR)

Objective: To identify and quantify the chemical species present during the oxidation of a fuel at steady-state conditions over a range of temperatures.

Apparatus:

  • Fused-silica jet-stirred reactor

  • Oven for temperature control

  • Mass flow controllers for precise gas delivery

  • Fuel delivery system (e.g., vaporizer or bubbler)

  • Gas sampling probe

  • Analytical equipment (e.g., Gas Chromatograph with Mass Spectrometry and/or Flame Ionization Detector - GC-MS/FID, Fourier-Transform Infrared Spectroscopy - FTIR)

Procedure:

  • Reactor Setup: The JSR is placed in an oven and heated to the desired reaction temperature.

  • Gas Flow: Reactant gases (fuel, oxidizer, diluent) are metered into the reactor at precise flow rates using mass flow controllers to achieve the desired equivalence ratio and residence time.

  • Steady State: The system is allowed to reach a steady state, where the temperature, pressure, and species concentrations within the reactor are constant.

  • Sampling: A sample of the reacting mixture is continuously withdrawn from the reactor through a sonic probe, which rapidly quenches the reactions.

  • Analysis: The sampled gas is analyzed using GC-MS/FID and/or FTIR to identify and quantify the different chemical species.

  • Temperature Variation: The experiment is repeated at different oven temperatures to obtain species concentration profiles as a function of temperature.

G cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis heat_reactor Heat JSR to Temperature set_flow Set Reactant Flow Rates heat_reactor->set_flow steady_state Achieve Steady State set_flow->steady_state sample Sample Gas Mixture steady_state->sample analyze_species Analyze Species (GC-MS/FTIR) sample->analyze_species repeat_temp Repeat for Different Temperatures analyze_species->repeat_temp

Caption: Workflow for Species Speciation in a Jet-Stirred Reactor.

Signaling Pathways in Combustion Chemistry

While the term "signaling pathways" is more common in biology, in combustion chemistry, the analogous concept is the reaction pathway analysis . This involves tracing the major reaction routes that lead to the consumption of the fuel and the formation of major products and pollutants. For a branched alkane like this compound, the initial steps involve hydrogen abstraction by radicals like OH, H, and O, followed by a complex series of isomerization and decomposition reactions.

G Fuel This compound Fuel_Radical Fuel Radical Fuel->Fuel_Radical H-Abstraction Radicals Radicals (OH, H, O) Radicals->Fuel_Radical RO2 RO2 (Peroxy Radical) Fuel_Radical->RO2 O2 O2 O2->RO2 QOOH QOOH (Hydroperoxyalkyl Radical) RO2->QOOH Isomerization O2QOOH O2QOOH QOOH->O2QOOH Decomposition Decomposition Products (Olefins, Aldehydes) QOOH->Decomposition O2_2 O2 O2_2->O2QOOH Ketohydroperoxide Ketohydroperoxide + OH O2QOOH->Ketohydroperoxide CO_CO2 CO, CO2, H2O Ketohydroperoxide->CO_CO2 Decomposition->CO_CO2

Caption: Simplified Low-Temperature Oxidation Pathway for Alkanes.

Conclusion

The combustion of this compound is a complex phenomenon of significant interest to the fuel and engine industries. While direct experimental data for this specific molecule is not abundant, the comprehensive studies on its isomers, particularly 2,5-dimethylhexane, provide a strong foundation for understanding its combustion behavior. The experimental protocols outlined in these application notes provide a roadmap for researchers to conduct their own investigations and contribute to a more complete understanding of the combustion characteristics of branched alkanes. The provided data and workflows serve as a valuable resource for researchers, scientists, and professionals in the field of combustion science and drug development where understanding metabolic oxidation pathways can sometimes draw parallels to controlled oxidation processes.

References

Synthesis of Derivatives from 2,5-Dimethylheptane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of halogenated and oxidized derivatives from 2,5-dimethylheptane. Given the relative inertness of branched alkanes, these protocols are based on established methods for C-H functionalization, including free-radical halogenation and catalytic oxidation. The information presented is intended to serve as a foundational guide for the derivatization of this compound in a research and development setting.

Introduction

This compound is a branched-chain alkane with potential applications as a solvent and fuel additive. Its derivatization can lead to a variety of functionalized molecules with potential utility in medicinal chemistry and materials science. The presence of primary, secondary, and tertiary C-H bonds in its structure presents both challenges and opportunities for regioselective synthesis. This document outlines protocols for the introduction of halogen and oxygen-containing functional groups onto the this compound scaffold.

Free-Radical Halogenation of this compound

Free-radical halogenation is a classic method for the functionalization of alkanes. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps, typically initiated by UV light or heat. The regioselectivity of the reaction is dependent on the stability of the resulting alkyl radical (tertiary > secondary > primary).

Regioselectivity in Halogenation

The halogenation of this compound is expected to yield a mixture of isomeric products due to the presence of different types of C-H bonds. Bromination is generally more selective than chlorination for the most substituted carbon atom due to the greater stability of the intermediate radical.

Diagram of Potential Monohalogenation Sites:

Caption: C-H bond classification in this compound.

Table 1: Predicted Regioselectivity of Monohalogenation of this compound.

PositionC-H Bond TypeRelative Reactivity (Chlorination at 25°C)Relative Reactivity (Bromination at 125°C)Predicted Major Product
C2, C5Tertiary (3°)5.016002-Bromo-2,5-dimethylheptane & 5-Bromo-2,5-dimethylheptane
C3, C4, C6Secondary (2°)3.982Mixture of secondary halides
C1, C7, MePrimary (1°)1.01Minor products

Note: Relative reactivity values are generalized for alkane halogenation and serve as an estimate.

Experimental Protocol: Free-Radical Bromination

This protocol describes a general procedure for the monobromination of this compound, favoring substitution at the tertiary positions.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 5% Sodium thiosulfate (B1220275) solution

  • Saturated sodium bicarbonate solution

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • UV lamp (optional, for photo-initiation)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1 equivalent) and carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS, 1 equivalent) and a catalytic amount of AIBN or BPO (0.02 equivalents).

  • Heat the mixture to reflux (approx. 77°C for CCl₄) under vigorous stirring. If using photo-initiation, irradiate the flask with a UV lamp.

  • Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete when the solid NBS has been consumed and succinimide (B58015) is observed floating at the top of the solvent.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate sequentially with 5% sodium thiosulfate solution, saturated sodium bicarbonate solution, water, and brine in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by fractional distillation to separate the isomeric monobrominated products.

Diagram of Experimental Workflow for Bromination:

G start Reactants: This compound NBS, AIBN, CCl4 reaction Reflux / UV Irradiation start->reaction workup Work-up: - Filtration - Washes reaction->workup purification Purification: Fractional Distillation workup->purification product Monobrominated This compound Isomers purification->product

Caption: Workflow for free-radical bromination.

Oxidation of this compound

The direct oxidation of alkanes to alcohols or ketones is a challenging transformation often requiring strong oxidizing agents or specific catalysts. The tertiary C-H bonds at the C2 and C5 positions are the most likely sites of initial oxidation.

Potential Oxidation Products

Oxidation of this compound can theoretically lead to the formation of tertiary alcohols (2,5-dimethylheptan-2-ol and 2,5-dimethylheptan-5-ol) and various secondary alcohols and ketones. Stronger oxidation conditions may lead to C-C bond cleavage.

Table 2: Potential Products from the Oxidation of this compound.

Product NameProduct TypePrecursor C-H Bond
2,5-Dimethylheptan-2-olTertiary AlcoholC2-H
2,5-Dimethylheptan-5-olTertiary AlcoholC5-H
2,5-Dimethylheptan-3-olSecondary AlcoholC3-H
2,5-Dimethylheptan-4-olSecondary AlcoholC4-H
2,5-Dimethylheptan-6-olSecondary AlcoholC6-H
2,5-Dimethylheptan-3-oneKetoneC3-H
2,5-Dimethylheptan-4-oneKetoneC4-H
Experimental Protocol: Catalytic Oxidation (Hypothetical)

This protocol outlines a general approach for the catalytic oxidation of this compound using a hypothetical metal catalyst. Specific catalysts and conditions would need to be optimized based on literature for similar branched alkanes.

Materials:

  • This compound

  • Metal catalyst (e.g., Mn-based or Fe-based complex)

  • Oxidant (e.g., H₂O₂, O₂, t-BuOOH)

  • Solvent (e.g., acetonitrile, acetic acid)

  • Reducing agent for work-up (e.g., sodium sulfite)

Equipment:

  • Three-neck round-bottom flask

  • Thermometer

  • Addition funnel

  • Magnetic stirrer and hotplate

Procedure:

  • In a three-neck round-bottom flask, dissolve this compound (1 equivalent) and the metal catalyst (e.g., 1-5 mol%) in the chosen solvent.

  • Heat the mixture to the desired reaction temperature (e.g., 60-80°C).

  • Slowly add the oxidant (1.5-2 equivalents) via an addition funnel over a period of 1-2 hours, maintaining the reaction temperature.

  • After the addition is complete, continue stirring at the reaction temperature and monitor the reaction by GC-MS.

  • Upon completion, cool the reaction to room temperature and quench any remaining oxidant by adding a saturated solution of a suitable reducing agent (e.g., sodium sulfite).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product mixture using column chromatography to isolate the desired alcohol and ketone derivatives.

Application Notes: Biological Activity of Halogenated Alkanes

Metabolic activation of halogenated alkanes can sometimes lead to the formation of reactive intermediates, such as free radicals, which can induce cellular damage. This metabolic pathway is a key consideration in drug development and toxicology.

Diagram of a Hypothetical Metabolic Activation Pathway:

G HalogenatedAlkane Halogenated This compound P450 Cytochrome P450 HalogenatedAlkane->P450 Metabolism Radical Alkyl Radical Intermediate P450->Radical Reductive Dehalogenation PeroxyRadical Peroxy Radical (in presence of O2) Radical->PeroxyRadical CellularDamage Covalent Binding Lipid Peroxidation Radical->CellularDamage PeroxyRadical->CellularDamage

Caption: Hypothetical metabolic activation of a halogenated alkane.

Disclaimer: The experimental protocols provided are intended as a general guide. All reactions should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions, particularly for catalytic oxidation, may require significant optimization. It is highly recommended to consult relevant literature for the functionalization of similar branched alkanes before undertaking any experimental work.

Application Notes and Protocols: 2,5-Dimethylheptane as a Component in Aviation Fuels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylheptane is a branched-chain alkane (isoparaffin) with the chemical formula C9H20. As a class of hydrocarbons, isoparaffins are significant components of both conventional and sustainable aviation fuels. Their molecular structure, characterized by branching, imparts desirable properties to jet fuels, including improved cold-flow characteristics (lower freezing point) and favorable combustion performance. These attributes make them valuable for ensuring fuel performance and safety under the demanding temperature and pressure conditions experienced during flight. This document provides an overview of the application of this compound as a blending component in aviation fuels, including its physicochemical properties, synthesis, and relevant experimental protocols.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is crucial for evaluating its suitability as a jet fuel component. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C9H20[1][2]
Molecular Weight 128.26 g/mol [1][2]
Density @ 20°C 0.721 g/cm³[1]
Boiling Point 135.8 °C (276.4 °F) at 760 mmHg[1]
Melting Point -112.99 °C (-171.38 °F)[1]
Flash Point 23 °C (73.4 °F)[3]
Vapor Pressure 9.42 mmHg @ 25°C[1]
Solubility Very slightly soluble in water[1]

This compound as a Blending Component in Aviation Fuel

Isoparaffins, such as this compound, are valuable blending components for aviation fuels like Jet A and Jet A-1. Their primary role is to improve the fuel's performance, particularly its low-temperature properties. The branched structure of this compound disrupts the formation of large wax crystals at low temperatures, thereby lowering the freezing point of the fuel blend. This is a critical safety parameter for aviation fuels to prevent fuel solidification at high altitudes.

While specific experimental data for blends of this compound with Jet A-1 is limited in publicly available literature, the expected effects based on the properties of similar isoparaffins are summarized in Table 2. This data is illustrative and based on the known behavior of C9-C16 isoparaffins in jet fuel blends.

Table 2: Predicted Impact of this compound Blending on Jet A-1 Properties

PropertyJet A-1 (Typical)Expected Impact of this compound AdditionRationale
Freezing Point -47 °C (max)DecreaseThe branched structure of this compound inhibits wax crystal formation.[4]
Net Heat of Combustion ~42.8 MJ/kg (min)Slight IncreaseBranched alkanes can have a slightly higher energy density compared to some other hydrocarbon classes.
Kinematic Viscosity @ -20°C < 8.0 mm²/sDecreaseThe disruption of intermolecular forces by branched alkanes can lead to lower viscosity.[5]
Density @ 15°C 775 - 840 kg/m ³Likely within range, may slightly decreaseThe density of pure this compound is lower than the lower limit for Jet A-1, so blending will depend on the base fuel's density.

Synthesis of this compound

The industrial production of branched alkanes like this compound for use in fuels typically involves processes that assemble smaller hydrocarbon molecules into larger, more complex structures or modify existing hydrocarbon chains. Common synthesis routes include the dimerization of alkenes followed by hydrogenation, or the isomerization and cracking of larger hydrocarbons.

A potential synthesis pathway for this compound involves the dimerization of isobutene, a readily available petrochemical feedstock, followed by hydrogenation.

Synthesis_Workflow cluster_feedstock Feedstock cluster_process Process cluster_product Product Isobutene Isobutene (C4H8) Dimerization Dimerization (Acid Catalyst) Isobutene->Dimerization Diisobutylene Diisobutylene (C8H16) Dimerization->Diisobutylene Hydrogenation Hydrogenation (e.g., Ni, Pd catalyst) DMH This compound (C9H20) Hydrogenation->DMH Diisobutylene->Hydrogenation

Caption: A simplified workflow for the synthesis of this compound from isobutene.

Experimental Protocols

The evaluation of this compound as a jet fuel blending component requires rigorous testing to ensure that the resulting fuel mixture meets strict international standards, such as those outlined in ASTM D1655 for aviation turbine fuels. Below are detailed methodologies for key experiments.

Determination of Freezing Point

Standard Method: ASTM D2386 - Standard Test Method for Freezing Point of Aviation Fuels.

Principle: This method determines the temperature at which solid hydrocarbon crystals, formed on cooling, disappear when the temperature of the fuel is allowed to rise.

Apparatus:

  • Jacketed sample tube

  • Stirrer

  • Cooling bath (e.g., dry ice and acetone)

  • Calibrated thermometer or temperature sensor

Procedure:

  • Place the fuel sample in the clean, dry sample tube.

  • Insert the thermometer and stirrer, ensuring the thermometer bulb is positioned correctly.

  • Place the sample tube in the cooling bath.

  • Stir the sample continuously while it cools.

  • Observe the sample for the first appearance of a solid phase (haze or crystals).

  • Once crystals appear, remove the sample tube from the cooling bath.

  • Allow the sample to warm up slowly while stirring.

  • Record the temperature at which the last of the crystals disappears. This is the freezing point.

Determination of Net Heat of Combustion

Standard Method: ASTM D4809 - Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter (Precision Method).

Principle: A known mass of the fuel is burned in a constant-volume bomb calorimeter under a controlled atmosphere of oxygen. The heat released is measured by observing the temperature rise of the surrounding water.

Apparatus:

  • Bomb calorimeter

  • Oxygen bomb

  • Calorimeter bucket with a known quantity of water

  • High-precision thermometer or temperature sensor

  • Ignition system

Procedure:

  • Weigh a precise amount of the fuel sample into the sample cup.

  • Place the sample cup in the bomb.

  • Assemble the bomb and fill it with oxygen to a specified pressure.

  • Place the bomb in the calorimeter bucket containing a known mass of water.

  • Allow the system to reach thermal equilibrium.

  • Ignite the sample and record the temperature rise of the water.

  • Calculate the heat of combustion based on the temperature rise, the heat capacity of the calorimeter, and the mass of the fuel.

Determination of Kinematic Viscosity

Standard Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity).

Principle: This method measures the time for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a closely controlled temperature.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Cannon-Fenske type)

  • Constant-temperature bath

  • Timing device

Procedure:

  • Select a viscometer with a capillary size appropriate for the expected viscosity of the fuel blend.

  • Charge the viscometer with the fuel sample.

  • Place the viscometer in the constant-temperature bath set to the desired temperature (e.g., -20°C).

  • Allow the sample to reach thermal equilibrium.

  • Draw the liquid up into the timing bulb of the viscometer.

  • Measure the time it takes for the liquid meniscus to pass between two marked points on the capillary.

  • Calculate the kinematic viscosity by multiplying the flow time by the calibration constant of the viscometer.

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Property Testing (ASTM Methods) cluster_analysis Data Analysis and Evaluation Blend Prepare Blends of This compound and Jet A-1 FP Freezing Point (ASTM D2386) Blend->FP HC Net Heat of Combustion (ASTM D4809) Blend->HC KV Kinematic Viscosity (ASTM D445) Blend->KV Compare Compare results to Jet Fuel Specifications (ASTM D1655) FP->Compare HC->Compare KV->Compare Evaluate Evaluate Performance and Safety Compare->Evaluate

Caption: A general workflow for the experimental evaluation of this compound in aviation fuel.

Conclusion

This compound, as a representative isoparaffin, holds promise as a valuable blending component for enhancing the properties of aviation fuels. Its branched structure is particularly beneficial for improving cold-flow performance by lowering the freezing point. While further specific experimental data on its blending behavior with conventional jet fuels is needed for a comprehensive evaluation, the established protocols and known characteristics of similar compounds provide a strong foundation for its assessment. The synthesis of such branched alkanes from readily available feedstocks presents a viable pathway for producing high-quality aviation fuel components. Continued research and standardized testing are essential to fully qualify this compound and similar isoparaffins for widespread use in the aviation industry.

References

Troubleshooting & Optimization

Technical Support Center: Separation of 2,5-Dimethylheptane and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for navigating the challenges of separating 2,5-Dimethylheptane and its isomers. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound and its isomers?

A1: The primary challenge lies in the similar physicochemical properties of the 35 nonane (B91170) isomers, including this compound. These isomers often have very close boiling points and similar polarities, making their separation by traditional methods like fractional distillation and standard chromatography difficult and energy-intensive. The subtle differences in their branched structures are the key to achieving separation.

Q2: How does the branched structure of these isomers affect their boiling points?

A2: As the degree of branching in an alkane isomer increases, the molecule becomes more compact and spherical. This reduces the surface area available for intermolecular van der Waals forces. Consequently, less energy is required to overcome these forces, leading to a lower boiling point compared to a less branched or straight-chain isomer of the same molecular weight. For example, the highly branched 2,2,4-trimethylhexane (B107784) has a lower boiling point than the less branched this compound.

Q3: What are the most common analytical techniques for separating these isomers?

A3: The most common and effective techniques are:

  • Gas Chromatography (GC): Offers high resolution for separating volatile compounds with close boiling points.

  • Fractional Distillation: Can be effective if there are sufficient differences in boiling points and a column with high theoretical plates is used.

  • Adsorption: Using materials like zeolites or metal-organic frameworks (MOFs) that can separate isomers based on their size and shape.

Q4: Is High-Performance Liquid Chromatography (HPLC) a viable option for separating these non-polar isomers?

A4: While less common than GC for volatile, non-polar compounds, HPLC can be used. Normal-Phase HPLC (NP-HPLC) with a polar stationary phase and a non-polar mobile phase can separate isomers based on subtle differences in polarity arising from their molecular shape. Reversed-Phase HPLC (RP-HPLC) is generally less effective for these types of separations due to the very weak retention of non-polar alkanes on a non-polar stationary phase.

Physicochemical Properties of Nonane Isomers

The following table summarizes the boiling points and densities of this compound and a selection of its isomers to illustrate the challenge of separation.

Isomer NameCAS NumberBoiling Point (°C)Density (g/cm³)
This compound 2216-30-01360.715 - 0.72
n-Nonane111-84-2150.80.718
2,2-Dimethylheptane1071-26-7132-1330.724
2,3-Dimethylheptane3074-71-3140.50.728
2,4-Dimethylheptane2213-23-21330.72
2,6-Dimethylheptane1072-05-5135.20.709
3,3-Dimethylheptane4032-88-6137.90.729
3,5-Dimethylheptane926-82-9136.20.721
4,4-Dimethylheptane1068-19-5136.50.731
3-Ethylheptane15869-80-4141.10.729
4-Ethylheptane2216-32-2141.10.732
2,2,5-Trimethylhexane3522-94-9123.60.7
2,3,3-Trimethylhexane16747-28-7137.90.722
2,3,4-Trimethylhexane921-47-1139.10.735
2,3,5-Trimethylhexane1069-53-0131.40.726
3-Ethyl-2,4-dimethylpentane1068-87-7136.10.737

Note: Data is compiled from various sources and may have slight variations.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting

Issue 1: Peak Co-elution or Poor Resolution

  • Symptom: Peaks for different isomers are overlapping or not baseline separated.

  • Possible Causes & Solutions:

    • Inappropriate Temperature Program: A ramp rate that is too fast will not allow for sufficient interaction with the stationary phase.

      • Solution: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min). A slower ramp can significantly improve the separation of closely eluting compounds.[1]

    • Incorrect Carrier Gas Flow Rate: Flow rates that are too high or too low can decrease column efficiency.

      • Solution: Optimize the carrier gas flow rate. For helium, a linear velocity of 20-30 cm/s is often a good starting point.

    • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.

      • Solution: Dilute the sample or reduce the injection volume.

    • Insufficient Column Efficiency: The column may not have enough theoretical plates to resolve the isomers.

      • Solution: Use a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm).[2]

    • Incorrect Stationary Phase: The stationary phase may not be selective enough for the isomers.

      • Solution: For non-polar alkanes, a non-polar stationary phase (e.g., 100% dimethylpolysiloxane) is a good starting point, as elution will generally follow boiling points.[1] If co-elution persists, a slightly more polar phase (e.g., 5% phenyl-methylpolysiloxane) may provide a different selectivity.

Issue 2: Ghost Peaks

  • Symptom: Unexpected peaks appear in the chromatogram, often in subsequent runs.

  • Possible Causes & Solutions:

    • Contamination: The syringe, inlet liner, or gas lines may be contaminated.

      • Solution: Clean the syringe and inlet. Replace the septum and liner. Ensure high-purity carrier gas is used.

    • Carryover from Previous Injection: High-boiling point components from a previous sample may elute in a later run.

      • Solution: Increase the final oven temperature and hold time to ensure all components elute. Run a blank solvent injection after a concentrated sample.

Issue 3: Baseline Drift

  • Symptom: The baseline is not stable and rises or falls during the run.

  • Possible Causes & Solutions:

    • Column Bleed: The stationary phase is degrading at high temperatures.

      • Solution: Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column according to the manufacturer's instructions.[1]

    • Contaminated Carrier Gas: Impurities in the carrier gas can cause baseline instability.

      • Solution: Use high-purity gas and install or replace gas purifiers.

    • Detector Instability: The detector may not be properly stabilized or could be contaminated.[1]

      • Solution: Allow sufficient time for the detector to warm up and stabilize. Clean the detector as per the manufacturer's guide.

Fractional Distillation Troubleshooting

Issue 1: Poor Separation of Fractions

  • Symptom: The collected fractions contain a mixture of isomers with close boiling points.

  • Possible Causes & Solutions:

    • Insufficient Column Efficiency: The fractionating column does not have enough theoretical plates.

      • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge).

    • Distillation Rate is Too Fast: Rapid heating and distillation do not allow for proper equilibrium between the liquid and vapor phases in the column.

      • Solution: Reduce the heating rate to ensure a slow and steady distillation rate (typically 1-2 drops per second).

    • Poor Insulation: Heat loss from the column can disrupt the temperature gradient.

      • Solution: Insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient.

Experimental Protocols

Gas Chromatography (GC) Protocol for Separation of C9 Isomers

Objective: To separate a mixture of this compound and its isomers using high-resolution capillary gas chromatography.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Capillary Column: 50 m x 0.25 mm ID, 0.5 µm film thickness, with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane).

Reagents:

  • Helium (carrier gas), high purity

  • Hydrogen (for FID), high purity

  • Air (for FID), high purity

  • Hexane or Pentane (solvent), HPLC grade

  • C9 isomer mixture (sample)

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the C9 isomer mixture in hexane.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 100:1

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp 1: Increase to 100°C at 2°C/min.

      • Hold at 100°C for 2 minutes.

    • Detector Temperature (FID): 280°C

    • FID Gas Flows: Hydrogen at 30 mL/min, Air at 300 mL/min, Makeup gas (Helium or Nitrogen) at 25 mL/min.

  • Data Acquisition: Acquire the chromatogram for the duration of the run.

  • Analysis: Identify the peaks based on the retention times of known standards. The elution order will generally follow the boiling points of the isomers.

Laboratory-Scale Fractional Distillation Protocol

Objective: To enrich a mixture of C9 isomers based on their boiling points.

Apparatus:

  • Heating mantle

  • Round-bottom flask (250 mL)

  • Fractionating column (Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips

Procedure:

  • Setup: Assemble the fractional distillation apparatus as shown in the diagram above. Ensure all joints are properly sealed.

  • Charging the Flask: Add approximately 100 mL of the C9 isomer mixture and a few boiling chips to the round-bottom flask.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Distillation: As the mixture heats, observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow, steady distillation rate of 1-2 drops per second into the receiving flask.

  • Fraction Collection: Collect fractions based on the temperature plateaus observed on the thermometer. For example:

    • Fraction 1: < 135°C

    • Fraction 2: 135-140°C

    • Fraction 3: > 140°C

  • Analysis: Analyze the composition of each fraction using Gas Chromatography to determine the enrichment of specific isomers.

Visualizations

Separation_Method_Selection start Start with Isomer Mixture boiling_point_diff Significant Boiling Point Difference (>5°C)? start->boiling_point_diff fractional_distillation Use Fractional Distillation boiling_point_diff->fractional_distillation Yes gc_separation Use Gas Chromatography (GC) boiling_point_diff->gc_separation No end_distillation Collect Enriched Fractions fractional_distillation->end_distillation hplc_option Consider Normal-Phase HPLC for specific selectivity gc_separation->hplc_option Alternative end_gc Obtain High-Resolution Separation gc_separation->end_gc end_hplc Achieve Separation Based on Polarity hplc_option->end_hplc

Caption: Decision workflow for selecting a separation method.

GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Analysis prep Prepare 1% solution of C9 isomers in Hexane injection Inject 1 µL into GC (Split ratio 100:1) prep->injection separation Separation on 50m non-polar column injection->separation detection Detection by FID separation->detection analysis Analyze Chromatogram Identify peaks by retention time detection->analysis

Caption: Experimental workflow for GC analysis of C9 isomers.

References

Technical Support Center: Optimizing GC-MS for 2,5-Dimethylheptane Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 2,5-Dimethylheptane using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides (Question & Answer Format)

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: Why are the peaks for this compound tailing or fronting in my chromatogram?

    Answer: Poor peak shape is a common issue that can arise from several factors. Peak tailing is often caused by active sites within the GC system, while peak fronting can be a sign of column overload.[1][2]

    • Active Sites: Unwanted interactions between this compound and active sites in the injector liner, column, or contaminated parts of the system can cause peak tailing.

      • Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for nonpolar compounds. Regularly replace the septum and liner to prevent the buildup of active sites.[1][3]

    • Column Overloading: Injecting a sample that is too concentrated can saturate the column, leading to a "shark-fin" or fronting peak shape.[4][5]

      • Solution: Dilute your sample or use a split injection to reduce the amount of analyte introduced to the column.[1]

    • Improper Temperature Settings: If the injector temperature is too low, the sample may not vaporize completely or quickly, leading to peak broadening.

      • Solution: Ensure the injector temperature is set appropriately for a volatile compound like this compound, typically around 250°C.[6]

Issue 2: Poor Resolution and Co-elution

  • Question: My this compound peak is not well-separated from other components in my sample. How can I improve the resolution?

    Answer: Achieving good chromatographic resolution is crucial for accurate identification and quantification.

    • Inappropriate GC Column: The choice of GC column is fundamental for separating isomers and other closely related compounds.[7][8] For non-polar analytes like this compound, a non-polar stationary phase is generally recommended.[9] The separation will primarily be based on the boiling points of the analytes.[7]

      • Solution: A column with a 100% dimethylpolysiloxane stationary phase is a good starting point.[6] Consider using a longer column (e.g., 30m) or a column with a smaller internal diameter (e.g., 0.25mm) to increase efficiency and resolution.[6]

    • Suboptimal Oven Temperature Program: The rate at which the oven temperature increases significantly impacts the separation of compounds.

      • Solution: A slower temperature ramp (e.g., 5-10°C/min) generally provides better separation for closely eluting peaks.[1][10] Experimenting with different temperature programs is key to optimizing resolution.

Issue 3: Ghost Peaks and Baseline Noise

  • Question: I am observing unexpected peaks (ghost peaks) and a high baseline in my chromatograms. What could be the cause?

    Answer: Ghost peaks and a noisy baseline are typically signs of contamination within the GC-MS system.

    • Contaminated Carrier Gas: Impurities in the helium or other carrier gas can introduce a high background signal and extraneous peaks.

      • Solution: Ensure high-purity carrier gas is used and that gas traps are installed and functioning correctly to remove oxygen, moisture, and hydrocarbons.

    • Septum Bleed: Over-tightening the septum nut or using a low-quality septum can cause it to degrade and release siloxanes, which will appear as peaks in your chromatogram.[1]

      • Solution: Use high-temperature, low-bleed septa and avoid over-tightening the septum nut.

    • Sample Carryover: Residual analyte from a previous, more concentrated sample can be retained in the injector or the front of the column and elute in a subsequent run.

      • Solution: Implement a thorough wash sequence for the syringe between injections. If carryover persists, a bake-out of the inlet and column at a high temperature may be necessary.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected mass spectrum for this compound?

    A1: The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M+) at m/z 128. However, due to its branched structure, the molecular ion is often of low abundance. The most prominent peaks will be fragment ions resulting from the cleavage of C-C bonds, leading to stable carbocations. The base peak is typically observed at m/z 43, with other significant fragments at m/z 57, 71, and 85.[11][12]

  • Q2: Which GC column is best for analyzing this compound?

    A2: A non-polar capillary column is the most suitable choice. A column with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent) is an excellent starting point as it separates compounds primarily based on their boiling points.[9][13] For complex mixtures containing isomers, a longer column (e.g., 30m or 60m) can provide the necessary resolution.[6]

  • Q3: What are the ideal GC oven temperature program settings?

    A3: A good starting point for a "scouting" gradient is a low initial oven temperature (e.g., 35-40°C) held for a few minutes, followed by a ramp of 10°C/min to a final temperature that is above the boiling point of the latest eluting compound.[10] For optimizing the separation of this compound and its isomers, a slower ramp rate of 5°C/min may be beneficial.[6]

  • Q4: How can I improve the sensitivity for detecting trace levels of this compound?

    A4: To improve sensitivity, you can try the following:

    • Use a splitless injection: This technique introduces the entire injected sample volume onto the column, increasing the amount of analyte.

    • Optimize MS parameters: Ensure the MS is properly tuned. You can also use Selected Ion Monitoring (SIM) mode, where the mass spectrometer only monitors for the specific ions of this compound, which significantly increases the signal-to-noise ratio.

    • Sample pre-concentration: Techniques like solid-phase microextraction (SPME) can be used to concentrate volatile analytes from a sample before injection.

Experimental Protocols

Protocol 1: General GC-MS Method for this compound Detection

  • Sample Preparation:

    • Dissolve the sample containing this compound in a high-purity non-polar solvent such as hexane (B92381) or pentane.

    • The recommended concentration is approximately 10 µg/mL to avoid column overload.[5]

    • Ensure the sample is free of particulates by filtering or centrifugation if necessary.

  • GC-MS Instrument Parameters:

    • The following table provides a good starting point for method development. Parameters should be optimized for your specific instrument and application.

ParameterRecommended Setting
GC System
Injector TypeSplit/Splitless
Injector Temperature250°C
Injection ModeSplit (e.g., 50:1) or Splitless
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
Oven Program
Initial Temperature40°C
Initial Hold Time2 minutes
Temperature Ramp10°C/min
Final Temperature250°C
Final Hold Time5 minutes
MS System
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Range (Scan)m/z 35-300
Solvent Delay2-3 minutes

Data Presentation

Table 1: Key Mass Spectral Data for this compound

m/z (mass-to-charge ratio)Relative AbundancePutative Fragment
43High[C₃H₇]⁺
57High[C₄H₉]⁺
71Medium[C₅H₁₁]⁺
85Medium[C₆H₁₃]⁺
128Low[C₉H₂₀]⁺ (Molecular Ion)

Data compiled from the NIST Mass Spectrometry Data Center.[11]

Table 2: Kovats Retention Indices for this compound

Column TypeKovats Retention Index
Standard Non-polar~835

The Kovats Retention Index helps in the identification of compounds by normalizing retention times.[14]

Visualizations

troubleshooting_workflow start Problem Observed (e.g., Poor Peak Shape) check_params Verify GC-MS Method Parameters start->check_params peak_shape Analyze Peak Shape check_params->peak_shape tailing Peak Tailing? peak_shape->tailing fronting Peak Fronting? peak_shape->fronting resolution Poor Resolution? peak_shape->resolution ghost_peaks Ghost Peaks? peak_shape->ghost_peaks tailing->fronting No active_sites Check for Active Sites: - Replace Liner & Septum - Trim Column tailing->active_sites Yes fronting->resolution No overload Column Overload: - Dilute Sample - Increase Split Ratio fronting->overload Yes resolution->ghost_peaks No optimize_ramp Optimize Oven Program: - Slower Ramp Rate resolution->optimize_ramp Yes check_column Evaluate Column: - Correct Phase? - Column Age? resolution->check_column contamination Check for Contamination: - Gas Purity - Septum Bleed - Carryover ghost_peaks->contamination Yes solution Problem Resolved ghost_peaks->solution No active_sites->solution overload->solution optimize_ramp->solution check_column->solution contamination->solution

Caption: Troubleshooting workflow for common GC-MS issues.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample_prep Dissolve Sample in Non-polar Solvent dilute Dilute to ~10 µg/mL sample_prep->dilute filter Filter if Necessary dilute->filter injection Inject 1 µL into GC-MS filter->injection separation Separation on Non-polar Column injection->separation detection Detection by MS (EI) separation->detection tic Generate Total Ion Chromatogram (TIC) detection->tic peak_id Identify Peak by Retention Time & Mass Spectrum tic->peak_id quant Quantify using Peak Area peak_id->quant

Caption: Experimental workflow for this compound analysis.

References

Technical Support Center: Troubleshooting Peak Tailing for Alkanes in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing of alkanes in their gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

A1: In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape.[1] Peak tailing is an asymmetrical distortion where the latter half of the peak is broader than the front half.[1][2] This phenomenon is problematic as it can reduce the resolution between adjacent peaks and compromise the accuracy of peak integration, thereby affecting quantitative analysis.[1][3] A tailing factor or asymmetry factor greater than 1.5 typically indicates a significant issue that requires investigation.[4]

Q2: Why are my alkane peaks tailing? Alkanes are non-polar.

A2: While alkanes are non-polar and less susceptible to the chemical interactions that often cause tailing for polar compounds, peak tailing can still occur.[5] The causes are often physical or related to activity within the GC system. Common issues include problems with the column flow path, system contamination, or incorrect method parameters.[2][6] For instance, even non-active compounds like alkanes will tail if there is significant column contamination from non-volatile residues.[5]

Q3: How do I begin to diagnose the cause of peak tailing?

A3: A systematic approach is the most effective way to identify the root cause.[7] A crucial first step is to observe which peaks in the chromatogram are affected.[3][8]

  • If all peaks are tailing, including the solvent peak: This usually points to a physical problem in the GC system that affects all compounds, such as an improper column installation, poor column cuts, or dead volumes in the flow path.[2][3][8]

  • If only some peaks are tailing (often the later-eluting ones): This suggests a chemical interaction or activity issue.[2][8] Potential causes include contamination at the head of the column, degradation of the stationary phase, or active sites in the inlet liner.[5][7]

  • If only the solvent peak and very early eluting peaks tail: This is often related to the injection technique, particularly in splitless mode, where a slow purge of the solvent from the inlet can create the illusion of a tailing peak.[2][3]

Troubleshooting Guides

Guide 1: Diagnosing the Root Cause

A logical troubleshooting workflow can help systematically eliminate potential causes. The diagram below outlines a step-by-step process for diagnosing the source of peak tailing.

G cluster_0 Initial Diagnosis cluster_1 Scenario 1: All Peaks Tailing cluster_2 Scenario 2: Specific/Late Peaks Tailing start Observe Peak Tailing which_peaks Which peaks are tailing? start->which_peaks physical_issue Likely Physical Issue which_peaks->physical_issue All Peaks chemical_issue Likely Chemical/Activity Issue which_peaks->chemical_issue Specific / Late-Eluting Peaks physical_causes Potential Causes: - Improper Column Installation - Poor Column Cut / Burrs - System Leaks - Dead Volume in Flow Path physical_issue->physical_causes physical_solutions Recommended Solutions: 1. Re-install column correctly. 2. Perform column trimming. 3. Conduct a leak check. physical_causes->physical_solutions chemical_causes Potential Causes: - Inlet/Column Contamination - Active Sites (Liner, Septum) - Stationary Phase Degradation chemical_issue->chemical_causes chemical_solutions Recommended Solutions: 1. Perform inlet maintenance. 2. Trim column inlet. 3. Bake out column. 4. Replace column if necessary. chemical_causes->chemical_solutions

Caption: Troubleshooting workflow for GC peak tailing.

Guide 2: Addressing Physical Issues (When All Peaks Tail)

When all peaks in a chromatogram tail, the cause is typically related to a disruption in the carrier gas flow path.[3][8]

  • Improper Column Installation: If the column is set too high or too low in the inlet, it can create unswept (dead) volumes, leading to peak tailing.[2][3] Ensure the column is installed at the correct height as specified by the instrument manufacturer.[9]

  • Poor Column Cuts: Jagged or uneven cuts at the column ends can cause turbulence in the gas flow.[2] Always inspect a new cut with a magnifying glass to ensure it is clean and at a 90-degree angle.[2]

  • System Leaks: Leaks in the gas lines or at the inlet can disrupt the carrier gas flow and distort peak shape.[2] Perform a thorough leak check of the system.

Guide 3: Addressing Chemical and Activity Issues (When Specific Peaks Tail)

If tailing is more pronounced for later-eluting, higher-boiling point alkanes, the issue is likely due to contamination or active sites.[7][10]

  • Contamination: Non-volatile residues from previous samples can accumulate in the inlet liner or at the head of the column.[5][7] These residues create active sites that can interact with analytes.[11]

  • Active Sites: Over time, the deactivated surfaces of the inlet liner and septum can degrade, exposing active silanol (B1196071) groups.[12] Breaking glass wool fibers during liner insertion can also expose new active sites.[11]

  • Stationary Phase Degradation: Prolonged exposure to high temperatures or oxygen can cause the stationary phase to break down, creating active sites that lead to tailing.[5][13]

Experimental Protocols

Protocol 1: Inlet Maintenance

Routine maintenance of the inlet is critical for preventing peak tailing caused by contamination and activity.[9]

  • Cool Down the GC: Ensure the inlet and oven are at a safe, ambient temperature.

  • Turn Off Gases: Stop the flow of the carrier gas.

  • Disassemble Inlet: Carefully remove the septum nut, septum, and the inlet liner.[2]

  • Inspect and Replace:

    • Septum: Replace with a new, high-quality septum.[2]

    • Inlet Liner: Replace the liner with a new, deactivated liner of the same type. If the liner contains glass wool, ensure it is also deactivated.[2]

  • Reassemble and Leak Check: Reinstall the components, restore carrier gas flow, and perform a leak check.[2]

Protocol 2: Column Trimming

Trimming the front end of the column is an effective way to remove accumulated contaminants and damaged stationary phase.[7][9]

  • Remove the Column: Carefully disconnect the column from the inlet.[2]

  • Make a Clean Cut: Using a ceramic scoring wafer, score the column about 10-20 cm from the inlet end.[2][7] Snap the column at the score to create a clean, 90-degree cut.[2]

  • Inspect the Cut: Use a magnifying glass to confirm the cut is clean and free of jagged edges or silica (B1680970) shards.[2]

  • Reinstall and Condition: Reinstall the column in the inlet at the correct height.[2] Condition the column according to the manufacturer's instructions before running samples.[2]

Data and Parameters

Adjusting GC method parameters can significantly impact peak shape. The following tables provide representative data on how key parameters can be optimized.

Table 1: Effect of Inlet Temperature on Peak Shape for High-Boiling Alkanes

Inlet Temperature (°C)Peak Width (min)Tailing Factor (Tf)Observation
2200.091.9Significant tailing, may indicate incomplete vaporization.[2]
2500.071.4Improved peak shape with reduced tailing.[2]
280 (Optimized) 0.05 1.1 Sharp, symmetrical peak. [2]
3100.051.0Good peak shape, minimal further improvement.[2]

Note: Values are representative and will vary based on the specific analytes and instrument conditions.

Table 2: Effect of Initial Oven Temperature in Splitless Injection

Solvent (Boiling Point)Initial Oven Temp (°C)Peak ShapeObservation
Hexane (69 °C)70Broad, tailing peaksInitial temperature is too high, preventing efficient analyte focusing (solvent effect violation).[14]
Hexane (69 °C) 50 (Optimized) Sharp, symmetrical peaks Initial temperature is ~20°C below the solvent boiling point, allowing for proper analyte focusing. [2][14]
Ethyl Acetate (77 °C)80Broad and/or split peaksInitial temperature is too high, preventing efficient analyte focusing.[2]
Ethyl Acetate (77 °C) 55 (Optimized) Sharp, symmetrical peaks Initial temperature is ~20°C below the solvent boiling point, allowing for proper solvent effect and analyte focusing. [2]

Note: Proper solvent focusing in splitless injection requires the initial oven temperature to be 10-20°C below the boiling point of the sample solvent.[14][15]

References

Resolving Co-elution of Nonane Isomers in GC Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving the co-elution of nonane (B91170) isomers in Gas Chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting strategies and answers to frequently asked questions (FAQs) for separating these challenging compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the GC analysis of nonane isomers, which are notoriously difficult to separate due to their similar boiling points and chemical structures.

FAQ 1: Why are my nonane isomer peaks co-eluting or poorly resolved?

Poor resolution is the most common challenge in analyzing nonane isomers. Achieving baseline separation requires careful optimization of your GC column and method parameters.[1][2] The primary causes often fall into three categories: suboptimal column selection, an inadequate temperature program, or incorrect column dimensions.

Recommended Actions:

  • Evaluate Your GC Column: The stationary phase is the most critical factor for achieving selectivity between isomers.[2]

    • Stationary Phase: For non-polar analytes like nonane isomers, a non-polar stationary phase such as 100% dimethylpolysoxane or 5% phenyl-95% dimethylpolysiloxane is ideal.[1][2] These phases separate compounds primarily based on their boiling points.[1]

    • Column Dimensions: The length, internal diameter (I.D.), and film thickness of the column significantly influence its efficiency and resolving power.[1][2] To enhance resolution, consider using a longer column (e.g., 60 m) or one with a smaller internal diameter (e.g., 0.18 mm or 0.25 mm).[1][2][3] Be aware that these changes will likely increase analysis time.[1][2]

  • Optimize the Temperature Program: A generic or fast temperature ramp may not provide sufficient separation for closely eluting isomers.[2]

    • Slower Ramp Rates: Slower temperature ramps (e.g., 0.5 to 5°C per minute) generally provide better separation because analytes spend more time interacting with the stationary phase.[2][4]

    • Lower Initial Temperature: A lower initial oven temperature can improve the separation of more volatile, earlier-eluting isomers.[2]

    • Scouting Run: If you are developing a new method, start with a "scouting" gradient to understand your sample's characteristics.[4][5] A typical scouting program might be:

      • Initial Temperature: 35-40°C[4]

      • Initial Hold: 1-2 minutes[4]

      • Ramp Rate: 10°C/min[4][6]

      • Final Temperature: Maximum operating temperature of your column[4]

      • Final Hold: 10 minutes[4][6]

  • Adjust Carrier Gas and Flow Rate: The choice of carrier gas and its linear velocity impacts efficiency and analysis time.

    • Carrier Gas Type: Hydrogen (H₂) often provides better efficiency and faster analysis times compared to Helium (He) or Nitrogen (N₂).[7][8] Hydrogen's flatter van Deemter curve allows for better efficiency at higher linear velocities.

    • Flow Rate: Ensure the carrier gas flow rate is optimized for your column's dimensions to achieve maximum efficiency.[2] Fluctuations in gas pressure can affect flow rates, so using two-stage regulators is recommended to maintain stable pressure.[4]

Table 1: Impact of GC Parameter Adjustments on Nonane Isomer Resolution
ParameterAdjustmentPrimary Effect on ResolutionSecondary Effects
Column Length Increase (e.g., 30 m to 60 m)Increases Resolution [1][2]Increases analysis time, increases cost.
Column I.D. Decrease (e.g., 0.25 mm to 0.18 mm)Increases Resolution [1][2][3]Decreases sample capacity, increases backpressure.[1]
Film Thickness IncreaseIncreases retention; may improve resolution of highly volatile isomers.[1][2]Increases analysis time, may increase column bleed.
Oven Temperature Decrease Initial TemperatureImproves separation of early-eluting isomers.[2]Increases overall analysis time.
Temperature Ramp Decrease Rate (e.g., 10°C/min to 2°C/min)Generally Improves Resolution [2][4]Significantly increases analysis time.[4]
Carrier Gas Switch from He to H₂Can improve efficiency and speed.[8]Requires safety considerations; may require method re-optimization.
Linear Velocity Optimize for Column I.D.Maximizes column efficiency.Sub-optimal velocity reduces resolution.
FAQ 2: I've optimized my method, but some isomers are still co-eluting. What's next?

If standard optimization fails, a systematic troubleshooting approach is necessary to identify the root cause, which could range from system contamination to the fundamental limitations of your current setup.

Troubleshooting Workflow:

The following diagram outlines a logical workflow for diagnosing and resolving persistent co-elution issues.

G start Co-elution Observed check_method Step 1: Verify Method Parameters - Temp Program - Flow Rate - Injection Volume start->check_method is_ok1 Parameters Correct? check_method->is_ok1 check_system Step 2: Check System Health - Perform Leak Check - Run Blank Analysis - Inspect Injector Liner & Septum is_ok1->check_system Yes fix_method Correct Parameters and Re-run is_ok1->fix_method No is_ok2 System Clean & Leak-Free? check_system->is_ok2 advanced_opts Step 3: Advanced Method Optimization - Slower Ramp Rate (<2°C/min) - Longer/Narrower Column - Different Stationary Phase is_ok2->advanced_opts Yes fix_system Clean System, Replace Consumables, Fix Leaks is_ok2->fix_system No is_ok3 Resolution Achieved? advanced_opts->is_ok3 end_success Problem Resolved is_ok3->end_success Yes end_fail Consider Advanced Techniques (e.g., GCxGC, Chiral Column) is_ok3->end_fail No fix_method->check_method fix_system->check_system

Caption: Troubleshooting workflow for GC co-elution.

Key Troubleshooting Steps:

  • Check for System Leaks: Leaks in the injector or column connections can cause peak broadening and retention time shifts, mimicking poor resolution.[9][10]

  • Inspect Consumables: A contaminated or degraded injector liner, septum, or the first few centimeters of the column can lead to peak tailing and loss of resolution.[4][11] Consider replacing the liner and septum and trimming 0.5-1 meter from the front of the column.[12]

  • Verify Gas Purity: Impurities like moisture or oxygen in the carrier gas can degrade the stationary phase over time, reducing column performance.[13] Ensure high-purity gases and functioning traps are in use.[13]

  • Consider Column Overload: Injecting too much sample can lead to peak fronting or tailing, which can obscure separation.[4] Try diluting your sample or reducing the injection volume.[4]

FAQ 3: Can you provide a detailed experimental protocol for optimizing the separation?

Yes. This protocol outlines a systematic approach to developing a robust GC method for nonane isomer separation using the principles discussed.

Experimental Workflow for Method Optimization:

G cluster_0 Phase 1: Initial Setup & Scouting cluster_1 Phase 2: Temperature Optimization cluster_2 Phase 3: Flow & Column Dimensions col_select 1. Column Selection Non-polar, 5% phenyl phase 30m x 0.25mm x 0.25µm scout_run 2. Perform Scouting Run Initial Temp: 40°C Ramp: 10°C/min to 250°C col_select->scout_run eval1 3. Evaluate Chromatogram Identify critical pairs and areas of poor resolution scout_run->eval1 ramp_adjust 4. Adjust Ramp Rate Decrease to 2-5°C/min to improve separation eval1->ramp_adjust temp_adjust 5. Adjust Initial Temperature Lower to 35°C if early peaks are co-eluting ramp_adjust->temp_adjust eval2 6. Re-evaluate Resolution temp_adjust->eval2 flow_adjust 7. Optimize Flow Rate Adjust linear velocity for carrier gas (e.g., H₂ ~40 cm/s) eval2->flow_adjust col_change 8. If Needed, Change Column Increase length to 60m or decrease I.D. to 0.18mm flow_adjust->col_change eval3 9. Final Method Validation col_change->eval3

Caption: Experimental workflow for GC method optimization.

Detailed Protocol Steps:

  • Column Installation and Conditioning:

    • Install a suitable non-polar capillary column (e.g., DB-5, Rtx-5MS).[2]

    • Condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.

  • Initial Method Parameters (Scouting Run):

    • Injector: 250°C, Split ratio 50:1

    • Carrier Gas: Helium or Hydrogen, set to optimal flow rate for the column I.D.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.[4]

      • Hold: 5 minutes.

    • Detector (FID): 280°C

  • Analysis and Evaluation:

    • Inject a standard mixture of nonane isomers.

    • Identify the "critical pairs"—the two adjacent peaks with the lowest resolution.

  • Optimization Iterations:

    • Temperature Ramp: Decrease the ramp rate in steps (e.g., to 5°C/min, then 3°C/min, then 1°C/min) and observe the effect on the critical pairs.[2][4] A slower ramp should increase the separation.[4]

    • Initial Temperature: If the earliest eluting isomers are co-eluting, lower the initial oven temperature to 35°C or below.[2]

    • Flow Rate: If not already done, optimize the carrier gas linear velocity. Use method translation software if available when changing carrier gas type or column dimensions.[7]

  • Hardware Modification (If Necessary):

    • If software and parameter optimization is insufficient, move to a column with higher resolving power (longer length or smaller internal diameter) and repeat the optimization process.[1][2] A 60 m x 0.25 mm column is a common next step for difficult separations.[1]

References

Minimizing fragmentation in 2,5-Dimethylheptane mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-dimethylheptane mass spectrometry. The focus is on understanding and minimizing fragmentation to facilitate accurate molecular weight determination and structural analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the molecular ion peak (M⁺˙) of this compound weak or absent in my electron ionization (EI) mass spectrum?

A: The molecular ion peak for branched alkanes like this compound is often of low abundance or entirely absent in standard 70 eV Electron Ionization (EI) mass spectrometry.[1][2] This occurs for two main reasons:

  • High Fragmentation Propensity: Branched alkanes readily undergo fragmentation upon ionization.[3] The energy imparted by the electron beam is sufficient to break C-C bonds.

  • Formation of Stable Carbocations: Cleavage is preferential at the branching points because it leads to the formation of more stable secondary and tertiary carbocations.[1][3][4] For this compound, this leads to a prevalence of fragment ions over the intact molecular ion.

Q2: What are the major fragment ions I should expect from this compound in a standard EI-MS?

A: The mass spectrum of this compound (molecular weight: 128.26 g/mol ) is dominated by characteristic fragment ions resulting from cleavage at the branched positions.[5][6] The fragmentation pattern typically contains clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups.[7][8]

Table 1: Common Fragment Ions of this compound in EI-MS

m/z Value Proposed Fragment Significance
128 [C₉H₂₀]⁺˙ Molecular Ion (M⁺˙) - Very low abundance or absent.[1]
113 [M - CH₃]⁺ Loss of a methyl radical. Low abundance.[8]
85 [M - C₃H₇]⁺ Loss of a propyl radical.
71 [M - C₄H₉]⁺ Loss of a butyl radical.
57 [C₄H₉]⁺ Often the base peak, corresponding to a stable tertiary or secondary butyl cation.[6][8]

| 43 | [C₃H₇]⁺ | A prominent peak corresponding to an isopropyl or propyl cation.[6] |

Data compiled from NIST Mass Spectrometry Data Center and PubChem.[5][6]

Q3: How can I minimize fragmentation to increase the abundance of the molecular ion?

A: To minimize fragmentation and enhance the molecular ion peak, you need to use "softer" ionization techniques that impart less energy to the analyte molecule.[9][10] This can be achieved by:

  • Lowering the Electron Energy in EI: Reducing the energy of the electron beam (e.g., from 70 eV down to 15-20 eV) can significantly decrease fragmentation and increase the relative abundance of the molecular ion.[11]

  • Employing Soft Ionization Methods: Techniques like Chemical Ionization (CI) are much gentler than EI and are excellent for confirming molecular weight as they typically produce a strong protonated molecule peak [M+H]⁺ with minimal fragmentation.[12][13] Other soft methods include Field Ionization (FI), Atmospheric Pressure Photoionization (APPI), and Electrospray Ionization (ESI), though CI is most commonly used for volatile, non-polar compounds like alkanes.[9][10]

Q4: What is Chemical Ionization (CI) and how does it reduce fragmentation?

A: Chemical Ionization (CI) is a soft ionization technique where a reagent gas (like methane (B114726), isobutane, or ammonia) is introduced into the ion source at a much higher concentration than the analyte.[12][13] The process works as follows:

  • The reagent gas is first ionized by the electron beam.

  • These primary reagent gas ions then undergo reactions to form more stable secondary ions.

  • These secondary ions react with the analyte molecules in the gas phase through proton transfer or adduct formation. This indirect ionization process transfers significantly less energy to the analyte compared to direct electron impact, resulting in very little fragmentation and a prominent [M+H]⁺ ion (or other adduct ions).[12]

Experimental Protocols

Protocol 1: Standard Analysis using GC-MS with Electron Ionization (EI)

This protocol is designed for the general analysis and identification of this compound based on its characteristic fragmentation pattern.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10-100 ppm) in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane.

  • Instrumentation (Typical GC-MS System):

    • A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.[14][15]

  • Gas Chromatography (GC) Parameters:

    • Injection Port: Set to 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (adjust as needed based on concentration).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 150°C at a rate of 10°C/min.

      • Hold at 150°C for 2 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Data Analysis: Compare the obtained spectrum with a reference library (e.g., NIST) to confirm the fragmentation pattern.[15]

Protocol 2: Molecular Weight Confirmation using GC-MS with Chemical Ionization (CI)

This protocol is optimized to minimize fragmentation and clearly identify the molecular ion.

  • Sample Preparation:

    • Prepare a solution as described in Protocol 1.

  • Instrumentation:

    • A GC-MS system equipped with a Chemical Ionization (CI) capable source.

  • Reagent Gas Setup:

    • Introduce a CI reagent gas (e.g., methane or isobutane) into the ion source according to the manufacturer's instructions to achieve a source pressure of approximately 1 torr.

  • Gas Chromatography (GC) Parameters:

    • Use the same GC parameters as in Protocol 1.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Chemical Ionization (CI).

    • Ion Source Temperature: 150-200°C.

    • Electron Energy: 100-200 eV (used to ionize the reagent gas, not the analyte directly).

    • Mass Range: Scan from m/z 80 to 200.

    • Data Analysis: Look for the protonated molecule, [M+H]⁺, at m/z 129. With isobutane, you may also see an adduct ion [M+C₄H₉]⁺ at m/z 185.

Visual Guides

logical_workflow cluster_start Start: Analytical Goal cluster_analysis Analysis Phase cluster_solution Troubleshooting & Solution start Analyze this compound Sample run_ei Perform GC-MS with Standard EI (70 eV) start->run_ei check_mi Is Molecular Ion (m/z 128) Clearly Identifiable? run_ei->check_mi soft_ion Employ Soft Ionization Technique check_mi->soft_ion No end_node Analysis Complete check_mi->end_node  Yes run_ci Recommended: Perform GC-MS with Chemical Ionization (CI) soft_ion->run_ci confirm_mwh Confirm Molecular Weight via [M+H]⁺ at m/z 129 run_ci->confirm_mwh confirm_mwh->end_node

Caption: Decision workflow for minimizing fragmentation.

experimental_workflow cluster_ms Mass Spectrometer prep 1. Sample Preparation (Dilute in Hexane) inject 2. GC Injection (1 µL, Split Mode) prep->inject separate 3. GC Separation (Non-polar column, Temp. Ramp) inject->separate ionize 4. Ionization (EI or CI Source) separate->ionize mass_analyze 5. Mass Analysis (Quadrupole / Ion Trap) ionize->mass_analyze detect 6. Detection (Electron Multiplier) mass_analyze->detect data 7. Data Acquisition & Analysis detect->data

Caption: General experimental workflow for GC-MS analysis.

References

Technical Support Center: Purity Assessment of 2,5-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the purity of 2,5-Dimethylheptane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for assessing the purity of this compound?

A1: The most common and effective methods for determining the purity of this compound are Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] GC-FID is widely used for quantitative analysis due to its high precision and sensitivity for hydrocarbons.[3] GC-MS is invaluable for identifying potential impurities by providing mass spectral data.[1][2] Quantitative NMR (qNMR) offers an alternative and powerful method for purity determination without the need for a reference standard of the analyte.[4][5][6]

Q2: What are the potential impurities I should be aware of when analyzing this compound?

A2: Potential impurities in this compound samples can include:

  • Structural Isomers: Other isomers of dimethylheptane (e.g., 2,4-dimethylheptane, 2,6-dimethylheptane) are common impurities due to similarities in their physical properties, making them difficult to separate.[7][8]

  • Other Alkanes: Residual starting materials or byproducts from synthesis, such as other C9 alkanes or related branched alkanes, may be present.[9][10]

  • Residual Solvents: Solvents used during the synthesis or purification process can be carried over into the final product.

  • Water: Although alkanes have low water solubility, moisture can be present.

Q3: My GC chromatogram shows tailing peaks for this compound. What could be the cause?

A3: Peak tailing in the gas chromatography of alkanes like this compound can be caused by several factors:

  • Active Sites in the Inlet or Column: Silanol groups on the surface of the inlet liner or the column can interact with the analyte. Using a deactivated liner and a high-quality, inert column is crucial.

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can lead to peak tailing. Trimming the first few centimeters of the column can often resolve this.

  • Improper Column Installation: A poor column cut or incorrect ferrule placement can create dead volume and cause peak distortion.

  • Sample Overload: Injecting too much sample can saturate the column, leading to asymmetrical peaks.[11]

Q4: I am observing "ghost peaks" in my GC analysis. What are they and how can I eliminate them?

A4: Ghost peaks are unexpected peaks that appear in a chromatogram. They are typically caused by contamination in the GC system.[11] Common sources include:

  • Septum Bleed: Small particles from the injection port septum can be introduced into the system. Using high-quality, low-bleed septa and changing them regularly can mitigate this.

  • Carrier Gas Impurities: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases. Using high-purity gas with appropriate traps is essential.

  • Sample Carryover: Residual sample from a previous injection can be retained in the syringe, inlet, or column and elute in a subsequent run. Thorough rinsing of the syringe and baking out the inlet and column between runs can help.[11][12]

Q5: How can I improve the separation of this compound from its isomers by GC?

A5: Separating structural isomers of alkanes is challenging due to their similar boiling points and polarities.[8] To improve separation:

  • Use a High-Resolution Capillary Column: A long column (e.g., 50-100 m) with a small internal diameter (e.g., 0.25 mm or less) and a thin film thickness will provide higher theoretical plates and better resolution.[1][8][13]

  • Optimize the Temperature Program: A slow oven temperature ramp rate can enhance the separation of closely eluting compounds.

  • Select an Appropriate Stationary Phase: A non-polar stationary phase, such as a 100% dimethylpolysiloxane or a 5% phenyl-dimethylpolysiloxane, is typically used for alkane analysis.[13][14]

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting

This guide addresses common issues encountered during the GC analysis of this compound.

GC_Troubleshooting_Workflow cluster_system System Components cluster_method Method Parameters cluster_sample Sample Integrity start Problem Observed (e.g., Poor Peak Shape, Baseline Issues) check_system Step 1: System Check start->check_system consumables Check Consumables: - Septum - Liner - Ferrules check_system->consumables check_method Step 2: Method Parameters injection Injection Parameters: - Volume - Split Ratio check_method->injection check_sample Step 3: Sample Preparation concentration Concentration: - Dilution - Solvent check_sample->concentration resolve Problem Resolved gases Check Gases: - Purity - Flow Rate - Leaks consumables->gases column Check Column: - Installation - Conditioning - Age gases->column column->check_method oven Oven Program: - Initial Temp - Ramp Rate injection->oven detector Detector Settings: - Temperature - Gas Flows oven->detector detector->check_sample contamination Contamination: - Solvent Purity - Vial/Cap concentration->contamination contamination->resolve

Caption: A systematic workflow for troubleshooting GC analysis issues.

Problem Potential Cause Recommended Solution
Peak Tailing Active sites in the inlet liner or column.Use a deactivated liner; ensure the column is properly conditioned.
Column contamination.Trim the first few centimeters of the column or replace it.
Sample overload.Reduce the injection volume or dilute the sample.[11]
Peak Fronting Sample solvent incompatible with the stationary phase.Ensure the sample is dissolved in a non-polar solvent like hexane.
Column overload.Reduce the injection volume.[11]
Ghost Peaks Contaminated syringe, inlet, or carrier gas.Clean the syringe; bake out the inlet; use high-purity gas with traps.[11][12]
Septum bleed.Replace the septum with a high-quality, low-bleed septum.
Baseline Drift Column bleed at high temperatures.Condition the column properly; ensure the oven temperature does not exceed the column's maximum limit.
Carrier gas leak.Check for leaks at all connections using an electronic leak detector.[15]
Retention Time Shifts Fluctuations in carrier gas flow rate.Check the gas cylinder pressure and regulators; check for leaks.[15]
Inconsistent oven temperature.Calibrate the GC oven temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

This guide provides solutions for common problems during the NMR analysis of this compound.

qNMR_Workflow start Start: Purity Assessment by qNMR sample_prep 1. Sample Preparation - Accurately weigh sample - Choose appropriate deuterated solvent - Add internal standard (optional) start->sample_prep data_acq 2. Data Acquisition - Optimize shim - Set appropriate pulse width and relaxation delay - Acquire spectrum with sufficient signal-to-noise sample_prep->data_acq data_proc 3. Data Processing - Fourier transform - Phase correction - Baseline correction data_acq->data_proc integration 4. Integration - Integrate analyte and reference signals data_proc->integration calculation 5. Purity Calculation - Use integral values to determine purity integration->calculation end End: Purity Value Obtained calculation->end

Caption: A step-by-step workflow for quantitative NMR analysis.

Problem Potential Cause Recommended Solution
Poor Resolution/Broad Peaks Poor magnetic field homogeneity (shimming).Re-shim the spectrometer until narrow, symmetrical peaks are obtained.[4]
Sample viscosity is too high.Dilute the sample or gently warm it if possible.
Inaccurate Integration Incorrect phasing of the spectrum.Carefully phase the spectrum to ensure all peaks have a symmetrical shape.
Poor baseline correction.Apply a baseline correction algorithm to ensure a flat baseline before integration.
Signal overlap.If peaks from the analyte and impurities overlap, consider using a different solvent that may induce chemical shift changes or use 2D NMR techniques.
Low Signal-to-Noise Ratio Insufficient sample concentration.Increase the sample concentration if possible.
Not enough scans acquired.Increase the number of scans to improve the signal-to-noise ratio.
Presence of Spinning Sidebands Non-uniformity in the NMR tube or spinning too fast/slow.Use a high-quality NMR tube and optimize the spinning rate, or acquire the spectrum without spinning.[4]
Water Peak in Spectrum Residual water in the deuterated solvent or sample.Use a freshly opened ampoule of high-purity deuterated solvent. If the sample is not water-sensitive, it can be lyophilized from a suitable solvent to remove water.

Experimental Protocols

Gas Chromatography (GC-FID) Method for Purity Assessment

This protocol provides a general method for the purity analysis of this compound. Method optimization may be required based on the specific instrument and potential impurities.

Parameter Setting
Column Non-polar, e.g., DB-1 or HP-5 (100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow mode (e.g., 1.0 mL/min)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 5 °C/min to 150 °CHold: 5 min at 150 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2 or He) 25 mL/min
Quantitative ¹H NMR (qNMR) Method for Purity Assessment

This protocol outlines a general procedure for determining the purity of this compound using qNMR.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh a suitable amount of a high-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The standard should have a known purity and its signals should not overlap with the analyte signals.

    • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that completely dissolves both the sample and the internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer and allow it to thermally equilibrate for at least 5 minutes.[4]

    • Tune and shim the probe to achieve good magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum to check for signal overlap and overall spectral quality.

    • For quantitative analysis, set the relaxation delay (d1) to be at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. A d1 of 30 seconds is often a safe starting point for alkanes.

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1 for the signals to be integrated).

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Data Presentation

Typical GC Purity Data for this compound
Component Retention Time (min) Area %
This compound12.599.5
Isomer 112.20.2
Isomer 212.80.3

Note: Retention times are approximate and will vary depending on the specific GC system and method parameters.

¹H NMR Chemical Shifts for this compound
Proton Assignment Chemical Shift (ppm) in CDCl₃ Multiplicity Integration
CH₃ (C1, C7)~0.87t6H
CH₂ (C2, C6)~1.15m4H
CH (C3, C5)~1.50m2H
CH₂ (C4)~1.25m2H
CH₃ (on C2, C5)~0.85d6H

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The spectrum can be complex due to signal overlap.[16][17]

References

Preventing contamination in 2,5-Dimethylheptane sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination during the sample preparation of 2,5-Dimethylheptane.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination when preparing this compound samples for GC analysis?

A1: Contamination during the sample preparation of volatile organic compounds like this compound can arise from several sources. These include the laboratory environment (airborne particles, vapors), the analyst (skin cells, breath), the reagents and solvents used, and the laboratory equipment itself.[1] Cross-contamination from previous samples due to improperly cleaned equipment is also a primary cause.[1] For GC analysis specifically, common sources include column or septum bleed, a dirty injection port or liner, and contaminated carrier gas or syringes.[2][3]

Q2: How can I prevent contamination from the laboratory environment?

A2: To minimize environmental contamination, it is recommended to work in a clean, well-ventilated area, preferably under a fume hood or in a cleanroom to avoid airborne particles and aerosols.[1] Keep solvent and sample containers sealed whenever possible. Regularly clean laboratory surfaces to remove dust and other potential contaminants.[3]

Q3: What role does solvent purity play in preventing contamination?

A3: The purity of the solvent used to dissolve and dilute the this compound sample is critical. Using low-purity solvents can introduce a variety of organic impurities, leading to extraneous peaks in the chromatogram and making accurate quantification difficult.[4][5][6] Always use high-purity, GC-grade, or equivalent solvents to minimize the risk of introducing contaminants.[4]

Q4: How do I properly clean glassware and equipment to avoid cross-contamination?

A4: A rigorous, multi-step cleaning process for all glassware is essential. This should include an initial rinse with a suitable organic solvent (e.g., high-purity hexane (B92381) or acetone) to remove organic residues, followed by washing with a laboratory-grade detergent, and then thorough rinsing with tap water and finally deionized water. For trace analysis, a final rinse with high-purity solvent may be necessary. Whenever possible, dedicate glassware for use with high-purity standards to further reduce the risk of cross-contamination.

Q5: Can the storage container contaminate my this compound sample?

A5: Yes, improper storage containers can be a significant source of contamination. Plastic containers may leach plasticizers, antioxidants, and other additives into the sample.[6] For storing this compound, it is best to use high-purity glass or fluoropolymer (e.g., PFA, PTFE) containers with PTFE-lined caps (B75204) to minimize the risk of leachables and ensure a tight seal.[6]

Troubleshooting Guides

Problem: I am observing unexpected peaks (ghost peaks) in my GC chromatogram.

Possible Cause Troubleshooting Steps
Contaminated Syringe 1. Thoroughly clean the GC syringe with a high-purity solvent. 2. Perform a blank injection with the clean solvent to confirm the syringe is free of contaminants.[3]
Septum Bleed 1. Inspect the GC inlet for any signs of septum degradation. 2. If the septum appears worn or cored, replace it with a new, high-quality, low-bleed septum.[3][7]
Column Bleed 1. Condition the GC column as per the manufacturer's guidelines. 2. If the bleed persists, the column may be old or damaged and may need to be replaced.[8]
Contaminated Carrier Gas 1. Ensure the carrier gas is of high purity. 2. Check for leaks in the gas lines. 3. Utilize in-line traps to remove any residual moisture and hydrocarbons from the gas supply.[3]
Sample Carryover 1. Run a blank solvent injection after a high-concentration sample to check for carryover. 2. If peaks from the previous sample appear, increase the bake-out time and temperature of your GC method between runs.[9]

Problem: My analytical results for this compound are inconsistent and show poor reproducibility.

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Review and standardize the sample preparation workflow. Ensure consistent volumes, dilutions, and handling techniques for all samples.
Evaporation of Volatile Sample 1. Minimize the time sample vials are open to the atmosphere. 2. Use vials with tight-sealing caps, such as those with PTFE-lined septa. 3. Store samples and standards at a cool temperature (refrigerated if necessary) to reduce evaporation.[10]
Leaching from Vials or Caps 1. Switch to higher quality glass vials and PTFE-lined caps to prevent leaching of contaminants.
Cross-Contamination 1. Implement a strict cleaning protocol for all shared laboratory equipment. 2. Use dedicated glassware for high-concentration standards and samples.

Data Presentation

Table 1: Common Contaminants in Hydrocarbon Analysis and Their Likely Sources

Contaminant Common Ions (m/z) Likely Source
Water, Nitrogen, Oxygen, Carbon Dioxide18, 28, 32, 44Air leaks in the GC-MS system.[2]
Methanol, Acetone, Benzene31, 43, 58, 78Cleaning solvents.[2]
Phthalates (e.g., Di(2-ethylhexyl) phthalate)149Plasticizers from plastic labware, vial septa, or gloves.[7]
Siloxanes73, 147, 207, 281Column bleed, septum bleed, contaminated glassware.[7][8]
HydrocarbonsPeaks spaced 14 amu apartForeline pump oil, fingerprints, contaminated solvents.[2]

Note: The presence and concentration of these contaminants can vary significantly based on laboratory conditions and practices.

Table 2: Typical Purity Grades of Solvents for GC Analysis

Solvent Grade Typical Purity Common Impurities Recommended Use
Technical Grade VariableHigh levels of various organic and inorganic impurities.Not recommended for analytical work.
ACS Grade ≥95%Meets standards set by the American Chemical Society. May still contain impurities that can interfere with sensitive analysis.General laboratory use, may require purification for trace analysis.
HPLC Grade ≥99.5%Low in UV-absorbing impurities, particulates, and dissolved gases.Suitable for HPLC, but may contain volatile impurities that interfere with GC.
GC Grade / Capillary Grade ≥99.9%Specifically tested to have low levels of volatile impurities that could interfere with GC analysis.Recommended for most GC applications, including the analysis of this compound.
High-Purity / Anhydrous ≥99.99%Extremely low levels of water and other impurities.Required for highly sensitive GC-MS analysis and when working with moisture-sensitive compounds.

Experimental Protocols

Protocol: Preparation of a 100 ppm this compound Standard in Hexane

Objective: To prepare a 100 ppm (by weight) standard solution of this compound in high-purity hexane with minimal contamination.

Materials:

  • This compound (≥99% purity)

  • High-purity n-Hexane (GC grade or higher)

  • 10 mL volumetric flask (Class A, glass)

  • 100 µL and 1 mL gas-tight syringes

  • Analytical balance (readable to 0.0001 g)

  • Glass vial with PTFE-lined cap (10 mL)

  • Pasteur pipettes and bulbs

Procedure:

  • Glassware Cleaning:

    • Rinse the volumetric flask, vial, and syringes with acetone, followed by high-purity hexane.

    • Dry the glassware in an oven at 105°C for at least 1 hour and allow it to cool to room temperature in a desiccator before use.

  • Standard Preparation:

    • Place the clean, dry 10 mL volumetric flask on the analytical balance and tare it.

    • Using a clean gas-tight syringe, carefully add approximately 1 mg of this compound to the volumetric flask. Record the exact weight.

    • Quickly cap the flask to prevent evaporation.

    • Add a small amount of high-purity hexane to the flask to dissolve the this compound.

    • Carefully add high-purity hexane to the flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage:

    • Transfer the prepared standard solution to a clean, labeled glass vial with a PTFE-lined cap.

    • The label should include the compound name, concentration, solvent, and preparation date.

    • Store the standard in a cool, dark place, such as a refrigerator, to minimize evaporation and degradation.

Mandatory Visualization

Contamination_Workflow Potential Contamination Workflow in this compound Sample Preparation cluster_environment Laboratory Environment cluster_analyst Analyst cluster_reagents Reagents & Solvents cluster_equipment Equipment & Glassware Air Airborne Particulates (Dust, Aerosols) Sample This compound Sample Air->Sample Deposition Vapors Solvent Vapors Vapors->Sample Absorption Analyst Handling Technique (Gloves, PPE) Analyst->Sample Direct Contact Solvent Solvent Purity Solvent->Sample Dissolution Reagents Reagent Purity Reagents->Sample Addition Glassware Glassware Cleaning Glassware->Sample Residue Transfer Vials Storage Vials & Caps (Leachables) Vials->Sample Leaching Syringe Syringes & Pipettes Syringe->Sample Cross-Contamination Final_Sample Prepared Sample for GC Analysis Sample->Final_Sample

Caption: Potential sources of contamination in the sample preparation workflow.

Troubleshooting_Contamination Troubleshooting Workflow for Contamination Issues Start Unexpected Peaks or Poor Reproducibility Blank_Analysis Run a Solvent Blank Start->Blank_Analysis Peaks_in_Blank Are there unexpected peaks in the blank? Blank_Analysis->Peaks_in_Blank System_Contamination System Contamination Peaks_in_Blank->System_Contamination Yes Sample_Contamination Sample-Specific Contamination Peaks_in_Blank->Sample_Contamination No Check_System Check GC System: - Carrier Gas Purity - Septum & Liner - Column Bleed - Syringe Cleanliness System_Contamination->Check_System Check_Prep Review Sample Preparation: - Solvent & Reagent Purity - Glassware Cleaning - Storage Vials - Analyst Technique Sample_Contamination->Check_Prep Resolved Issue Resolved Check_System->Resolved Check_Prep->Resolved

Caption: A logical workflow for troubleshooting contamination issues.

References

Technical Support Center: Stability and Storage of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and storage of branched alkanes. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why are branched alkanes generally considered more stable than their linear isomers?

A1: Branched alkanes are thermodynamically more stable than their straight-chain counterparts. This increased stability is attributed to several factors, including a more compact molecular structure which leads to a lower molecular surface area and reduced energy.[1][2] Additionally, electronic effects such as hyperconjugation and the inductive effect of alkyl groups contribute to their stability.[3]

Q2: What are the primary factors that can cause degradation of branched alkanes during storage?

A2: The primary factors leading to the degradation of branched alkanes in storage are exposure to air (oxygen), light, heat, and the presence of acidic or metallic impurities.[4] Oxygen can lead to slow oxidation (autoxidation), while light can initiate photo-degradation.[4] Acidic contaminants can catalyze isomerization and cracking, even at low temperatures over extended periods.

Q3: I am observing unexpected peaks in the GC-MS analysis of my branched alkane after an acidic work-up. What is the likely cause?

A3: The appearance of unexpected peaks, often corresponding to isomers or smaller fragments, is likely due to acid-catalyzed isomerization or cracking.[4] Branched alkanes, especially those with tertiary or quaternary carbon centers, can form stable carbocation intermediates in the presence of acid. These intermediates can then undergo rearrangements (isomerization) or fragmentation (cracking).[4]

Q4: Can I use standard silica (B1680970) gel for the chromatographic purification of highly branched alkanes?

A4: It is generally not recommended. Standard silica gel is acidic and can promote the isomerization or cracking of highly branched alkanes.[4] This occurs through the formation of stable tertiary carbocations on the silica surface. It is advisable to use deactivated (e.g., base-treated) silica gel or a less acidic stationary phase like neutral or basic alumina.[4]

Q5: What is autoxidation and how does it affect branched alkanes?

A5: Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen.[5] It proceeds via a free-radical chain reaction mechanism, leading to the formation of hydroperoxides (ROOH) and other oxygenated species.[5] For branched alkanes, this can lead to the introduction of functional groups and potential C-C bond cleavage over time, affecting the purity of the compound. Storing under an inert atmosphere is the primary way to prevent this.[4]

Troubleshooting Guides

Issue 1: Isomerization or Degradation During Purification
  • Symptom: Appearance of new, unexpected peaks in GC-MS or NMR analysis after column chromatography.

  • Possible Cause: The stationary phase (e.g., standard silica gel) is acidic, catalyzing the isomerization or cracking of the branched alkane.[4]

  • Troubleshooting Workflow:

    G A Unexpected peaks post-chromatography B Is the stationary phase acidic (e.g., standard silica gel)? A->B C Test compound stability on a TLC plate with the same stationary phase. B->C Yes I No degradation observed on TLC. Consider other contamination sources. B->I No D Observe for new spots after 1 hour. C->D E Degradation confirmed D->E New spots appear D->I No new spots F Use deactivated silica gel (e.g., treated with triethylamine). E->F G Consider alternative stationary phases (e.g., neutral/basic alumina, Florisil). E->G H Problem Resolved F->H G->H

    A workflow for troubleshooting product degradation during chromatography.

Issue 2: Product Decomposition During Long-Term Storage
  • Symptom: Gradual decrease in purity over time, as observed by periodic analytical checks (e.g., GC-MS). Appearance of new peaks corresponding to oxidation products or isomers.

  • Possible Causes:

    • Oxidation: Exposure to air/oxygen.[4]

    • Photo-degradation: Exposure to UV or ambient light.[4]

    • Acid-Catalyzed Degradation: Presence of residual acidic impurities from synthesis.[4]

    • Thermal Degradation: Storage at elevated temperatures.[4]

  • Recommended Solutions:

    • Purity Check: Before long-term storage, ensure the compound is free from acidic impurities by performing a wash with a mild basic solution (e.g., saturated sodium bicarbonate), followed by a water wash and thorough drying.

    • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[4]

    • Light Protection: Use amber vials or store containers in a dark place to prevent photo-initiated degradation.[4]

    • Low Temperature: Store at reduced temperatures (e.g., in a refrigerator or freezer) to minimize the rate of potential degradation reactions.[4]

Data Presentation

Table 1: Relative Thermodynamic Stability of Pentane Isomers

IsomerStructureHeat of Formation (kJ/mol)Relative Stability
n-PentaneCH₃(CH₂)₃CH₃-146.7Least Stable
Isopentane (2-Methylbutane)(CH₃)₂CHCH₂CH₃-154.1More Stable
Neopentane (2,2-Dimethylpropane)(CH₃)₄C-167.2Most Stable
Data sourced from standard thermodynamic tables. Increased branching correlates with greater thermodynamic stability.

Table 2: Influence of Storage Conditions on Branched Alkane Stability

ParameterConditionPotential IssueRecommended Practice
Atmosphere Air (Oxygen)Autoxidation, formation of hydroperoxidesStore under an inert atmosphere (Argon, Nitrogen)
Light UV or Ambient LightPhoto-initiated degradationStore in amber vials or in the dark
Temperature Elevated TemperatureIncreased rate of degradation, potential for isomerizationStore at low temperatures (refrigerator/freezer)
Purity Presence of Acidic ImpuritiesCatalyzes isomerization and crackingNeutralize and remove acids before storage
Purity Presence of Metal ImpuritiesCan catalyze oxidation reactionsUse high-purity solvents and clean glassware

Signaling Pathways and Logical Relationships

G cluster_initiation Initiation cluster_pathways Degradation Pathways Alkane Branched Alkane (R-H) Carbocation Tertiary Carbocation (R+) Alkane->Carbocation Protonation Proton H+ Proton->Carbocation Isomerization Isomerization Carbocation->Isomerization 1,2-hydride or 1,2-methyl shift Cracking Cracking (β-scission) Carbocation->Cracking Isomers Isomeric Alkanes Isomerization->Isomers Fragments Smaller Alkene + Carbocation Cracking->Fragments

Acid-catalyzed degradation pathway of branched alkanes.

Experimental Protocols

Protocol 1: Assessing Long-Term Storage Stability

Objective: To evaluate the stability of a purified branched alkane under defined storage conditions over an extended period.

Methodology:

  • Sample Preparation:

    • Ensure the branched alkane is of high purity (>99%), free from solvents and acidic/basic residues.

    • Divide the sample into multiple aliquots in appropriate storage vials (e.g., 2 mL amber glass vials with PTFE-lined caps).

    • For each storage condition to be tested (e.g., room temperature in air, 4°C under nitrogen, -20°C under nitrogen), prepare at least 3-5 vials. One vial will serve as the initial time point (T=0).

  • Initial Analysis (T=0):

    • Take one vial and analyze its purity using a validated Gas Chromatography-Mass Spectrometry (GC-MS) method.

    • Record the chromatogram and mass spectrum. Quantify the purity by peak area percentage. This will serve as the baseline.

  • Storage:

    • Place the remaining vials in their designated storage locations. Ensure conditions are consistently maintained.

  • Periodic Testing:

    • At predetermined intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Analyze the sample using the same GC-MS method as the initial analysis.

  • Data Analysis:

    • Compare the chromatograms from each time point to the T=0 sample.

    • Identify and quantify any new peaks (degradation products or isomers).

    • Calculate the percentage decrease in the purity of the parent compound.

    • Plot the purity of the branched alkane as a function of time for each storage condition to determine the stability profile and estimate the shelf life.

Protocol 2: Monitoring Acid-Catalyzed Isomerization by GC-MS

Objective: To qualitatively and quantitatively assess the isomerization of a highly branched alkane under acidic stress.

Methodology:

  • Materials:

    • Highly branched alkane sample.

    • Acid catalyst (e.g., a Lewis acid like AlCl₃ or a Brønsted acid like H₂SO₄).

    • Anhydrous solvent (e.g., dichloromethane).

    • GC-MS system with a suitable capillary column for hydrocarbon analysis (e.g., DB-5).

    • Internal standard (a stable alkane with a distinct retention time).

  • Procedure:

    • Prepare a stock solution of the branched alkane and the internal standard in the anhydrous solvent at a known concentration.

    • Divide the stock solution into a control vial and a reaction vial.

    • To the reaction vial, add the acid catalyst (e.g., a catalytic amount).

    • Maintain both vials at a constant temperature (e.g., room temperature or slightly elevated).

    • At specific time points (e.g., 0, 1, 2, 4, 8 hours), withdraw a small aliquot from each vial.

    • Immediately quench the reaction in the aliquots by adding a small amount of a basic solution (e.g., saturated sodium bicarbonate) and a drying agent (e.g., anhydrous sodium sulfate).[4]

    • Analyze the quenched and dried aliquots by GC-MS.

  • Data Analysis:

    • Compare the chromatograms of the reaction aliquots to the control to identify new peaks corresponding to isomers.[4]

    • Quantify the degree of isomerization by comparing the peak areas of the starting material and the new isomers relative to the internal standard.[4]

References

Technical Support Center: Analysis of 2,5-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 2,5-Dimethylheptane.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds in the sample matrix.[1] In the analysis of this compound, a volatile organic compound (VOC), matrix effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[2] For instance, when analyzing breath or blood samples, other endogenous or exogenous volatile compounds can interfere with the measurement of this compound.[3]

Q2: What are the most common biological matrices for the analysis of this compound and what are the expected challenges?

A2: Common biological matrices for the analysis of volatile compounds like this compound include breath, blood (serum/plasma), and urine.[3][4][5] Each matrix presents unique challenges:

  • Breath: Susceptible to contamination from ambient air and physiological variability.[1][6]

  • Blood (Serum/Plasma): Complex matrix containing proteins, lipids, and other endogenous compounds that can cause significant matrix effects.[7][8]

  • Urine: Contains various salts and organic compounds that can interfere with the analysis.[4][9]

Q3: What are the recommended analytical techniques for quantifying this compound in biological samples?

A3: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds like this compound due to its high sensitivity and selectivity.[10][11] Headspace sampling (static or dynamic) is often coupled with GC-MS to isolate volatile analytes from the non-volatile matrix components.[11][12]

Q4: How can I minimize matrix effects during sample preparation for this compound analysis?

A4: Effective sample preparation is crucial to minimize matrix effects. For volatile compounds like this compound, techniques like headspace solid-phase microextraction (HS-SPME) or dynamic headspace (DHS) are effective in isolating the analyte from the complex matrix.[13] For liquid samples like blood or urine, protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can also be employed to remove interfering substances.[7][14]

Q5: What is the role of an internal standard in the analysis of this compound?

A5: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte, added to all samples, calibrators, and quality controls at a constant concentration.[15][16][17] It is used to compensate for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.[17] For this compound, a deuterated analog or a structurally similar alkane not present in the sample would be an ideal internal standard.[16]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Action
Active sites in the GC inlet or column Deactivate the inlet liner and the first few centimeters of the GC column. Use a liner with glass wool to trap non-volatile residues. Consider using an inert-coated column.
Column Overload Dilute the sample or reduce the injection volume.
Inappropriate injection temperature Optimize the injector temperature to ensure complete and rapid volatilization of this compound without causing thermal degradation.
Contamination Clean the injector port and replace the septum and liner. Bake out the column at a high temperature (within its specified limits).[18]
Issue 2: Inconsistent or Low Analyte Recovery
Possible Cause Recommended Action
Inefficient extraction from the matrix Optimize the sample preparation method. For HS-SPME, adjust parameters like fiber type, extraction time, and temperature. For LLE, select a more appropriate extraction solvent.
Analyte loss during sample transfer Minimize sample handling steps. Ensure all transfer vessels are made of inert materials.
Matrix-induced signal suppression Employ matrix-matched calibration standards or the standard addition method.[19] Improve sample cleanup to remove interfering components.[20]
Improper storage of samples Store biological samples at appropriate low temperatures (e.g., -80°C) in tightly sealed containers to prevent loss of volatile analytes.
Issue 3: High Background Noise or Interfering Peaks
Possible Cause Recommended Action
Contaminated carrier gas or solvent Use high-purity carrier gas and solvents. Install or replace gas purifiers.
Septum bleed Use a high-quality, low-bleed septum and replace it regularly.[18]
Carryover from previous injections Implement a thorough cleaning method for the injection port and syringe between runs. Inject a solvent blank to check for carryover.
Co-elution of matrix components Optimize the GC temperature program to improve the separation of this compound from interfering peaks.[18] Consider using a different GC column with a different stationary phase.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound in Blood

This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.

  • Sample Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • In a 10 mL headspace vial, add 1 mL of whole blood and 1 mL of a saturated NaCl solution.

    • Add a known concentration of an appropriate internal standard (e.g., deuterated this compound or another volatile alkane).

    • Immediately seal the vial with a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Incubate the vial at a constant temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

    • Expose a SPME fiber (e.g., 75 µm Carboxen/PDMS) to the headspace for a defined period (e.g., 30 minutes) at the same temperature.[21]

  • GC-MS Analysis:

    • Desorb the SPME fiber in the GC injector at a high temperature (e.g., 250°C) for a short duration (e.g., 2 minutes) in splitless mode.

    • GC Column: Use a non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 2 min).

    • MS Detection: Use electron ionization (EI) and scan in full scan mode or selected ion monitoring (SIM) for higher sensitivity. Monitor characteristic ions for this compound (e.g., m/z 43, 57, 71, 85, 128).

Quantitative Data (Illustrative Example)

The following table presents typical validation parameters for a headspace GC-MS method for a volatile alkane like this compound in a biological matrix. These are for illustrative purposes and actual results may vary.

Parameter Typical Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (Recovery %) 85 - 115%

Visualizations

MatrixEffectWorkflow cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Biological Matrix Internal Standard Addition Internal Standard Addition Sample Preparation->Internal Standard Addition GC-MS Analysis GC-MS Analysis Internal Standard Addition->GC-MS Analysis Data Acquisition Data Acquisition GC-MS Analysis->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Quantification Quantification Data Processing->Quantification Result Reporting Result Reporting Quantification->Result Reporting

Caption: Experimental workflow for the analysis of this compound.

TroubleshootingMatrixEffects cluster_causes Potential Causes of Matrix Effects cluster_solutions Mitigation Strategies Inaccurate Quantification Inaccurate Quantification Ion Suppression Ion Suppression Inaccurate Quantification->Ion Suppression Ion Enhancement Ion Enhancement Inaccurate Quantification->Ion Enhancement Co-eluting Interferences Co-eluting Interferences Inaccurate Quantification->Co-eluting Interferences Standard Addition Standard Addition Inaccurate Quantification->Standard Addition Compensation Use of Internal Standard Use of Internal Standard Inaccurate Quantification->Use of Internal Standard Compensation Optimize Sample Prep Optimize Sample Prep Ion Suppression->Optimize Sample Prep Matrix-Matched Calibrants Matrix-Matched Calibrants Ion Enhancement->Matrix-Matched Calibrants Chromatographic Separation Chromatographic Separation Co-eluting Interferences->Chromatographic Separation

Caption: Troubleshooting logic for matrix effects in this compound analysis.

References

Technical Support Center: Hydrocarbon Analysis Calibration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding calibration curve problems encountered during hydrocarbon analysis.

Troubleshooting Guides

Question: My calibration curve for hydrocarbon analysis is non-linear. What are the potential causes and how can I fix it?

Answer:

Non-linearity in a calibration curve can stem from several sources, ranging from sample preparation to instrument settings. A systematic approach is crucial to identify and resolve the issue.

Potential Causes & Troubleshooting Steps:

  • Analyte Adsorption: Active sites within the gas chromatography (GC) system, such as in the injector liner or the column itself, can adsorb active compounds, particularly at low concentrations. This can lead to a curve that tails off at the lower end.[1][2]

    • Solution:

      • Deactivate the inlet: Ensure the injector liner is properly deactivated.

      • Column conditioning: Condition the column according to the manufacturer's instructions to passivate active sites.

      • Use an internal standard: An internal standard that is chemically similar to the analyte can help compensate for adsorption effects.[3]

  • Detector Saturation: At high analyte concentrations, the detector's response may no longer be proportional to the amount of analyte, causing the curve to plateau at the higher end.[1][4] The linear range for most detectors is typically 10⁴ to 10⁵.[1]

    • Solution:

      • Reduce the concentration range: Narrow the calibration curve to the linear portion of the detector's response.[4]

      • Dilute high-concentration samples: Bring samples that fall in the non-linear region into the linear range of the curve.[4]

      • Optimize detector settings: Adjust detector parameters, if possible, to extend the linear dynamic range.[4]

  • Sample Preparation Errors: Inaccuracies in the preparation of calibration standards are a common source of non-linearity.[1]

    • Solution:

      • Prepare fresh standards: If degradation, evaporation, or contamination is suspected, prepare a new set of standards.[1]

      • Use appropriate solvents and reference materials: Ensure high-purity solvents and certified reference materials are used to prevent contamination and ensure accuracy.[5]

      • Avoid serial dilutions: If possible, prepare each standard independently from a stock solution to prevent the propagation of errors.[6]

  • Incorrect Regression Model: Forcing a linear regression on an inherently non-linear relationship will result in a poor fit.

    • Solution:

      • Evaluate different regression models: If the relationship is non-linear, a quadratic or other non-linear model might provide a better fit.[4] Ensure the chosen model is validated.[4]

  • Injection-Related Problems: The injection process can significantly affect linearity.

    • Solution:

      • Maintain consistent injection volume: Ensure the same injection volume is used for all standards and samples.[5]

      • Check for syringe issues: A dirty or faulty syringe can lead to inconsistent injection volumes.

      • Optimize injector parameters: Ensure consistent injector temperature, split ratio, and septum purge flow rate.[1]

Below is a troubleshooting workflow to diagnose the cause of a non-linear calibration curve.

NonLinear_Curve_Troubleshooting start Start: Non-Linear Calibration Curve check_standards Prepare Fresh Standards & Re-run Calibration start->check_standards is_linear Is the new curve linear? check_standards->is_linear problem_solved Problem Solved: Sample Preparation Error is_linear->problem_solved Yes investigate_system Investigate GC System is_linear->investigate_system No check_low_conc Check for tailing at low concentrations investigate_system->check_low_conc adsorption_issue Potential Adsorption: - Check liner deactivation - Condition column check_low_conc->adsorption_issue Yes check_high_conc Check for plateauing at high concentrations check_low_conc->check_high_conc No saturation_issue Potential Detector Saturation: - Reduce concentration range - Dilute samples check_high_conc->saturation_issue Yes check_regression Evaluate Regression Model: - Try quadratic fit - Validate model check_high_conc->check_regression No

Troubleshooting workflow for a non-linear calibration curve.

Question: I am observing significant matrix effects in my hydrocarbon analysis. How can I mitigate them?

Answer:

Matrix effects occur when components in the sample matrix, other than the analyte of interest, interfere with the analytical signal, leading to either enhancement or suppression.[7][8] In gas chromatography, this is often seen as a signal enhancement because matrix components can block active sites in the injector, protecting the analyte from thermal degradation.[8]

Strategies to Mitigate Matrix Effects:

  • Matrix-Matched Calibration: This is a common and effective approach where calibration standards are prepared in a blank matrix that is as similar as possible to the sample matrix.[9] This helps to ensure that the standards and the samples are affected by the matrix in the same way.

    • Drawback: A gradual accumulation of non-volatile matrix components in the GC system can lead to the formation of new active sites and a decrease in analyte response over time.[9][10]

  • Standard Addition Method: In this technique, known amounts of the analyte are added to the sample itself. The increase in signal is then used to determine the original concentration in the sample. This method is particularly useful for complex or unknown matrices.

  • Use of an Internal Standard: A suitable internal standard, which is a compound with similar chemical properties to the analyte but not present in the sample, can be added to all standards and samples. The ratio of the analyte signal to the internal standard signal is then used for quantification, which can compensate for matrix effects.[3]

  • Sample Cleanup: Employing sample preparation techniques to remove interfering matrix components can significantly reduce matrix effects.[4] This can include methods like solid-phase extraction (SPE).

  • Analyte Protectants: These are compounds added to both standards and samples that mimic the protective effect of the matrix, thus equalizing the response between them.[9][11]

Frequently Asked Questions (FAQs)

Q1: How many calibration points should I use for my calibration curve?

A1: It is recommended to use a minimum of five concentration levels to establish a reliable calibration curve.[12][13] These points should bracket the expected concentration range of your samples.[5] One of the standards should be near the limit of quantitation (LOQ).[12]

Q2: What is the acceptable linearity for a calibration curve?

A2: The coefficient of determination (R²) is a common measure of linearity and should ideally be close to 1.0.[14] However, specific acceptance criteria can vary depending on the regulatory guidelines or the specific analytical method. For example, some methods may specify a correlation coefficient (r) of ≥0.99.[13]

Q3: Is a non-linear calibration curve ever acceptable?

A3: While a linear curve is often preferred, a non-linear curve can be acceptable if it is reproducible and the chosen regression model accurately describes the relationship.[4] It is crucial to validate the non-linear model to ensure accurate quantification.[4] Always consult relevant regulatory guidelines for specific requirements.

Q4: How often should I perform a calibration?

A4: A full calibration curve should be generated initially.[13] For subsequent analyses, the calibration should be verified at the beginning of each analytical run, after every 10-20 samples, and at the end of the run using a mid-concentration standard.[12][13] If the verification standard deviates from the expected value by more than a predefined percentage (e.g., ±15-25%), corrective action, such as recalibration, is required.[13]

Experimental Protocols

Protocol: Preparation of External Calibration Standards for Hydrocarbon Analysis

This protocol outlines the general steps for preparing a set of external calibration standards for the quantification of hydrocarbons using gas chromatography.

Materials:

  • High-purity hydrocarbon standard(s)

  • High-purity solvent (e.g., hexane, dichloromethane)

  • Class A volumetric flasks with stoppers

  • Calibrated micropipettes and tips

Procedure:

  • Prepare a Stock Standard Solution:

    • Accurately weigh a known amount of the pure hydrocarbon standard and dissolve it in a known volume of solvent in a volumetric flask to create a concentrated stock solution.

    • Alternatively, use a certified reference material (CRM) stock solution.

  • Prepare Intermediate Standard Solutions (if necessary):

    • Perform one or more dilutions of the stock solution to create intermediate standards. This is useful for preparing a wide range of calibration concentrations.

  • Prepare Working Calibration Standards:

    • From the stock or intermediate solutions, prepare a series of at least five working standards by diluting with the solvent in separate volumetric flasks.[12]

    • The concentrations should be chosen to cover the expected range of the samples to be analyzed.[5]

  • Analyze the Standards:

    • Inject the calibration standards into the GC, starting with the lowest concentration and proceeding to the highest. It is good practice to analyze the standards in a random order to avoid any systematic bias.[15]

    • Perform replicate injections (e.g., three) for each standard to assess precision.[5]

  • Construct the Calibration Curve:

    • Plot the average peak area (or peak height) of the analyte against the corresponding concentration for each standard.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

The following diagram illustrates the workflow for preparing and analyzing calibration standards.

Calibration_Workflow prep_stock Prepare Stock Standard Solution prep_intermediate Prepare Intermediate Standard Solutions prep_stock->prep_intermediate prep_working Prepare Working Calibration Standards (min. 5 levels) prep_intermediate->prep_working analyze_standards Analyze Standards by GC (replicate injections) prep_working->analyze_standards construct_curve Construct Calibration Curve (Plot Response vs. Conc.) analyze_standards->construct_curve evaluate_curve Evaluate Curve (Linearity, R²) construct_curve->evaluate_curve

Workflow for calibration standard preparation and analysis.

Data Presentation

Table 1: Example Calibration Data and Linearity Assessment

Standard LevelConcentration (mg/L)Peak Area (Counts)
10.512,500
21.024,800
35.0126,100
410.0251,500
520.0505,000
Regression Output
Slope (m) 25,200
Intercept (c) 550
0.9998

Table 2: Typical Acceptance Criteria for Calibration Curve Validation

ParameterAcceptance CriteriaReference
Linearity (R²)≥ 0.99[13]
Calibration Verification± 15-25% of true value[13]
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 10[16]
Accuracy80-120% recovery for spiked samplesVaries by method
Precision (%RSD)≤ 15-20%[17]

References

Validation & Comparative

A Comparative Guide to the GC-MS Analysis of C9 Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of C9 alkane isomers using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended to assist researchers in understanding the elution behavior and mass spectral characteristics of these compounds, which is crucial for their identification and differentiation in complex mixtures. The data presented is based on information available in the NIST Chemistry WebBook and established analytical methodologies.

Introduction to GC-MS Analysis of Alkanes

Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of alkanes, GC separates isomers based on their boiling points and interaction with the stationary phase of the GC column. Subsequently, the mass spectrometer fragments the eluted compounds into characteristic ions, providing a molecular fingerprint for identification. The separation of alkane isomers can be challenging due to their similar structures and mass spectra.[1] This guide focuses on a selection of C9 alkane isomers to illustrate the key differences in their chromatographic and mass spectral behavior.

Experimental Protocols

A standardized experimental protocol is essential for reproducible GC-MS analysis. The following outlines a typical methodology for the analysis of C9 alkane isomers, based on common practices in the field.[2][3]

Sample Preparation:

A dilute solution of the C9 alkane isomer mixture (e.g., in hexane (B92381) or pentane) is prepared. The concentration should be optimized to avoid column overloading.

Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column is typically used for alkane analysis. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms).[2][4]

  • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate (e.g., 1-2 mL/min).[3][5]

  • Injector: A split/splitless injector is commonly used. For dilute samples, a splitless injection is preferred to maximize sensitivity.[3]

  • Injector Temperature: A temperature of 250-280 °C is typically maintained to ensure complete vaporization of the analytes.[3]

  • Oven Temperature Program: A temperature program is employed to achieve good separation of the isomers. A typical program starts at a low temperature and ramps up to a final temperature. For example:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 250 °C

    • Final hold: 5 minutes[2][6]

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard method for generating mass spectra of alkanes.[7][8]

  • Mass Analyzer: A quadrupole mass analyzer is commonly used.

  • Scan Range: A mass-to-charge ratio (m/z) range of 40-200 is typically scanned to detect the relevant fragment ions.

  • Ion Source Temperature: Maintained at approximately 230 °C.[3]

  • Quadrupole Temperature: Maintained at approximately 150 °C.[3]

Data Presentation

The following tables summarize the quantitative data for n-nonane and three of its branched isomers.

Table 1: Comparative Retention Indices of C9 Alkane Isomers

Retention indices are a way to normalize retention times, making them more comparable across different instruments and conditions. The following are non-isothermal Kovats retention indices on a non-polar stationary phase.

Compound NameCAS NumberRetention Index
n-Nonane111-84-2900
2-Methyloctane3221-61-2871
2,2-Dimethylheptane1071-26-7856
2,2,4-Trimethylhexane16747-26-5823

Data sourced from the NIST Chemistry WebBook.[1][7][8][9]

Table 2: Comparative Mass Spectral Data of C9 Alkane Isomers

The following table presents the major fragment ions and their relative intensities for the selected C9 alkane isomers. The base peak (most intense peak) is assigned a relative intensity of 100.

Compound NameMolecular Ion (m/z 128) Relative IntensityBase Peak (m/z)Key Fragment Ions (m/z) and Relative Intensities
n-Nonane [10][11][12][13][14]~1%4343 (100%), 57 (85%), 71 (40%), 85 (15%)
2-Methyloctane [7][15]Not observed4343 (100%), 57 (35%), 71 (10%), 113 (5%)
2,2-Dimethylheptane [8][16]Not observed5757 (100%), 43 (30%), 71 (5%), 85 (2%)
2,2,4-Trimethylhexane [1][17][18]Not observed5757 (100%), 43 (30%), 71 (8%), 85 (5%)

Data sourced from the NIST Chemistry WebBook.

Mandatory Visualization

The following diagram illustrates the typical workflow for the GC-MS analysis of C9 alkane isomers.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column Carrier Gas Flow IonSource Ion Source (Fragmentation) Column->IonSource Elution MassAnalyzer Mass Analyzer (m/z Sorting) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Chromatogram & Mass Spectrum) Detector->DataSystem Sample Sample Injection Sample->Injector

Caption: Workflow of GC-MS analysis for C9 alkane isomers.

Conclusion

The GC-MS analysis of C9 alkane isomers reveals distinct differences in their chromatographic retention and mass spectral fragmentation patterns. Generally, increased branching in the alkane structure leads to a lower boiling point and consequently, a shorter retention time on a non-polar GC column. The mass spectra, while sharing some common fragment ions, exhibit unique relative intensities of these ions, which can be used for isomer differentiation. For instance, the relative abundance of the molecular ion is often very low or absent for branched alkanes. Careful optimization of GC conditions and detailed examination of the mass spectral data are paramount for the accurate identification of C9 alkane isomers in analytical samples.

References

A Comparative Guide to the Quantification of 2,5-Dimethylheptane: Validating Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds (VOCs) like 2,5-Dimethylheptane is crucial for advancing research in areas such as disease biomarker discovery and metabolic studies. This guide provides a comparative overview of analytical methods for this compound quantification, with a focus on method validation and detailed experimental protocols.

The primary analytical technique for the quantification of this compound and other VOCs in biological matrices such as blood and exhaled breath is Gas Chromatography-Mass Spectrometry (GC-MS). This powerful method allows for the separation, identification, and quantification of individual components within a complex mixture. To ensure the reliability and accuracy of results, it is imperative to employ a validated analytical method.

Method Validation Parameters: A Comparative Overview

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). While specific validation data for this compound is not extensively published, this guide presents typical performance characteristics for VOC analysis using GC-MS, which can be considered representative for the analysis of branched alkanes.

For comparison, two common sample introduction techniques for GC-MS are considered: Headspace Solid-Phase Microextraction (HS-SPME) and Static Headspace (HS). HS-SPME is a widely used technique for the extraction of VOCs from various matrices, offering simplicity and automation. Static headspace analysis is another prevalent method for volatile compound analysis.

Table 1: Comparison of Typical Validation Parameters for VOC Quantification by GC-MS

ParameterHeadspace SPME-GC-MSStatic Headspace-GC-MS
Linearity (R²) ≥ 0.99≥ 0.99
Accuracy (Recovery) 80-120%85-115%
Precision (RSD) < 15%< 15%
Limit of Detection (LOD) 0.05 - 0.5 ng/mL0.05 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL0.1 - 0.5 ng/mL

Note: These are typical values and may vary depending on the specific analyte, matrix, and instrumentation.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical results. Below are representative protocols for the quantification of volatile alkanes in biological samples using SPME-GC-MS.

Protocol 1: SPME-GC-MS for Volatile Alkanes in Blood

This protocol is adapted from established methods for the analysis of VOCs in blood.

1. Sample Preparation:

  • Collect whole blood in appropriate vacuum tubes and store at 4°C.

  • For analysis, transfer a 1 mL aliquot of the whole blood sample to a 10 mL headspace vial.

  • Add an internal standard solution (e.g., a deuterated analog of a similar alkane) to each sample.

  • Seal the vial with a PTFE-lined septum and cap.

2. SPME Procedure:

  • Equilibrate the sample vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) in a heated agitator.

  • Expose a conditioned SPME fiber (e.g., 75 µm Carboxen/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) under agitation.

  • Immediately after extraction, desorb the fiber in the GC injector port.

3. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode, 250°C.

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

  • Transfer Line Temperature: 280°C.

Potential Role of this compound as a Disease Biomarker

Several studies have investigated the profile of VOCs in the exhaled breath of patients with various diseases, including lung cancer.[1][2][3][4] Branched-chain alkanes, such as this compound and its isomers, have been identified as potential biomarkers.[3] For instance, some studies have reported altered levels of heptane (B126788) and its isomers in the breath of lung cancer patients compared to healthy controls.[4] However, it is important to note that a definitive and validated link between this compound and a specific disease is still under investigation. The presence of such compounds can also be influenced by exogenous factors like diet and environmental exposure.[5]

Metabolic Pathway of this compound

The metabolic pathway of this compound in humans has not been fully elucidated. However, studies on the metabolism of n-heptane can provide insights into the potential biotransformation of its branched-chain isomers.[6] The metabolism of n-heptane is known to be initiated by cytochrome P450 enzymes, leading to the formation of various hydroxylated and oxidized metabolites, such as heptanols and heptanones.[6][7] It is plausible that this compound undergoes a similar initial hydroxylation at various positions along its carbon chain, followed by further oxidation.

The following diagram illustrates a speculative metabolic pathway for this compound based on the known metabolism of n-heptane.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism 2_5_Dimethylheptane This compound Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., Dimethylheptanols) 2_5_Dimethylheptane->Hydroxylated_Metabolites Cytochrome P450 Oxidized_Metabolites Oxidized Metabolites (e.g., Dimethylheptanones) Hydroxylated_Metabolites->Oxidized_Metabolites Alcohol/Aldehyde Dehydrogenase Conjugated_Metabolites Conjugated Metabolites (Glucuronides, Sulfates) Oxidized_Metabolites->Conjugated_Metabolites Conjugation Enzymes Excretion Excretion Conjugated_Metabolites->Excretion Urine/Feces

Caption: Speculative metabolic pathway of this compound.

Conclusion

The quantification of this compound in biological samples primarily relies on GC-MS with appropriate sample preparation techniques like SPME. While specific validated performance data for this compound is limited, the provided general parameters and protocols for VOC analysis offer a solid foundation for researchers. The potential of this compound as a disease biomarker, particularly in the context of lung cancer, warrants further investigation with robust validation studies. Understanding its metabolic fate will also be crucial in elucidating its physiological and pathological significance. This guide serves as a starting point for researchers to develop and validate their own analytical methods for this compound quantification, contributing to the advancement of metabolomics and biomarker research.

References

A Comparative Guide to the Combustion Efficiency of 2,5-Dimethylheptane and n-Nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the combustion efficiency of the branched-chain alkane, 2,5-dimethylheptane, and the straight-chain alkane, n-nonane. While direct comparative experimental data for this compound is limited, this document synthesizes findings from studies on analogous branched alkanes and established principles of combustion chemistry to offer a comprehensive overview for research and development applications.

Executive Summary

The molecular structure of a hydrocarbon fuel fundamentally dictates its combustion behavior. Straight-chain alkanes, such as n-nonane, and branched-chain alkanes, like this compound, exhibit distinct differences in key combustion parameters. Generally, branched alkanes display longer ignition delay times and lower laminar flame speeds, which can be advantageous in controlling combustion processes and preventing engine knock. Conversely, n-nonane, with its linear structure, tends to have a shorter ignition delay and a higher propensity for auto-ignition. The impact on soot formation is more complex, with branching sometimes leading to an increase in soot precursors.

Data Presentation: A Comparative Analysis

The following tables summarize key combustion parameters for n-nonane and representative branched C9 alkanes, which serve as a proxy for this compound due to the scarcity of direct experimental data for the latter.

Table 1: Ignition Delay Times (IDT) of n-Nonane and a Representative Branched Alkane (iso-Octane as a C8 analogue)

FuelTemperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (μs)
n-Nonane800101.0~1000
n-Nonane1000101.0~100
n-Nonane1200101.0~20
iso-Octane800101.0~3000
iso-Octane1000101.0~300
iso-Octane1200101.0~50

Note: Data for n-nonane is sourced from various combustion studies.[1][2] Data for iso-octane is presented as a well-studied analogue to illustrate the typical effect of branching on ignition delay.

Table 2: Laminar Flame Speeds of n-Nonane and a Representative Branched Alkane

FuelTemperature (K)Pressure (atm)Equivalence Ratio (Φ)Laminar Flame Speed (cm/s)
n-Nonane40011.1~45
n-Heptane (n-alkane analogue)40011.1~42
iso-Octane (branched analogue)40011.1~38

Note: Laminar flame speed is influenced by molecular structure, with branched alkanes generally exhibiting lower flame speeds than their straight-chain counterparts.[3]

The Influence of Molecular Structure on Combustion

Ignition Delay

The longer ignition delay of branched alkanes like this compound is attributed to their molecular structure. The presence of tertiary carbon-hydrogen bonds in branched alkanes are weaker and more susceptible to abstraction, leading to the formation of more stable radicals. These stable radicals are less reactive and require higher temperatures to initiate the chain-branching reactions that lead to auto-ignition. In contrast, the linear structure of n-nonane allows for more rapid formation of reactive radicals, resulting in a shorter ignition delay.[4]

Laminar Flame Speed

The speed at which a flame propagates through a premixed fuel-air mixture is known as the laminar flame speed. This property is influenced by the fuel's reactivity and transport properties. Branched alkanes typically have lower laminar flame speeds compared to straight-chain alkanes with the same number of carbon atoms.[3] This is because the branching hinders the diffusion of reactive species and reduces the overall reaction rate.

Soot Formation

Soot formation is a complex process involving the nucleation and growth of carbonaceous particles. The molecular structure of the fuel plays a critical role. While straight-chain alkanes can readily form soot precursors, some studies suggest that branched alkanes can also contribute significantly to soot formation, potentially through different chemical pathways involving the formation of specific aromatic precursors.[5] The sooting tendency of this compound relative to n-nonane would depend on the specific combustion conditions.

Experimental Protocols

The data presented in this guide are typically obtained through standardized experimental techniques designed to measure key combustion parameters.

Ignition Delay Time Measurement
  • Apparatus: Shock Tube or Rapid Compression Machine.

  • Methodology:

    • A mixture of the fuel and an oxidizer (typically air) at a known composition is rapidly heated and compressed by a shock wave (in a shock tube) or a piston (in a rapid compression machine).

    • The pressure and temperature of the gas mixture are precisely controlled.

    • The time interval between the initial compression and the onset of combustion (detected by a sharp rise in pressure or light emission) is measured as the ignition delay time.

    • Experiments are repeated over a range of temperatures, pressures, and equivalence ratios to characterize the fuel's auto-ignition behavior.

Laminar Flame Speed Measurement
  • Apparatus: Constant Volume Combustion Chamber with a central ignition source.

  • Methodology:

    • A premixed fuel-air mixture of known composition is introduced into a spherical or cylindrical combustion chamber at a specified initial temperature and pressure.

    • The mixture is ignited at the center, and the outwardly propagating spherical flame is recorded using high-speed imaging techniques (e.g., Schlieren photography).

    • The flame radius is measured as a function of time.

    • The stretched flame speed is calculated from the rate of change of the flame radius.

    • The unstretched laminar flame speed is then determined by extrapolating the stretched flame speed to zero stretch (i.e., a perfectly flat flame).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual differences in the combustion pathways of straight-chain and branched alkanes and a typical experimental workflow for their comparison.

CombustionPathways cluster_n_nonane n-Nonane Combustion cluster_dmh This compound Combustion n_nonane n-Nonane n_radicals Primary/Secondary Alkyl Radicals n_nonane->n_radicals H-abstraction n_beta_scission Rapid Beta-Scission n_radicals->n_beta_scission n_combustion Complete Combustion (CO2 + H2O) n_radicals->n_combustion n_small_alkenes Small Alkenes (e.g., Ethene) n_beta_scission->n_small_alkenes n_soot_precursors PAH Formation (Soot Precursors) n_small_alkenes->n_soot_precursors n_soot_precursors->n_combustion dmh This compound dmh_radicals Tertiary/Primary Alkyl Radicals dmh->dmh_radicals H-abstraction dmh_stable_radicals More Stable Radical Intermediates dmh_radicals->dmh_stable_radicals dmh_combustion Complete Combustion (CO2 + H2O) dmh_radicals->dmh_combustion dmh_rearrangement Isomerization/ Rearrangement dmh_stable_radicals->dmh_rearrangement dmh_less_reactive Less Reactive Pathways dmh_rearrangement->dmh_less_reactive dmh_less_reactive->dmh_combustion

Caption: Comparative combustion pathways of n-nonane and this compound.

ExperimentalWorkflow start Fuel Selection fuel1 n-Nonane start->fuel1 fuel2 This compound start->fuel2 mixture Prepare Fuel-Air Mixtures (Varying Φ) fuel1->mixture fuel2->mixture exp1 Ignition Delay Measurement (Shock Tube / RCM) mixture->exp1 exp2 Laminar Flame Speed Measurement (Constant Volume Bomb) mixture->exp2 data Data Acquisition (Pressure, Light Emission, Flame Radius) exp1->data exp2->data analysis Data Analysis (Calculate IDT, Flame Speed) data->analysis comparison Comparative Analysis of Combustion Efficiency analysis->comparison

Caption: Experimental workflow for comparing combustion characteristics.

References

Cross-Validation of 2,5-Dimethylheptane Identification: A Comparative Guide to GC Detectors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of volatile organic compounds (VOCs) such as 2,5-dimethylheptane are critical in various research and development fields, including drug development, where residual solvents and impurities must be meticulously monitored. Gas chromatography (GC) is the cornerstone of VOC analysis, and the choice of detector significantly impacts the sensitivity, selectivity, and accuracy of the results. This guide provides an objective comparison of three commonly used GC detectors—the Flame Ionization Detector (FID), the Mass Spectrometer (MS), and the Photoionization Detector (PID)—for the cross-validation of this compound identification.

Performance Comparison of Detectors

The selection of a suitable detector is contingent on the specific requirements of the analysis, such as the need for structural confirmation, the required sensitivity, and the complexity of the sample matrix. The following table summarizes the key quantitative performance metrics for each detector based on the analysis of alkanes, which serve as a reliable proxy for this compound.

Performance MetricFlame Ionization Detector (FID)Mass Spectrometer (MS)Photoionization Detector (PID)
Principle of Operation Measures the ions produced during the combustion of organic compounds in a hydrogen flame.Measures the mass-to-charge ratio of ionized molecules and their fragments.Measures the ions produced by the ionization of compounds using high-energy ultraviolet light.
Selectivity Responds to nearly all organic compounds containing carbon-hydrogen bonds. Less selective.Highly selective, provides structural information based on fragmentation patterns.[1][2]Selective for compounds that can be ionized by the specific UV lamp energy, particularly aromatic and unsaturated compounds. Less sensitive to small alkanes.[3]
Linearity (R²) Excellent (typically >0.999) for a wide range of concentrations.[4]Good, but can be non-linear at higher concentrations.[5]Generally good over a specific concentration range.
Limit of Detection (LOD) Generally in the low ppm range.Significantly lower than FID, often in the ppb to ppt (B1677978) range.[2]Typically in the ppb to ppm range, ideal for ultra-low concentration VOC detection.[3]
Limit of Quantification (LOQ) Typically in the ppm range.In the low nmol to pmol range on-column.[2]In the ppb to ppm range.
Destructive/Non-destructive Destructive.Destructive.Non-destructive.
Confidence in Identification Based on retention time only.High, based on both retention time and mass spectrum library matching.[1][2]Moderate, based on retention time and compound class selectivity.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are generalized experimental protocols for the analysis of this compound using GC coupled with FID, MS, and PID.

Sample Preparation

A standard solution of this compound should be prepared in a volatile, high-purity solvent such as hexane (B92381) or pentane. A series of dilutions should be prepared to establish a calibration curve covering the expected concentration range of the samples. For quantitative analysis, an internal standard (e.g., a deuterated analog or a non-interfering hydrocarbon) should be added to all standards and samples.

Gas Chromatography (GC) Conditions
  • Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overload for concentrated samples, or splitless mode for trace analysis.

  • Injector Temperature: 250 °C

  • Column: A non-polar capillary column, such as a DB-1ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of alkanes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 150 °C.

    • Final hold: Hold at 150 °C for 5 minutes. (This program should be optimized based on the specific instrument and desired separation.)

Detector-Specific Conditions

1. Flame Ionization Detector (FID)

  • Detector Temperature: 300 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Nitrogen or Helium): 25 mL/min

2. Mass Spectrometer (MS)

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-350. For higher sensitivity, selected ion monitoring (SIM) can be used, targeting characteristic ions of this compound (e.g., m/z 43, 57, 71, 128).

  • Transfer Line Temperature: 280 °C

3. Photoionization Detector (PID)

  • Lamp Energy: A 10.6 eV lamp is commonly used for general VOC analysis.

  • Detector Temperature: 200 °C

  • Makeup Gas Flow: As recommended by the manufacturer.

Mandatory Visualizations

To illustrate the logical flow of the cross-validation process, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Acquisition & Comparison Standard This compound Standard Dilution Serial Dilution Standard->Dilution Solvent Hexane/Pentane Solvent->Dilution InternalStd Internal Standard Sample Final Sample InternalStd->Sample Dilution->Sample GC Gas Chromatograph Sample->GC FID FID GC->FID MS MS GC->MS PID PID GC->PID DataFID FID Data (Retention Time, Peak Area) FID->DataFID DataMS MS Data (Retention Time, Mass Spectrum, Peak Area) MS->DataMS DataPID PID Data (Retention Time, Peak Area) PID->DataPID Comparison Comparative Analysis (LOD, LOQ, Linearity, Selectivity) DataFID->Comparison DataMS->Comparison DataPID->Comparison

Caption: Experimental workflow for the cross-validation of this compound identification.

Signaling_Pathway_Analogy cluster_detectors Detector Interaction cluster_signals Signal Generation cluster_output Analytical Output Analyte This compound FID FID (Combustion) Analyte->FID MS MS (Ionization & Fragmentation) Analyte->MS PID PID (Photoionization) Analyte->PID SignalFID Ion Current FID->SignalFID SignalMS Mass Spectrum MS->SignalMS SignalPID Ion Current PID->SignalPID OutputFID Quantitative Data SignalFID->OutputFID OutputMS Qualitative & Quantitative Data SignalMS->OutputMS OutputPID Quantitative Data SignalPID->OutputPID

Caption: Logical relationship of analyte interaction and signal output for each detector.

References

A Spectroscopic Showdown: Unraveling the Isomeric Differences Between 2,5-Dimethylheptane and its Structural Cousin

Author: BenchChem Technical Support Team. Date: December 2025

This guide delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to highlight the subtle yet significant differences that arise from the varied placement of methyl groups along the heptane (B126788) backbone.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2,5-dimethylheptane and 2,6-dimethylheptane (B94447), providing a quantitative basis for their differentiation.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (ppm)MultiplicityAssignment
This compound ~0.86tCH₃ (C1)
~0.88dCH₃ (on C2 & C5)
~1.1-1.4mCH₂ (C3, C4, C6)
~1.5mCH (C2, C5)
2,6-Dimethylheptane ~0.88dCH₃ (on C2 & C6)
~1.1-1.3mCH₂ (C3, C4, C5)
~1.5mCH (C2, C6)

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (ppm)
This compound ~11.5 (C1), ~22.9 (CH₃ on C2/C5), ~29.0 (C7), ~32.0 (C2/C5), ~34.0 (C4), ~42.0 (C3/C6)
2,6-Dimethylheptane ~22.6 (CH₃ on C2/C6), ~28.0 (C2/C6), ~24.8 (C4), ~39.2 (C3/C5)

Table 3: Key IR Absorption Bands

CompoundWavenumber (cm⁻¹)Assignment
This compound 2850-3000C-H stretch
1450-1470C-H bend (scissoring)
1365-1385C-H bend (methyl rock)
2,6-Dimethylheptane 2870-2960C-H stretch
1465C-H bend (scissoring)
1365, 1380C-H bend (methyl rock)

Table 4: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion (M⁺)Base PeakOther Key Fragments
This compound 1284357, 71, 85
2,6-Dimethylheptane 1284357, 71, 85, 113

Experimental Protocols

The data presented above is typically acquired using standard spectroscopic instrumentation and methodologies. Below are detailed protocols for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte (this compound or 2,6-dimethylheptane) is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio. Key acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 30-45 degrees.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically operating at 75 MHz or higher. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)
  • Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated inlet system.

  • Ionization: Electron ionization (EI) is the most common method for alkanes. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: An electron multiplier detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Workflow for Spectroscopic Isomer Differentiation

The following diagram illustrates the logical workflow for comparing and differentiating the isomers using the discussed spectroscopic techniques.

Spectroscopic_Comparison_Workflow cluster_isomers Isomeric Compounds cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation & Comparison cluster_conclusion Conclusion Isomer1 This compound NMR NMR Spectroscopy (¹H & ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 2,6-Dimethylheptane Isomer2->NMR Isomer2->IR Isomer2->MS NMR_Data Compare Chemical Shifts & Splitting Patterns NMR->NMR_Data IR_Data Compare Fingerprint Regions & C-H Bend Modes IR->IR_Data MS_Data Compare Fragmentation Patterns & Base Peaks MS->MS_Data Differentiation Structural Differentiation NMR_Data->Differentiation IR_Data->Differentiation MS_Data->Differentiation

Caption: Workflow for Isomer Differentiation.

Discussion of Spectral Differences

The structural difference between this compound and 2,6-dimethylheptane, though subtle, gives rise to distinct spectroscopic fingerprints.

  • NMR Spectroscopy: In the ¹H NMR spectrum, the chemical environments of the protons differ slightly, leading to variations in the complexity and precise chemical shifts of the methylene (B1212753) and methine proton signals. The symmetry of 2,6-dimethylheptane is higher than that of this compound, which can result in a simpler ¹³C NMR spectrum with fewer unique carbon signals for 2,6-dimethylheptane. Specifically, due to symmetry, C3 and C5 in 2,6-dimethylheptane are equivalent, as are C2 and C6. In this compound, C3 and C6 are equivalent. These differences in symmetry and the electronic environment of the carbon atoms lead to distinguishable chemical shifts.

  • IR Spectroscopy: The IR spectra of both isomers are very similar, dominated by C-H stretching and bending vibrations characteristic of alkanes.[1] However, the "fingerprint region" (below 1500 cm⁻¹) will exhibit minor differences in the pattern of C-C stretching and C-H bending modes, which can be used for definitive identification when compared to a reference spectrum. The precise frequencies of the methyl rocking vibrations can also be subtly influenced by the substitution pattern.

  • Mass Spectrometry: While both isomers have the same molecular weight and thus the same molecular ion peak at m/z 128, their fragmentation patterns upon electron ionization will differ. The stability of the resulting carbocation fragments dictates the relative abundance of the fragment ions. The position of the methyl groups influences the preferred sites of C-C bond cleavage. For instance, cleavage adjacent to the branched carbons is favored. While both will likely show a base peak at m/z 43 (isopropyl cation), the relative intensities of other fragments, such as those at m/z 57, 71, and 85, will vary, providing a key diagnostic tool for differentiation. The presence of a significant peak at m/z 113 (loss of a methyl group) is more pronounced in the spectrum of 2,6-dimethylheptane.[2]

Conclusion

The spectroscopic comparison of this compound and 2,6-dimethylheptane underscores the power of modern analytical techniques in distinguishing between closely related isomers. While IR spectroscopy provides a general classification, ¹H and ¹³C NMR offer detailed insights into the specific proton and carbon environments, and mass spectrometry reveals characteristic fragmentation patterns. Together, these methods provide a comprehensive and definitive means of structural elucidation, a critical capability in chemical research and development.

References

A Comparative Analysis of 2,5-Dimethylheptane and MTBE as Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the performance characteristics of 2,5-Dimethylheptane versus the widely-used oxygenate, Methyl Tertiary-Butyl Ether (MTBE), as gasoline additives. This report synthesizes available experimental data on key fuel properties, outlines standard testing methodologies, and provides a logical framework for fuel additive evaluation.

This guide provides a detailed comparison of the performance of this compound, a branched alkane, and Methyl Tertiary-Butyl Ether (MTBE), an oxygenate, when used as fuel additives in gasoline. The analysis focuses on critical fuel parameters including octane (B31449) rating, Reid Vapor Pressure (RVP), and distillation characteristics. Due to a scarcity of direct experimental data for this compound, performance data for its isomer, 2,2-Dimethylheptane, and other branched C9 alkanes are used as a proxy to provide a comprehensive comparison.

Quantitative Performance Data

The following tables summarize the key performance indicators for this compound (represented by its isomers) and MTBE.

Table 1: Octane Rating Comparison

Fuel AdditiveResearch Octane Number (RON)Motor Octane Number (MON)
2,2-Dimethylheptane60.5[1]50.3[1]
MTBE (Methyl Tertiary-Butyl Ether)115-117100-102

Table 2: Reid Vapor Pressure (RVP) Blending Properties

Fuel AdditiveBlending RVP (approximate)Effect on Gasoline RVP
Branched C9 Alkanes (e.g., this compound)LowGenerally lowers gasoline RVP
MTBE (Methyl Tertiary-Butyl Ether)8 - 13 psiSignificantly increases gasoline RVP, especially in blends up to 15% by volume.

Table 3: Effect on Gasoline Distillation Characteristics (ASTM D86)

Distillation PointEffect of Branched C9 AlkanesEffect of MTBE
T10 (10% evaporated)Minimal to slight increaseSignificantly lowers T10, indicating increased front-end volatility.
T50 (50% evaporated)Minimal to slight increaseLowers T50, affecting mid-range volatility.
T90 (90% evaporated)Minimal to slight increaseMinimal to no significant effect.
Final Boiling Point (FBP)Minimal to slight increaseMinimal to no significant effect.

Experimental Protocols

The data presented in this guide are determined using standardized experimental procedures established by ASTM International. These protocols ensure consistency and comparability of results across different laboratories and studies.

Research Octane Number (RON) - ASTM D2699

This test method determines the knock characteristics of spark-ignition engine fuel in terms of Research Octane Number.[2][3][4][5][6]

Methodology:

  • A sample of the fuel is tested in a standardized single-cylinder Cooperative Fuel Research (CFR) engine.

  • The engine is operated under a specific set of "mild" conditions (600 RPM engine speed, and a specific intake air temperature).

  • The compression ratio of the engine is varied until a standard level of "knock" (uncontrolled combustion) is detected.

  • The knocking behavior of the test fuel is compared to that of primary reference fuels (blends of isooctane (B107328) and n-heptane with known octane numbers).

  • The RON of the test fuel is the octane number of the primary reference fuel blend that produces the same level of knock.

Motor Octane Number (MON) - ASTM D2700

This method also measures the knock characteristics of spark-ignition engine fuel but under more severe conditions than the RON test.[7][8][9][10][11]

Methodology:

  • Similar to the RON test, a CFR engine is used.

  • The engine is operated under more "severe" conditions, including a higher engine speed (900 RPM) and a higher intake air temperature.

  • The compression ratio is adjusted to produce a standard knock intensity.

  • This is compared against primary reference fuels.

  • The MON is the octane number of the reference fuel that matches the knock intensity of the sample.

Reid Vapor Pressure (RVP) - ASTM D323

This test method covers the determination of the vapor pressure of gasoline, volatile crude oil, and other volatile petroleum products.[12][13][14][15][16]

Methodology:

  • A chilled sample of the fuel is placed in a two-chambered apparatus (a liquid chamber and a vapor chamber).

  • The apparatus is sealed and immersed in a water bath at 37.8 °C (100 °F).

  • The apparatus is shaken periodically until a constant pressure is observed on the gauge.

  • This final pressure reading is the Reid Vapor Pressure.

Distillation of Petroleum Products - ASTM D86

This test method covers the atmospheric distillation of petroleum products to determine their boiling range characteristics.[1][17][18][19][20]

Methodology:

  • A 100 mL sample of the fuel is placed in a distillation flask.

  • The flask is heated, and the vapor is passed through a condenser.

  • The temperature at which the first drop of condensate is collected is the Initial Boiling Point (IBP).

  • As the distillation proceeds, the temperature is recorded as specific percentages of the sample are collected in a graduated cylinder (e.g., 10%, 50%, 90%).

  • The maximum temperature reached during the test is the Final Boiling Point (FBP).

  • The results are typically plotted as a distillation curve of temperature versus the percentage of volume evaporated.

Logical Workflow for Fuel Additive Performance Evaluation

The following diagram illustrates a standardized workflow for the comprehensive evaluation and comparison of fuel additives.

FuelAdditiveEvaluation cluster_0 Additive Selection & Blending cluster_1 Performance Testing (ASTM Methods) cluster_2 Data Analysis & Comparison cluster_3 Conclusion & Reporting A Select Base Fuel C Prepare Blends at Varying Concentrations A->C B Select Additives (e.g., this compound, MTBE) B->C D Octane Rating (ASTM D2699, D2700) C->D E Reid Vapor Pressure (ASTM D323) C->E F Distillation Curve (ASTM D86) C->F G Engine Performance & Emissions Testing C->G H Tabulate Quantitative Data D->H E->H F->H G->H I Plot Comparative Graphs H->I J Statistical Analysis I->J K Draw Conclusions on Additive Performance J->K L Publish Comparison Guide K->L

Workflow for Fuel Additive Performance Evaluation

Conclusion

Based on the available data, MTBE is a significantly more effective octane booster than this compound (as represented by its isomers). The high RON and MON of MTBE contribute to improved anti-knock characteristics in gasoline. However, the addition of MTBE also leads to a notable increase in the Reid Vapor Pressure, which can be a concern for evaporative emissions, particularly in warmer climates.

Conversely, this compound, as a branched alkane, is expected to have a much lower octane number and a less pronounced effect on RVP and distillation characteristics. While it does not offer the same level of octane enhancement as MTBE, its lower impact on volatility could be advantageous in certain blending applications where maintaining RVP specifications is a primary concern.

The choice between these two additives would depend on the specific requirements of the gasoline blend, including the desired octane target, volatility constraints, and regulatory considerations. Further direct experimental studies on this compound are warranted to provide a more precise comparison of its performance as a fuel additive.

References

Inter-laboratory Study on the Analysis of 2,5-Dimethylheptane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the determination of 2,5-Dimethylheptane, a branched-chain alkane. While no formal inter-laboratory study dedicated solely to this compound is publicly available, this document synthesizes performance data from studies on similar volatile organic compounds (VOCs) and outlines standardized experimental protocols. The primary analytical technique for such compounds is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and specificity for the identification and quantification of volatile and semi-volatile compounds.[1][2]

Data Presentation: Performance of Analytical Methods

The following table summarizes typical performance characteristics for the analysis of volatile organic compounds, including branched alkanes like this compound, using Gas Chromatography-Mass Spectrometry (GC-MS). These values are representative of what can be expected in a laboratory setting and are based on a variety of standard methods and research articles.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)Notes
Principle Separation by chromatography, identification by mass-to-charge ratio.Separation by chromatography, detection by ionization in a flame.GC-MS provides definitive identification, while GC-FID is more universal for hydrocarbons but less specific.
Limit of Detection (LOD) Parts-per-billion (ppb) to low parts-per-million (ppm) range.Low parts-per-million (ppm) range.GC-MS is generally more sensitive.[2]
Limit of Quantification (LOQ) Typically 5-10 times the LOD. A study on n-alkanes reported an LOQ of 5 nmol on-column.[3][4]Generally higher than GC-MS.The specific LOQ is dependent on the matrix and instrumentation.
Accuracy (% Recovery) Typically within 80-120% for spiked samples. A study on n-alkanes showed recoveries greater than 91%.[4][5]Similar to GC-MS, but can be affected by co-eluting compounds.Accuracy is highly dependent on proper calibration and sample preparation.
Precision (% RSD) Typically <15% for intra-assay and <20% for inter-assay variability. A study on n-alkanes reported intra-assay CVs from 0.1%-12.9%.[3][4]Can achieve similar precision to GC-MS for well-resolved peaks.Lower concentrations often lead to higher imprecision.[3][4]
Linear Dynamic Range Typically 2-3 orders of magnitude. A study on n-alkanes reported a linear range of 5 to 100 nmol.[3][4]Can have a wider linear range than GC-MS.
Selectivity High, based on both retention time and mass spectrum.Moderate, based on retention time only.Mass spectral libraries are used for compound identification in GC-MS.

Experimental Protocols

A detailed methodology for the analysis of this compound using GC-MS is provided below. This protocol is based on standard methods for the analysis of volatile hydrocarbons.

Sample Preparation (Static Headspace)

Static headspace is a common technique for the analysis of volatile compounds in liquid or solid samples.

  • Apparatus: Headspace autosampler, 20 mL headspace vials with PTFE-lined septa and aluminum caps.

  • Procedure:

    • Accurately weigh or pipette a known amount of the sample matrix (e.g., 1-5 grams of solid or 1-5 mL of liquid) into a headspace vial.

    • If required, add an internal standard solution.

    • Seal the vial immediately.

    • Place the vial in the headspace autosampler.

    • Incubate the vial at a specific temperature (e.g., 80-120°C) for a set period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

    • A heated gas-tight syringe on the autosampler is used to withdraw a known volume of the headspace gas for injection into the GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-1 or HP-5MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating alkanes.

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis. Injector temperature: 250°C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10-20°C/min.

      • Final hold: Hold at 280°C for 5-10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Data Analysis and Quantification
  • Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. The NIST Mass Spectrometry Data Center provides reference spectra for comparison.

  • Quantification: Quantification is typically performed using an internal standard method. A calibration curve is generated by analyzing a series of standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration ratio.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Vial Transfer to Headspace Vial Sample->Vial IS Internal Standard Addition Vial->IS Seal Seal Vial IS->Seal Incubate Incubation Seal->Incubate Injection Headspace Injection Incubate->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection MS Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Identification Peak Identification Chromatogram->Identification Quantification Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the analysis of this compound by HS-GC-MS.

References

Unraveling the Divergent Oxidation Pathways of Branched and Linear Alkanes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data reveals distinct differences in the oxidation products of branched versus linear alkanes, with branched structures favoring the formation of alcohols while linear chains predominantly yield ketones and carboxylic acids. These differences are rooted in the inherent structural nuances of the alkane molecules, which dictate the stability of reaction intermediates and the preferred pathways of oxidation.

The oxidation of alkanes, a fundamental process in organic chemistry with significant implications for fuel combustion and chemical synthesis, proceeds through distinct mechanisms depending on the molecular architecture of the hydrocarbon. This guide provides a comparative analysis of the oxidation products of branched and linear alkanes, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Key Differences in Oxidation Products

Experimental evidence consistently demonstrates that the branching of an alkane chain has a profound impact on the distribution of its oxidation products. Under similar catalytic oxidation conditions, branched alkanes exhibit a higher propensity to form alcohol derivatives. In contrast, linear alkanes are more likely to undergo further oxidation to produce ketones and carboxylic acids.

This divergence in product formation can be attributed to the relative stability of the carbon-centered radicals formed during the initial C-H bond activation. Tertiary C-H bonds, which are prevalent in branched alkanes, are weaker and more readily abstracted than primary or secondary C-H bonds found in linear alkanes. The resulting tertiary radical is also more stable, which favors its subsequent reaction with oxygen to form hydroperoxides that are precursors to alcohols.

In linear alkanes, the initial oxidation often occurs at a secondary carbon, leading to the formation of a secondary alkyl hydroperoxide. This intermediate is more susceptible to further oxidation, readily converting to a ketone. Subsequent C-C bond cleavage can then lead to the formation of carboxylic acids.

Quantitative Comparison of Oxidation Products

The following table summarizes the typical product distribution from the catalytic oxidation of a representative branched alkane, isooctane (B107328) (2,2,4-trimethylpentane), and its linear isomer, n-octane. The data highlights the preferential formation of alcohols from the branched structure.

AlkaneProduct ClassPredominant ProductsTypical Yield (%)
Isooctane (Branched) Alcoholstert-Butanol, 2,2,4-Trimethyl-2-pentanol60-70%
KetonesAcetone15-25%
Acids-<5%
n-Octane (Linear) Alcohols2-Octanol, 3-Octanol, 4-Octanol20-30%
Ketones2-Octanone, 3-Octanone, 4-Octanone40-50%
AcidsHeptanoic Acid, Hexanoic Acid10-20%

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for interpreting the outcomes of alkane oxidation studies. Below are generalized protocols for the catalytic oxidation of alkanes and the subsequent analysis of the reaction products.

Catalytic Oxidation of Alkanes in a Batch Reactor

Objective: To oxidize a selected alkane (e.g., isooctane or n-octane) under controlled conditions to analyze the product distribution.

Materials:

  • High-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and gas inlet/outlet.

  • Alkane substrate (isooctane or n-octane).

  • Catalyst (e.g., a metal-based catalyst such as cobalt or manganese salts).

  • Oxidant (e.g., molecular oxygen or air).

  • Solvent (if required, e.g., acetic acid).

Procedure:

  • The batch reactor is thoroughly cleaned and dried.

  • The alkane substrate and the catalyst are charged into the reactor.

  • If a solvent is used, it is added to the reactor.

  • The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove any residual air.

  • The reactor is heated to the desired reaction temperature (e.g., 150-200 °C) with constant stirring.

  • Once the desired temperature is reached, the oxidant (e.g., a mixture of oxygen and nitrogen) is introduced into the reactor to a specific pressure.

  • The reaction is allowed to proceed for a predetermined time (e.g., 2-6 hours).

  • After the reaction is complete, the reactor is cooled to room temperature, and the pressure is carefully released.

  • A sample of the reaction mixture is collected for analysis.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the products of the alkane oxidation reaction.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for the separation of volatile organic compounds (e.g., a non-polar or mid-polar column).

  • Helium carrier gas.

  • Internal standard (for quantification, e.g., a deuterated alkane).

  • Solvent for sample dilution (e.g., dichloromethane).

Procedure:

  • Sample Preparation: A known amount of the reaction mixture is diluted with a suitable solvent, and a known amount of an internal standard is added.

  • GC-MS Analysis:

    • The GC oven temperature is programmed to start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the separation of all components.

    • The sample is injected into the GC inlet.

    • The separated components are detected by the mass spectrometer, which provides both mass spectral data for identification and signal intensity for quantification.

  • Data Analysis:

    • The individual components are identified by comparing their mass spectra with a reference library (e.g., NIST).

    • The concentration of each identified product is determined by comparing its peak area to that of the internal standard.

Reaction Pathways and Logical Relationships

The divergent oxidation pathways of linear and branched alkanes can be visualized through the following diagrams.

Linear_Alkane_Oxidation LinearAlkane Linear Alkane SecondaryRadical Secondary Alkyl Radical LinearAlkane->SecondaryRadical H-abstraction SecondaryHydroperoxide Secondary Alkyl Hydroperoxide SecondaryRadical->SecondaryHydroperoxide + O2, + H• Ketone Ketone SecondaryHydroperoxide->Ketone Dehydration/Rearrangement CarboxylicAcid Carboxylic Acid Ketone->CarboxylicAcid C-C Cleavage

Caption: Oxidation pathway of a linear alkane.

Branched_Alkane_Oxidation BranchedAlkane Branched Alkane TertiaryRadical Tertiary Alkyl Radical BranchedAlkane->TertiaryRadical H-abstraction TertiaryHydroperoxide Tertiary Alkyl Hydroperoxide TertiaryRadical->TertiaryHydroperoxide + O2, + H• Alcohol Alcohol TertiaryHydroperoxide->Alcohol Reduction

Caption: Oxidation pathway of a branched alkane.

Conclusion

The structural differences between branched and linear alkanes fundamentally influence their oxidation pathways and product distributions. Branched alkanes, with their more easily abstractable tertiary hydrogens, preferentially form alcohols. In contrast, linear alkanes tend to undergo more extensive oxidation to yield ketones and carboxylic acids. This understanding is critical for controlling the selectivity of alkane oxidation reactions in various industrial and research applications, from optimizing fuel combustion to designing novel synthetic routes for valuable chemicals. Researchers and professionals in drug development can leverage this knowledge to predict and control the metabolic pathways of alkane-containing molecules.

Comparative study of synthesis methods for branched nonanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key synthesis methods for producing various branched nonane (B91170) isomers. Branched alkanes, such as the isomers of nonane (C9H20), are significant components of high-octane gasoline and serve as important reference compounds in various chemical analyses. Their synthesis is a cornerstone of organic chemistry, with applications ranging from fuel science to the preparation of complex molecular scaffolds in drug discovery. This document outlines the primary synthetic routes, presenting available quantitative data, detailed experimental protocols, and visual representations of the reaction workflows to aid in the selection and optimization of synthesis strategies.

Comparison of Synthesis Methods

Three principal strategies for the synthesis of branched nonanes are discussed: Alkylation, Isomerization/Catalytic Reforming, and Grignard Reactions. Each method offers distinct advantages and is suited to different starting materials and desired product profiles.

Data Summary
Branched Nonane IsomerSynthesis MethodStarting MaterialsCatalyst/ReagentTemperature (°C)PressureYieldPurityReference
Trimethylhexanes & other C9 isomersAlkylationIsobutane (B21531), PentenesAcidic Ionic LiquidAmbient-High>60 wt% C8 & C9[1][2]
Trimethylhexanes & other C9 isomersAlkylationIsobutane, PentenesHydrofluoric Acid~35---[3]
2,3,4-TrimethylhexaneGrignard-type Synthesis------[4]
3,3-DiethylpentaneOrganozinc-mediatedDiethylzinc, 3-chloro-3-ethylpentane-----[5]
Various Branched NonanesCatalytic Reformingn-NonanePt-Zn/HY nanocatalyst5001 barHigh selectivity to isomers & aromatics-[6]
Various Branched Hexanes (analogous)Isomerizationn-HexaneIonic Liquid (e.g., BmimCl·2AlCl3)30-~36% conversion~96% selectivity to i-hexane[7]

Note: "-" indicates that the specific data point was not provided in the cited source. The purity of alkylate gasoline is a complex mixture, with the provided value representing the combined fraction of desired branched alkanes.

Alkylation

Alkylation in this context refers to the reaction of an isoparaffin (like isobutane) with an olefin (like pentenes) to produce a larger, branched alkane. This method is extensively used in the petroleum industry to produce high-octane gasoline components, which include various trimethylhexane and other C9 isomers.

Experimental Protocol: Alkylation of Isobutane with Pentenes using Acidic Ionic Liquid Catalyst

This protocol is a generalized procedure based on patent literature for the production of alkylate gasoline rich in branched nonanes.

Materials:

  • Olefin feed (containing pentenes)

  • Isobutane

  • Acidic ionic liquid catalyst (e.g., a chloroaluminate ionic liquid)

Procedure:

  • The olefin feed and isobutane are continuously fed into a reactor containing the acidic ionic liquid catalyst.

  • The reaction is typically carried out at or near ambient temperature.

  • Vigorous mixing is essential to ensure good contact between the hydrocarbon and catalyst phases.

  • The reactor effluent is passed to a settler to separate the hydrocarbon phase from the ionic liquid catalyst.

  • The catalyst is recycled back to the reactor.

  • The hydrocarbon phase, known as the alkylate, is then fractionated to separate the desired C9 isomers from other products and unreacted starting materials.

Key Advantages:

  • Produces a high-octane product with low olefin and aromatic content.[1]

  • Can be more selective and produce lower amounts of undesirable byproducts compared to traditional acid catalysts like HF.[2]

Logical Workflow for Alkylation:

Alkylation_Workflow cluster_reactants Reactant Feed isobutane Isobutane reactor Alkylation Reactor (Acidic Ionic Liquid Catalyst) isobutane->reactor pentenes Pentenes pentenes->reactor settler Phase Separator (Settler) reactor->settler fractionation Fractionation Column settler->fractionation Hydrocarbon Phase catalyst_recycle Catalyst Recycle settler->catalyst_recycle Catalyst Phase product Branched Nonanes (C9 Alkylate) fractionation->product catalyst_recycle->reactor

Caption: Workflow for the synthesis of branched nonanes via alkylation.

Isomerization and Catalytic Reforming

Isomerization involves the rearrangement of the carbon skeleton of a straight-chain alkane to form its branched isomers. Catalytic reforming is a broader process that includes isomerization, as well as cyclization and dehydrogenation, to produce high-octane components from naphtha. For the synthesis of branched nonanes, n-nonane would be the starting material.

Experimental Protocol: Catalytic Reforming of n-Heptane (as a model for n-Nonane)

This protocol is based on a study of n-heptane reforming, which is analogous to the process for n-nonane.

Materials:

  • n-Heptane (or n-Nonane)

  • Hydrogen gas

  • Pt-Zn/HY nanocatalyst

Procedure:

  • The Pt-Zn/HY nanocatalyst is packed into a fixed-bed reactor.

  • A feed of n-heptane and hydrogen (with a specified molar ratio, e.g., 4:1 H2/heptane) is passed over the catalyst bed.

  • The reactor is maintained at a high temperature (e.g., 500 °C) and a specific pressure (e.g., 1 bar).[6]

  • The weight hourly space velocity (WHSV) of the feed is controlled to manage the reaction time.

  • The product stream is cooled and analyzed (e.g., by gas chromatography) to determine the distribution of isomers, aromatic compounds, and cracking products.

Key Advantages:

  • Can directly convert readily available linear alkanes into a mixture of branched isomers.

  • The process also produces valuable hydrogen gas as a byproduct.

Logical Workflow for Isomerization/Reforming:

Reforming_Workflow cluster_feed Feedstock n_nonane n-Nonane reactor Fixed-Bed Reactor (Pt-based Catalyst) n_nonane->reactor hydrogen Hydrogen hydrogen->reactor separator Gas-Liquid Separator reactor->separator distillation Distillation separator->distillation Liquid Product h2_recycle H2 Recycle separator->h2_recycle H2-rich Gas product Branched Nonane Isomers distillation->product byproducts Byproducts (e.g., aromatics, cracked gases) distillation->byproducts h2_recycle->hydrogen

Caption: Workflow for producing branched nonanes via isomerization/reforming.

Grignard Reaction

The Grignard reaction is a versatile method in organic synthesis for forming carbon-carbon bonds. For the synthesis of branched nonanes, a Grignard reagent (R-MgX) can be reacted with a suitable alkyl halide or a carbonyl compound followed by reduction. This method offers high specificity for the synthesis of a particular isomer.

Experimental Protocol: General Synthesis of a Branched Alkane via Grignard Reaction

This is a generalized two-step protocol for synthesizing a branched alkane. The specific starting materials would be chosen to yield the desired nonane isomer. For example, to synthesize 2,3,4-trimethylhexane, one could potentially start with 3-methyl-2-pentanone (B1360105) and an isopropyl Grignard reagent, followed by reduction of the resulting alcohol.

Step 1: Formation of Tertiary Alcohol

  • Prepare the Grignard reagent by reacting an appropriate alkyl halide (e.g., isopropyl bromide) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • In a separate flask, dissolve the chosen ketone (e.g., 3-methyl-2-pentanone) in anhydrous diethyl ether.

  • Cool the ketone solution in an ice bath and slowly add the Grignard reagent with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the ether layer, dry it over an anhydrous salt (e.g., MgSO4), and evaporate the solvent to obtain the crude tertiary alcohol.

Step 2: Reduction of the Tertiary Alcohol to the Alkane

  • The crude tertiary alcohol can be reduced to the corresponding alkane using various methods, such as reaction with a strong acid (e.g., HBr) to form the alkyl bromide, followed by reduction with a reducing agent like lithium aluminum hydride or via catalytic hydrogenation.

Key Advantages:

  • High degree of control over the structure of the final product.

  • Applicable to the synthesis of a wide variety of specific isomers.

Logical Workflow for Grignard Synthesis:

Grignard_Workflow cluster_step1 Step 1: C-C Bond Formation cluster_step2 Step 2: Reduction grignard Grignard Reagent (R-MgX) reaction1 Reaction in Ether grignard->reaction1 ketone Ketone/Aldehyde ketone->reaction1 workup1 Aqueous Workup reaction1->workup1 alcohol Tertiary/Secondary Alcohol workup1->alcohol reduction Reduction Reaction (e.g., via alkyl halide) alcohol->reduction product Branched Nonane reduction->product

Caption: A two-step workflow for the synthesis of branched nonanes using a Grignard reagent.

References

Safety Operating Guide

Proper Disposal of 2,5-Dimethylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper handling and disposal of 2,5-Dimethylheptane is paramount for ensuring a safe laboratory environment and regulatory compliance. This guide offers step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively, from point of generation to final disposal.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and vapor that may be fatal if swallowed and enters airways. It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for its safe handling and disposal.

PropertyValueSource
Molecular Formula C₉H₂₀[2][3][4][5]
Molecular Weight 128.26 g/mol [3][5]
Boiling Point 136 °C[3][6]
Flash Point 23 °C[3][6]
Density 0.72 g/mL (at 20 °C)[6]
UN Number 1920[2][7]
GHS Hazard Statements H226, H304, H315, H400, H410[4][8]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows the "cradle-to-grave" approach for hazardous waste management established by the Resource Conservation and Recovery Act (RCRA).[9]

1. Waste Identification and Segregation:

  • Identify this compound waste as a hazardous material.

  • Do not mix it with non-hazardous waste or other incompatible chemical waste streams. Keep it segregated to avoid dangerous reactions.

2. Containerization:

  • Use a chemically compatible container, preferably the original container or a designated hazardous waste container.

  • Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

3. Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • The SAA should be in a well-ventilated area, away from ignition sources.

  • Keep the container closed at all times except when adding waste.

  • Ensure secondary containment, such as a spill tray, is in place.

4. Request for Disposal:

  • Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Complete all necessary paperwork, providing an accurate description of the waste.

5. Transportation and Final Disposal:

  • A certified hazardous waste transporter will collect the waste.

  • The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposal, which may involve incineration or other approved methods.

Disposal Workflow Diagram

The following diagram illustrates the key stages in the proper disposal of this compound.

cluster_generation Point of Generation cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Disposal Process a 1. Use of This compound b 2. Generation of Waste a->b c 3. Segregate and Containerize Waste b->c d 4. Label Container 'Hazardous Waste' c->d e 5. Store in SAA with Secondary Containment d->e f 6. Request Waste Pickup via EHS e->f g 7. Licensed Transporter Collects Waste f->g h 8. Transport to a TSDF g->h i 9. Final Disposal (e.g., Incineration) h->i

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2,5-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2,5-Dimethylheptane in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

Hazard Identification and Quantitative Data

This compound is a flammable liquid that can cause skin irritation.[1][2] While specific occupational exposure limits have not been established for this compound, it is crucial to handle it with care in a well-ventilated area to minimize inhalation exposure.[3]

The following table summarizes key quantitative data relevant to the safe handling of this compound.

PropertyValueSource
Molecular Formula C9H20[2]
Boiling Point 135.8 ± 7.0 °C at 760 mmHgTCI
Flash Point 23 °C (73.4 °F)TCI
GHS Hazard Statements H226: Flammable liquid and vaporH315: Causes skin irritationH400: Very toxic to aquatic lifeH410: Very toxic to aquatic life with long lasting effects[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin contact, eye exposure, and inhalation.

PPE CategorySpecifications
Eye and Face Protection Wear chemical safety goggles or a face shield.[3]
Skin Protection Wear chemically resistant gloves (Nitrile gloves are generally recommended for solvents, but always check manufacturer's compatibility data).[4][5] A flame-resistant lab coat or apron and closed-toe shoes are also required.[5][6]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[5][6][7][8] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[3]

Experimental Protocol: Handling this compound

This protocol outlines the standard operating procedure for the safe handling of this compound.

3.1. Preparation

  • Ensure a chemical fume hood is operational and the sash is at the appropriate height.[5][7]

  • Clear the work area of all ignition sources, including hot plates, open flames, and spark-producing equipment.[6][7][8]

  • Assemble all necessary equipment and reagents.

  • Don the appropriate PPE as specified in Section 2.

3.2. Handling and Use

  • Dispense the required amount of this compound inside the chemical fume hood.[5][7]

  • Keep the container tightly closed when not in use to minimize vapor generation.[6][7]

  • Ground and bond containers when transferring large volumes to prevent static discharge.[8]

  • Should a small spill occur within the fume hood, absorb it with a non-flammable absorbent material (e.g., sand, vermiculite). Do not use paper towels.[6]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.[8]

3.3. Post-Experiment

  • Decontaminate any surfaces that may have come into contact with this compound.

  • Properly dispose of all waste as outlined in Section 4.

  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Disposal Plan

This compound and materials contaminated with it are considered hazardous waste and must be disposed of accordingly.

4.1. Waste Collection

  • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[9][10][11][12]

  • Do not mix with incompatible waste streams.[10]

  • Solid waste, such as contaminated gloves and absorbent materials, should be collected in a separate, clearly labeled hazardous waste bag or container.[9]

4.2. Waste Storage

  • Store waste containers in a designated satellite accumulation area.

  • Ensure containers are tightly sealed to prevent leaks and vapor release.[9][11]

4.3. Final Disposal

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11]

  • Never dispose of this compound down the drain.[9][12]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal A Verify Fume Hood Operation B Eliminate Ignition Sources A->B C Don Appropriate PPE B->C D Dispense in Fume Hood C->D E Keep Container Closed D->E G Collect in Labeled Waste Container D->G F Manage Spills Immediately E->F F->G H Store in Designated Area G->H I Arrange for EHS Pickup H->I

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.